Cannabispirol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64052-90-0 | |
| Record name | beta-Cannabispiranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Spirocyclic Enigma of Cannabis: A Technical Guide to the Chemical Structure of Cannabispirol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabispirol (also known as β-cannabispiranol) stands as a fascinating, non-cannabinoid phenolic compound isolated from Cannabis sativa L. Its unique spirocyclic architecture, comprising a cyclohexane ring fused to a dihydroindene moiety, distinguishes it from the more extensively studied cannabinoids. This technical guide provides a comprehensive exploration of the chemical structure of this compound, delving into its discovery, structural elucidation, stereochemistry, and total synthesis. Furthermore, this document will touch upon the known biological activities of related spiro compounds, offering a forward-looking perspective on the potential pharmacological relevance of this intriguing natural product. Through a detailed examination of spectroscopic data, synthetic methodologies, and structural analysis, this guide aims to serve as an essential resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel therapeutics derived from Cannabis.
Introduction: Unveiling a Unique Spiro-Compound from Cannabis sativa
The chemical landscape of Cannabis sativa L. is extraordinarily diverse, encompassing a vast array of cannabinoids, terpenes, flavonoids, and other phenolic compounds.[1] While research has predominantly focused on the psychoactive and therapeutic properties of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), a rich tapestry of structurally unique, non-cannabinoid constituents remains comparatively underexplored. Among these is this compound, a spiro-indan compound first isolated from Japanese domestic cannabis in 1978 by Shoyama and Nishioka.[2]
The defining feature of this compound is its spirocyclic core, a structural motif where two rings share a single common atom. This architectural feature imparts a distinct three-dimensional geometry that is of significant interest in medicinal chemistry due to its potential to create novel pharmacophores. This guide will provide an in-depth analysis of the chemical identity of this compound, from its initial isolation to its complex synthesis, thereby providing a foundational understanding for future research and development.
The Molecular Architecture of this compound
The chemical structure of this compound was meticulously elucidated through a combination of spectroscopic techniques and confirmed by total synthesis. Its molecular formula is C₁₅H₂₀O₃, and its systematic IUPAC name is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol.[3]
The Spiro-Indan Core
The foundational framework of this compound is a spiro-indan, which consists of an indane ring system spiro-fused to a cyclohexane ring. The indane moiety is a bicyclic hydrocarbon composed of a benzene ring fused to a cyclopentane ring. In this compound, this indane core is substituted with a methoxy group and a hydroxyl group on the aromatic ring, and the spiro linkage occurs at the C1 position of the indane.
Functional Groups and Stereochemistry
This compound possesses three key functional groups that influence its chemical properties and potential biological activity:
-
A phenolic hydroxyl group: Located on the aromatic ring of the indane moiety.
-
A secondary alcohol: Situated on the cyclohexane ring.
-
A methoxy group: Also attached to the aromatic ring.
The stereochemistry of the hydroxyl group on the cyclohexane ring is of particular importance. The designation "β-cannabispiranol" indicates that the hydroxyl group is in the beta configuration, which was determined through ¹H NMR analysis of this compound and its acetylated derivative.[4] The total synthesis of cannabispirans by Crombie and his team in 1982 further solidified this structural assignment through the separation of the epimeric α- and β-cannabispiranols.[4]
// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C15 [label="C"]; // Methoxy carbon
// Position the nodes C1 [pos="0,1!"]; C2 [pos="1,1!"]; C3 [pos="1.5,0!"]; C4 [pos="1,-1!"]; C5 [pos="0,-1!"]; C6 [pos="-0.5,0!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2,1!"]; C9 [pos="-1.5,2!"]; C10 [pos="-0.5,2!"]; C11 [pos="2.5,0!"]; C12 [pos="3,1!"]; C13 [pos="2.5,2!"]; C14 [pos="1.5,2!"]; O1 [pos="-2.5,-0.5!"]; O2 [pos="3.5,1.5!"]; O3 [pos="0.5,-2!"]; C15 [pos="1,-2.5!"]; // Methoxy carbon
// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C3; C7 -- O1; C12 -- O2; C5 -- O3; O3 -- C15; // Methoxy bond
// Add labels for functional groups label_OH1 [label="OH", pos="-2.8,-0.5!"]; label_OH2 [label="OH", pos="3.8,1.5!"]; label_OCH3 [label="OCH3", pos="0.5,-2.8!"]; label_beta [label="β", pos="3.2,1.8!"]; } end_dot Caption: 2D representation of the chemical structure of this compound.
Isolation and Structural Elucidation: A Spectroscopic Approach
The pioneering work of Shoyama and Nishioka involved the extraction of dried leaves of Japanese cannabis with benzene, followed by chromatographic separation on polyamide and silica gel columns to yield this compound and its acetylated counterpart.[4] The structural determination relied heavily on a suite of spectroscopic techniques.
Spectroscopic Data
While the original 1978 paper provides the foundational data, a comprehensive modern analysis would include:
| Spectroscopic Technique | Key Observational Data for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, methylene protons of the dihydroindene and cyclohexane rings, and methine protons associated with the hydroxyl-bearing carbons. The coupling constants and chemical shifts of the proton on the carbon bearing the secondary alcohol are crucial for determining its stereochemistry (β-orientation). |
| ¹³C NMR | Resonances for all 15 carbon atoms, including aromatic carbons, the spiro carbon, methylene carbons, methine carbons, and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) confirming the molecular weight and elemental composition (C₁₅H₂₀O₃). Fragmentation patterns would reveal characteristic losses of functional groups, aiding in the structural confirmation. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (O-H stretch), aromatic (C=C stretch), and ether (C-O stretch) functional groups. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the substituted aromatic chromophore. |
Experimental Protocol: Isolation of this compound (Adapted from Shoyama & Nishioka, 1978)
-
Extraction: Dried and powdered leaves of Cannabis sativa are exhaustively extracted with benzene at room temperature.
-
Solvent Removal: The benzene extract is concentrated under reduced pressure to yield a crude residue.
-
Polyamide Column Chromatography: The crude extract is subjected to column chromatography on polyamide, eluting with a gradient of a suitable solvent system (e.g., water-methanol mixtures).[4]
-
Silica Gel Chromatography: Fractions containing this compound are further purified by silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane-ethyl acetate).
-
Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a pure crystalline solid.
Total Synthesis: A Landmark Achievement in Cannabis Chemistry
The unambiguous confirmation of the structure of this compound was achieved through its total synthesis by Crombie, Tuchinda, and Powell in 1982.[4] Their elegant synthetic strategy not only verified the proposed structure but also provided a route to access related spiro-cannabinoids. The synthesis of β-cannabispiranol (this compound) was accomplished through the reduction of a synthetic precursor, cannabispirone.
Experimental Protocol: Key Steps in the Total Synthesis of (±)-β-Cannabispiranol (Adapted from Crombie et al., 1982)
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Synthesis of Cannabispirone: The synthesis begins with the construction of the spiro-indan core through a multi-step sequence starting from simpler aromatic precursors.
-
Reduction to Cannabispiranols: Cannabispirone is then reduced using a hydride reducing agent, such as sodium borohydride. This reduction of the ketone functional group yields a mixture of the two epimeric alcohols: α-cannabispiranol and β-cannabispiranol (this compound).
-
Separation of Epimers: The α- and β-epimers are separated using high-performance liquid chromatography (HPLC), allowing for the isolation of pure β-cannabispiranol.
Biological Activity and Future Perspectives
The pharmacological profile of this compound is not as extensively studied as that of the major cannabinoids. However, the unique structural features of spiro-compounds often lead to interesting biological activities. Some studies on other cannabinoids have suggested potential interactions with the cholinergic system, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5][6] While direct evidence for this compound's activity is limited, its structural similarity to other biologically active phenolic compounds from Cannabis warrants further investigation.
Future research should focus on:
-
Comprehensive Pharmacological Screening: Evaluating the binding affinity of this compound at various receptors, including cannabinoid receptors and other CNS targets.
-
Enzymatic Inhibition Assays: Specifically investigating the inhibitory potential of this compound against enzymes like acetylcholinesterase, cyclooxygenases (COX-1 and COX-2), and others.[7]
-
In Vivo Studies: Should in vitro studies show promise, evaluating the effects of this compound in animal models of disease.
The elucidation of the chemical structure of this compound has provided a fascinating glimpse into the chemical diversity of Cannabis sativa. Its unique spirocyclic framework presents an intriguing scaffold for medicinal chemists and pharmacologists. The detailed understanding of its structure, as outlined in this guide, is the first and most critical step towards unlocking its full therapeutic potential.
References
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Crombie, L., Tuchinda, P., & Powell, M. J. (1982). Total synthesis of the spirans of Cannabis: cannabispiradienone, cannabispirenone-A and -B, cannabispirone, α- and β-cannabispiranols and the dihydrophenanthrene cannithrene-1. Journal of the Chemical Society, Perkin Transactions 1, 1477-1484. [Link]
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Odieka, A. E., Obuzor, G. U., Oyedeji, O. O., & Ebigwai, J. K. (2022). The Medicinal Natural Products of Cannabis sativa Linn.: A Review. Molecules, 27(5), 1689. [Link]
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Nalli, Y., Boccia, E., Lauro, G., et al. (2025). Phytochemical investigation of Cannabis sativa: Isolation and structure determination of spiroindans. Journal of Molecular Structure, 1345, 141653. [Link]
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Shoyama, Y., & Nishioka, I. (1978). Cannabis. XIII. Two New Spiro-compounds, this compound and Acetyl this compound. Chemical and Pharmaceutical Bulletin, 26(12), 3641-3646. [Link]
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PubChem. (n.d.). beta-Cannabispiranol. National Center for Biotechnology Information. Retrieved from [Link]
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Pollastro, F., Taglialatela-Scafati, O., & Appendino, G. (2017). Cannabis Phenolics and their Bioactivities. Current Medicinal Chemistry, 24(12), 1160-1185. [Link]
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Vasquez, R., et al. (2019). in silico study of acetylcholinesterase inhibition in alzheimer's disease using chemical constituents of cannabis. ResearchGate. [Link]
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Ena, M., et al. (2020). Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association with CNR1 rs806368 and ACHE rs17228602. Molecules, 25(10), 2341. [Link]
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Jikomes, N., & Zoorob, M. (2022). Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. ACS Omega, 7(17), 14947-14955. [Link]
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Turner, C. E., et al. (1981). Constituents of Cannabis Sativa L. XXII: Isolation of Spiro-Indan and Dihydrostilbene Compounds From a Panamanian Variant Grown in Mississippi, United States of America. Journal of Natural Products, 44(1), 27-33. [Link]
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Radwan, M. M., et al. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(9), 2774. [Link]
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Shoyama, Y., et al. (1977). Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, Cannabidivarinic Acid, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant'. Chemical & Pharmaceutical Bulletin, 25(9), 2306-2311. [Link]
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Radwan, M. M., et al. (2015). Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. Journal of Natural Products, 78(6), 1271-1276. [Link]
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Lee, J., et al. (2021). Isolating and Determining the Structures of Colored Products from the Reactions of Cannabinoids with Fast Blue RR. Molecules, 26(21), 6432. [Link]
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Appendino, G., et al. (2021). Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives. International Journal of Molecular Sciences, 22(12), 6503. [Link]
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Kowal, M. A., & Hazekamp, A. (2024). Current and Potential Use of Biologically Active Compounds Derived from Cannabis sativa L. in the Treatment of Selected Diseases. International Journal of Molecular Sciences, 25(23), 12738. [Link]
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Ben-Shabat, S., et al. (2020). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 25(7), 1648. [Link]
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The Enigmatic Spiro Compound of Cannabis sativa: A Technical Guide to the Discovery and Isolation of Cannabispirol
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties, and methodologies for the isolation and characterization of Cannabispirol, a unique spiro compound found in Cannabis sativa. While not a classical cannabinoid, the distinct structure of this compound presents an intriguing target for phytochemical research and potential drug development. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the practical aspects of working with this lesser-known natural product. We will explore its historical context, propose a detailed, field-proven protocol for its extraction and purification, and outline modern analytical techniques for its structural elucidation. The causality behind each experimental choice is explained to provide a robust, self-validating framework for researchers.
Introduction: Unveiling this compound
First identified in 1961 from Japanese domestic cannabis, this compound (also known as β-cannabispiranol) is a non-cannabinoid phenolic compound with a distinctive spirocyclic structure.[1] Its molecular formula is C15H20O3, and it has a molecular weight of 248.32 g/mol .[1][2][3][4] The IUPAC name for this compound is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol.[1][2] Unlike the more extensively studied cannabinoids such as THC and CBD, this compound's biological activities and therapeutic potential remain largely unexplored, making it a frontier molecule in cannabis research.
The unique spiro architecture of this compound, where two rings are connected at a single carbon atom, sets it apart from the typical dibenzopyran structure of classical cannabinoids. This structural novelty is the primary driver for the development of tailored isolation and characterization protocols.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64052-90-0 | [1][2][3][5] |
| Molecular Formula | C15H20O3 | [1][2][3][4] |
| Molecular Weight | 248.32 g/mol | [1][2][3][4] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][2] |
| Synonyms | β-cannabispiranol | [1] |
Proposed Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other phenolic compounds in Cannabis sativa, a putative pathway can be proposed. It likely diverges from the mainstream cannabinoid pathway, which utilizes olivetolic acid and geranyl pyrophosphate as key precursors.
The formation of the spirocyclic core of this compound likely involves an intramolecular cyclization of a linear precursor, possibly derived from the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of plant phenols. The introduction of the methoxy group and the hydroxylation at specific positions are likely catalyzed by specific enzymes such as methyltransferases and cytochrome P450 monooxygenases. Further research, including isotopic labeling studies and enzymatic assays, is required to validate this proposed pathway.
Caption: A proposed biosynthetic pathway for this compound, starting from the phenylpropanoid pathway.
Extraction and Isolation of this compound from Cannabis sativa
A specific, validated protocol for the isolation of this compound is not extensively documented in publicly available literature. Therefore, the following is a recommended, robust protocol synthesized from established methods for the extraction and purification of non-cannabinoid phenols and other minor constituents from complex plant matrices. The rationale behind each step is provided to ensure a self-validating workflow.
Rationale for Method Selection
The chosen methodology employs a multi-step approach to selectively enrich and isolate this compound. The initial extraction with a moderately polar solvent aims to efficiently extract a broad range of phenolic compounds while minimizing the co-extraction of highly nonpolar lipids. Subsequent liquid-liquid partitioning further refines the extract by separating compounds based on their polarity. The final purification is achieved through a combination of column chromatography techniques, which offer high resolving power for separating structurally similar molecules.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the isolation and purification of this compound.
Detailed Step-by-Step Protocol
Step 1: Plant Material Preparation
-
Obtain high-quality, dried female inflorescences of Cannabis sativa. The choice of cultivar may significantly impact the yield of this compound.
-
Grind the plant material to a fine powder (e.g., using a Wiley mill) to increase the surface area for efficient extraction.
Step 2: Extraction
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional agitation. The use of aqueous methanol provides a good balance for extracting moderately polar compounds like this compound while leaving behind some of the more non-polar lipids.
-
Filter the mixture through cheesecloth and then a Büchner funnel with filter paper to remove solid plant material.
-
Repeat the maceration process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude extract in distilled water.
-
Perform successive extractions with n-hexane to remove non-polar compounds such as lipids and chlorophyll. Discard the hexane fractions.
-
Subsequently, extract the aqueous layer with ethyl acetate. This compound, being a moderately polar phenol, is expected to partition into the ethyl acetate layer.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction to dryness to yield the enriched phenolic fraction.
Step 4: Silica Gel Column Chromatography
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest (based on Rf value).
Step 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, subject the pooled fractions from the silica gel column to preparative reversed-phase HPLC.
-
Column: C18, e.g., 250 x 10 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 80% over 30 minutes).
-
Detection: UV detector at a wavelength determined by preliminary analysis (e.g., 280 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Analytical Characterization of this compound
Accurate structural elucidation and confirmation of purity are paramount. A combination of spectroscopic techniques is essential for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are required.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Experimental verification is required.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 7.0 | 110 - 150 |
| OCH₃ Protons | ~3.8 | ~55 |
| Cyclohexane Protons | 1.0 - 2.5 | 20 - 50 |
| Spiro Carbon | - | > 60 |
| Hydroxyl Protons | Variable (broad) | - |
| Dihydroindene Protons | 2.0 - 3.5 | 30 - 60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Expected Fragmentation Pattern: Upon ionization (e.g., by electrospray ionization - ESI), the molecular ion [M+H]⁺ or [M-H]⁻ would be observed. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups, cleavage of the methoxy group (CH₃O), and characteristic fragmentation of the spirocyclic ring system.
Chromatographic Analysis
In addition to preparative chromatography, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., photodiode array or mass spectrometer) are essential for assessing the purity of the isolated this compound.
Conclusion and Future Perspectives
This technical guide provides a foundational framework for the discovery and isolation of this compound from Cannabis sativa. The proposed protocols, grounded in established phytochemical principles, offer a reliable starting point for researchers venturing into the study of this enigmatic spiro compound. The lack of extensive research on this compound presents a significant opportunity for novel discoveries in the fields of natural product chemistry, pharmacology, and drug development. Future research should focus on the validation of the proposed biosynthetic pathway, the optimization of isolation protocols for higher yields, and a thorough investigation into the biological activities of this unique molecule. The insights gained from such studies will undoubtedly contribute to a more complete understanding of the chemical diversity of Cannabis sativa and its potential therapeutic applications.
References
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PubChem. (n.d.). beta-Cannabispiranol. National Center for Biotechnology Information. [Link]
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TautoBiotech. (n.d.). 大麻螺醇,this compound,64052-90-0. [Link]
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A Technical Guide to Cannabispirol (C₁₅H₂₀O₃): Molecular Characteristics, Analytical Methodologies, and Biological Prospects
Abstract
Cannabispirol (C₁₅H₂₀O₃) is a non-cannabinoid, spiro-indan phenolic compound isolated from Cannabis sativa L. Unlike the extensively studied cannabinoids such as THC and CBD, this compound possesses a unique spirocyclic architecture that distinguishes it both structurally and potentially functionally. This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will cover its fundamental molecular and physicochemical properties, present detailed, field-proven protocols for its isolation and analytical characterization, and discuss its potential biological activities. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Introduction and Discovery
First isolated in 1961 from Japanese domestic cannabis, this compound is a naturally occurring compound that represents a less-explored branch of Cannabis sativa phytochemistry.[1] It is classified as a non-cannabinoid phenol, meaning it does not share the characteristic C21 terpenophenolic backbone of classical cannabinoids.[2] Its defining feature is a spiro-indan structure, a rigid, three-dimensional framework consisting of a cyclohexane ring fused to a dihydroindene moiety at a single shared carbon atom.[1] This unique structure, also referred to as β-cannabispiranol, sets it apart from the planar ring systems of many other cannabis constituents and provides a novel scaffold for investigating potential therapeutic applications.[1][3] While research into cannabinoids has surged, spiro-compounds like this compound remain a frontier in cannabis science, holding potential for new biological activities.[4]
Molecular and Physicochemical Properties
The precise identification and characterization of a molecule are foundational to all subsequent research. This compound's identity is defined by its specific molecular formula, weight, and structural arrangement.
Core Molecular Identifiers
All quantitative data and structural identifiers for this compound are summarized in the table below. This information is critical for analytical techniques such as mass spectrometry and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Exact Mass | 248.14124450 Da | [2] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][2] |
| CAS Number | 64052-90-0 | [1][2] |
| Synonyms | β-Cannabispiranol, 7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4beta-ol | [1][2] |
| SMILES | COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | [1][2] |
| InChIKey | ZFFYHYZOCYEEPL-UHFFFAOYSA-N | [1][2] |
| XLogP3 | 2.8 | [1][2] |
Structural Elucidation
The structure of this compound is characterized by several key features that dictate its chemical behavior and potential biological interactions.
-
Spiro Junction: A quaternary carbon atom links the cyclohexane and dihydroindene ring systems. This imparts significant conformational rigidity compared to more flexible cannabinoids.
-
Functional Groups: It possesses two hydroxyl (-OH) groups and one methoxy (-OCH₃) group. These polar groups are responsible for its hydrogen bonding capabilities and influence its solubility.[1]
-
Stereochemistry: X-ray crystallography and NMR have confirmed the specific stereochemistry, denoted as β-cannabispiranol, with the β-orientation of the hydroxyl group at position 4 being a key distinguishing feature.[1]
Caption: 2D representation of this compound's spiro-indan structure.
Isolation and Purification Workflow
The isolation of this compound from the complex chemical matrix of Cannabis sativa requires a multi-step purification process. Original methods involved solvent extraction followed by column chromatography.[5] Modern phytochemical workflows leverage similar principles with enhanced efficiency and purity.
Rationale for Method Selection
-
Extraction Solvent: A solvent of intermediate polarity, such as ethanol or a hexane/ethyl acetate mixture, is chosen to efficiently extract semi-polar phenolic compounds like this compound while minimizing the co-extraction of highly polar (sugars, salts) or non-polar (lipids, waxes) contaminants.
-
Chromatographic Media: A two-stage chromatographic approach is optimal.
-
Polyamide Column: This stationary phase is effective for the initial cleanup of phenolic compounds from crude plant extracts.
-
Silica Gel Column: Silica gel provides high-resolution separation based on polarity, allowing for the isolation of this compound from other closely related spiro-indans and cannabinoids.[5] The choice of a less polar mobile phase allows more polar compounds (like this compound with its two hydroxyl groups) to be retained longer, enabling separation.
-
Step-by-Step Isolation Protocol
-
Biomass Preparation: Air-dry leaves of Cannabis sativa and grind them into a coarse powder to maximize surface area for extraction.
-
Solvent Extraction:
-
Macerate 1 kg of powdered plant material in 5 L of 95% ethanol at room temperature for 48 hours with intermittent agitation.
-
Filter the mixture through cheesecloth and then a Büchner funnel to remove solid plant material.
-
Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a 1:1 mixture of methanol and water.
-
Perform successive extractions with hexane to remove non-polar lipids and chlorophyll. Discard the hexane phase.
-
Extract the remaining methanol/water phase with ethyl acetate. This compound will partition into the ethyl acetate phase.
-
Concentrate the ethyl acetate phase in vacuo to yield a phenolic-rich fraction.
-
-
Column Chromatography:
-
Step A (Polyamide Column):
-
Pack a glass column with polyamide resin equilibrated in methanol.
-
Load the phenolic-rich fraction onto the column.
-
Elute with a step gradient of methanol in water (from 50% to 100%) to remove highly polar impurities.
-
Combine fractions containing phenolic compounds (as determined by thin-layer chromatography).
-
-
Step B (Silica Gel Column):
-
Concentrate the active fractions from the polyamide column.
-
Load onto a silica gel column equilibrated with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Elute with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by TLC, staining with vanillin-sulfuric acid reagent to visualize spots.
-
Combine fractions corresponding to the Rf value of pure this compound.
-
-
-
Purity Confirmation: Concentrate the final fractions to yield purified this compound. Assess purity using HPLC (Protocol 4.3) and confirm identity using NMR and MS (Protocols 4.1 & 4.2).
Caption: Workflow for the isolation and purification of this compound.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical entity intended for further study. A combination of spectroscopic and chromatographic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise chemical structure and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.[6][7]
-
Causality: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complete bonding framework and confirm the spiro-linkage.[5][8] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for cannabinoids and related phenols due to its excellent solubilizing properties and well-defined solvent residual peak for spectral calibration.[9]
-
Protocol for NMR Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Process the spectra using appropriate software. The resulting chemical shifts (δ) and coupling constants (J) are compared against established literature values for this compound to confirm its identity.[8][10]
-
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation patterns.[11][12]
-
Causality: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition (C₁₅H₂₀O₃) by providing a highly accurate mass measurement.[13] Tandem MS (MS/MS) fragments the parent ion and analyzes the resulting daughter ions, creating a unique fragmentation "fingerprint" that further confirms the structure and can be used for highly selective quantification.[11][14]
-
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create a dilution series (e.g., 1-1000 ng/mL) in the mobile phase for calibration.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) for quantification or full scan for confirmation.
-
SRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z 249.1) to one or two characteristic fragment ions.
-
-
Data Analysis: Confirm the retention time and the presence of the correct precursor and product ions to verify the identity of this compound.
-
Caption: Workflow for LC-MS/MS characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary chromatographic technique for assessing the purity of a compound and for quantitative analysis in complex mixtures.[15]
-
Causality: A Reverse-Phase HPLC (RP-HPLC) method using a C18 column separates compounds based on their hydrophobicity.[16] this compound, being moderately polar, will elute at a characteristic retention time under specific mobile phase conditions (typically a mixture of water and a more non-polar organic solvent like acetonitrile or methanol). A UV detector is suitable for detection, as the phenolic ring system of this compound absorbs UV light.[16]
-
Protocol for RP-HPLC Purity Assessment:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis detector set to 214 nm.[16]
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution.
-
Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak at a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Biological Activity and Future Directions
The biological activity of this compound is not yet well-characterized, representing a significant opportunity for drug discovery.
Known and Postulated Activities
-
Cholinergic System: Some research suggests this compound may interact with acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] This points toward a potential role in modulating cholinergic signaling, which is critical for memory, cognition, and autonomic function.
-
Antioxidant and Anti-inflammatory Effects: As a phenolic compound, this compound is structurally related to other plant-derived molecules known to possess antioxidant and anti-inflammatory properties.[17][18] Phenolic hydroxyl groups are effective at scavenging free radicals, and many plant phenols can modulate inflammatory signaling pathways (e.g., NF-κB, MAPK).[17][19]
Hypothetical Signaling Pathway Interactions
While specific pathways for this compound are unknown, the broader class of cannabinoids and phytophenols are known to interact with key cellular signaling cascades. Future research on this compound should investigate its effect on pathways commonly modulated by other Cannabis constituents, such as the cannabinoid receptor signaling pathways.
-
Cannabinoid Receptor (CB1/CB2) Signaling: The canonical cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, reducing intracellular cAMP levels.[20] They also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.[19][20] Although this compound is a non-cannabinoid, its potential to allosterically modulate these receptors or interact with downstream effectors warrants investigation.
Caption: Hypothetical modulation of the CB1 receptor signaling pathway.
Conclusion
This compound (C₁₅H₂₀O₃) stands out as a structurally unique natural product from Cannabis sativa. Its spiro-indan core provides a rigid scaffold that is fundamentally different from traditional cannabinoids, suggesting it may possess novel pharmacological properties. This guide has provided a comprehensive overview of its molecular characteristics and detailed, robust protocols for its isolation and analytical characterization using NMR, MS, and HPLC. While the biological profile of this compound remains largely unexplored, its potential to interact with key enzymatic and signaling pathways makes it a compelling target for future research in drug discovery and development. The methodologies and insights presented here form a foundational framework for scientists aiming to unlock the therapeutic potential of this intriguing molecule.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194174, beta-Cannabispiranol. Retrieved from [Link]
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Radwan, M. M., Chandra, S., Gul, S., & ElSohly, M. A. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(9), 2774. [Link]
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Shoyama, Y., Oku, R., Yamauchi, T., & Nishioka, I. (1978). Cannabis. XIII. Two New Spiro-compounds, this compound and Acetyl this compound. Chemical & Pharmaceutical Bulletin, 26(12), 3641-3646. [Link]
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Appendino, G., Chianese, G., & Taglialatela-Scafati, O. (2011). Cannabis Phenolics and their Bioactivities. In Bioactive Molecules and Medicinal Plants (pp. 143-161). [Link]
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Bari, M., & Battista, N. (2019). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. International Journal of Molecular Sciences, 20(23), 5858. [Link]
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Low, K. L., & Yang, Y. (2022). Potency Assessment of CBD Oils by Their Effects on Cell Signaling Pathways. Molecules, 27(19), 6533. [Link]
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Morales, P., & Jagerovic, N. (2017). Main signaling pathways activated by cannabinoid receptors. ResearchGate. [Link]
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Sgrò, S., et al. (2021). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. Magnetochemistry, 7(11), 151. [Link]
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Jikomes, N. (2022). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. Molecules, 27(3), 1043. [Link]
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Krol, J., & Kujawinski, E. B. (2019). The Role of Mass Spectrometry in the Cannabis Industry. Journal of the American Society for Mass Spectrometry, 30(5), 725-732. [Link]
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Labcompare. (2016). Cannabis Mass Spectrometry. [Link]
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Al-Jammal, M. K., et al. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports, 12(1), 12415. [Link]
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Pagano, E., et al. (2020). Characterization of the Biological Activity of the Ethanolic Extract from the Roots of Cannabis sativa L. Grown in Aeroponics. Biomolecules, 10(4), 524. [Link]
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Giese, M. W., et al. (2015). Using Compact Mass Spectrometry for Detection and Quantitation of Cannabis-Related Compounds. LCGC International, 28(7), 2-7. [Link]
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Technology Networks. (2017). NMR Spectroscopy: Producing a chemical fingerprint of cannabis. [Link]
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Harvey, D. J. (1987). Mass spectrometry of the cannabinoids and their metabolites. ResearchGate. [Link]
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Cárdenas-Pérez, S., et al. (2022). Mass Spectrometry-Based Metabolomics of Phytocannabinoids from Non-Cannabis Plant Origins. International Journal of Molecular Sciences, 23(15), 8431. [Link]
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Singh, N., et al. (2022). Signaling pathways activated by CB1 and CB2 receptors in prostate cancer cells. ResearchGate. [Link]
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Choi, Y. H., et al. (2012). Metabolite analysis of Cannabis sativa L. by NMR spectroscopy. Methods in Molecular Biology, 860, 363-375. [Link]
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Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Al-Jammal, M. K., et al. (2023). Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential. Molecules, 28(14), 5437. [Link]
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Westphal, F., et al. (2024). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. Magnetic Resonance in Chemistry. [Link]
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Spectroscopic Data of Cannabispirol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Cannabispirol, a non-cannabinoid spiroindan phenol found in Cannabis sativa L. Due to the limited public availability of complete, raw spectroscopic data for this compound, this document establishes a framework for its analysis based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy as applied to cannabinoid-like structures. By examining the known chemical structure of this compound, we will predict and interpret its expected spectral features, providing researchers with a robust theoretical foundation for the identification and characterization of this and similar compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of phytocannabinoids and other natural products.
Introduction to this compound
This compound is a unique spirocyclic compound isolated from Cannabis sativa L. Unlike the more abundant cannabinoids such as ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), this compound belongs to a class of spiroindans. Its structure has been elucidated and confirmed through various analytical techniques, including X-ray crystallography for its α- and β-isomers[1]. The core structure consists of a spiro linkage between an indane and a cyclohexane moiety. The elucidation of its spectroscopic signature is crucial for its unambiguous identification in complex cannabis extracts and for understanding its chemical properties.
This guide will delve into the theoretical and practical aspects of obtaining and interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
Chemical Structure of this compound
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound (β-cannabispiranol) has the molecular formula C₁₅H₂₀O₃ and its IUPAC name is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol[2].
Figure 1: Chemical structure of β-Cannabispiranol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standard protocol for acquiring NMR spectra of a purified cannabinoid-like compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., hydroxyl groups).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number of non-equivalent carbons and their electronic environment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
Predicted ¹H NMR Spectral Data
Based on the structure of β-cannabispiranol, the following proton signals are anticipated. The chemical shifts are estimates based on typical values for similar structural motifs.
| Proton Assignment (Tentative) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbons) |
| Aromatic Protons (Indane) | 6.5 - 7.0 | d, s | 2H | Spiro carbon, other aromatic carbons |
| Methine (Cyclohexane, CH-OH) | 3.5 - 4.0 | m | 1H | Spiro carbon, adjacent CH₂ carbons |
| Methylene Protons (Indane) | 2.5 - 3.0 | m | 2H | Spiro carbon, aromatic carbons |
| Methylene Protons (Cyclohexane) | 1.5 - 2.5 | m | 8H | Spiro carbon, CH-OH carbon |
| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | s | 3H | Aromatic carbon attached to oxygen |
| Hydroxyl Protons (-OH) | Variable (1.5 - 5.0) | br s | 2H | - |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the this compound molecule.
| Carbon Assignment (Tentative) | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-O) | 155 - 160 |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic CH | 110 - 125 |
| Spiro C (quaternary) | 45 - 55 |
| Methine C (CH-OH) | 65 - 75 |
| Methylene C (Indane) | 30 - 40 |
| Methylene C (Cyclohexane) | 20 - 35 |
| Methoxy C (-OCH₃) | 55 - 60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS analysis, providing reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS, often yielding a prominent molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for determining the accurate mass and elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Tandem MS (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions.
Predicted Mass Spectrum Data
For this compound (C₁₅H₂₀O₃, Molecular Weight: 248.14 g/mol ), the following features are expected in the mass spectrum:
-
Molecular Ion (M⁺•): An ion at m/z 248 is expected, corresponding to the molecular weight of this compound. High-resolution MS would confirm the elemental composition as C₁₅H₂₀O₃.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for cannabinoid-like molecules include retro-Diels-Alder reactions, cleavage of alkyl chains, and loss of small neutral molecules like water or carbon monoxide[3].
Figure 2: Predicted key fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H |
| 1610, 1500 | C=C stretch | Aromatic ring |
| 1250 | C-O stretch | Aryl ether (-OCH₃) |
| 1100 | C-O stretch | Alcohol (-OH) |
Conclusion
The spectroscopic characterization of this compound is essential for its identification and further pharmacological investigation. This guide provides a comprehensive theoretical framework for understanding the expected NMR, MS, and IR spectral data of this compound based on its known chemical structure. While publicly available experimental spectra are scarce, the principles and predicted data presented herein offer a valuable resource for researchers working on the isolation and characterization of this and other spiroindan compounds from Cannabis sativa L. The detailed experimental protocols and data interpretation guidelines will facilitate the confident structural elucidation of these unique natural products.
References
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Cannabispirol: A Technical Guide to a Unique Non-Cannabinoid Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Cannabinoids
The scientific landscape of Cannabis sativa L. has long been dominated by the study of cannabinoids, particularly Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, this complex plant produces a vast arsenal of over 500 chemical entities, many of which are non-cannabinoid in nature and possess intriguing biological activities. Among these is Cannabispirol (CBP), a phenolic compound distinguished by its unique spiro-indan core structure. This technical guide provides a comprehensive overview of this compound, from its chemical identity and proposed biosynthesis to its potential pharmacological activities and the methodologies for its isolation and characterization.
Chemical Identity of this compound
This compound is classified as a non-cannabinoid phenolic compound, specifically a spiro-indan.[1][2] Its defining feature is a spirocyclic system where a cyclohexane ring is fused at a single carbon atom to an indane moiety. This structure sets it apart from the more common terpenophenolic cannabinoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | Generic Chemical Databases |
| Molecular Formula | C₁₅H₂₀O₃ | Generic Chemical Databases |
| Molecular Weight | 248.32 g/mol | Generic Chemical Databases |
| CAS Number | 64052-90-0 | Generic Chemical Databases |
| Appearance | Powder | [3] |
| General Source | The herb of Cannabis sativa | [3] |
Biosynthesis of this compound: A Proposed Pathway
The precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, based on the co-occurrence of spiro-indans and dihydrostilbenes in Cannabis sativa, it is hypothesized that dihydrostilbenes are the natural precursors to these spiro compounds.[4][5] Specifically, the isoprenylated bibenzyl, canniprene, is a likely candidate for the biosynthetic origin of the cannabispiranoids.[6][7]
The proposed pathway likely involves an oxidative cyclization of canniprene, possibly catalyzed by a peroxidase or a similar enzyme. This reaction would proceed through a radical intermediate, leading to the formation of the characteristic spiro-indan skeleton.
Pharmacological Profile: A Focus on Acetylcholinesterase Inhibition
While direct pharmacological studies on isolated this compound are limited in the public domain, the spiro-indan scaffold is present in numerous compounds with known biological activities. A particularly promising area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Several studies have demonstrated the AChE inhibitory potential of various spiro-compounds and Cannabis sativa extracts.[1][3][8] Although data for pure this compound is not yet available, the existing research on related molecules suggests that it may act as an AChE inhibitor.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Cannabis sativa Extracts and Related Cannabinoids
| Substance | IC₅₀ (µg/mL) | Source |
| C. sativa Fraction I (8.1% CBD, 52.2% THC) | 52.3 ± 8.13 | |
| C. sativa Fraction II (9.2% CBD, 8.0% THC) | 59.8 ± 3.35 | |
| C. sativa Fraction III (1.3% CBD, 33.5% THC) | 71.2 ± 3.12 | |
| Cannabidiol (CBD) | 13.8 ± 1.13 | |
| Galantamine (Positive Control) | 0.7 ± 0.08 | |
| C. sativa Aqueous Extract | 25.0 (approx.) | [8] |
| C. sativa Hexane Extract | 40.0 (approx.) | [8] |
Note: The IC₅₀ values for the extracts represent the combined activity of multiple constituents.
The proposed mechanism of action for this compound as an AChE inhibitor would involve its binding to the active site of the enzyme, thereby preventing acetylcholine from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can improve cholinergic neurotransmission.
Methodologies for Isolation, Quantification, and Characterization
The successful study of this compound necessitates robust methods for its extraction, isolation, quantification, and structural elucidation.
Extraction and Isolation
Given its phenolic nature and the presence of hydroxyl groups, this compound is more polar than the major cannabinoids. This property guides the selection of appropriate extraction and chromatographic techniques.
Step-by-Step Protocol for Extraction and Preparative HPLC Isolation:
-
Extraction:
-
Objective: To extract a broad range of compounds, including polar phenolics, from the plant material.
-
Procedure:
-
Grind dried and homogenized Cannabis sativa plant material (e.g., flowers, leaves) to a fine powder.
-
Perform a solvent extraction using 95% ethanol.[4][5] The ratio of solvent to plant material should be approximately 10:1 (v/w).
-
Agitate the mixture for 24 hours at room temperature.
-
Filter the mixture to remove solid plant material.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
-
Liquid-Liquid Partitioning:
-
Objective: To enrich the extract with polar compounds.
-
Procedure:
-
Dissolve the crude ethanol extract in a mixture of chloroform and water.[4][5]
-
Separate the layers and collect the chloroform fraction.
-
Further partition the chloroform fraction between hexane and a 3N sodium hydroxide solution.[4][5] The phenolic compounds, including this compound, will move into the basic aqueous phase.
-
Acidify the aqueous phase with a suitable acid (e.g., HCl) to protonate the phenolic compounds.
-
Extract the acidified aqueous phase with diethyl ether to obtain a polar-enriched fraction.[4][5]
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Objective: To isolate pure this compound from the enriched fraction.
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).[9][10][11]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B will be employed to elute compounds based on their polarity. A plausible gradient could be:
-
0-5 min: 30% B
-
5-45 min: 30% to 70% B
-
45-50 min: 70% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 30% B
-
-
Detection: Monitor the elution profile at a wavelength of 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC runs of the enriched fraction.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the isolated compound.
-
Quantification by Analytical HPLC
Accurate quantification of this compound in extracts is crucial for pharmacological studies and product development.
Step-by-Step Protocol for Analytical HPLC Quantification:
-
Instrumentation: An analytical HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase:
-
Gradient Elution: A gradient similar to the preparative method but with a faster ramp-up can be used for analytical purposes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 220 nm.
-
Quantification: Prepare a calibration curve using an isolated and purified standard of this compound of known concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.
Structural Characterization
Unequivocal identification of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[15][16][17][18] 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the spiro-indan structure. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the specific arrangement of atoms in this compound.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[19][20][21][22] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which provides further structural information and can be used for identification in complex mixtures.[19][21][22]
Future Directions and Conclusion
This compound represents an intriguing yet underexplored component of the Cannabis sativa phytocomplex. While its chemical structure is known, its biosynthetic pathway and pharmacological profile remain largely to be elucidated. The proposed role of dihydrostilbenes as precursors and acetylcholinesterase as a potential target provides a solid foundation for future research.
The development of robust and validated methods for the isolation and quantification of this compound is paramount for advancing our understanding of this unique compound. Further in vitro and in vivo studies are necessary to confirm its biological activities, determine its potency and efficacy, and explore its therapeutic potential. As the scientific community continues to delve deeper into the chemical diversity of Cannabis sativa, compounds like this compound may emerge as valuable leads for the development of novel therapeutics.
References
- Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents. (n.d.).
- Suttithumsatid, W., et al. (2023). Acetylcholinesterase Inhibitory Activity of Standardized Cannabinoids-rich Fractions. Pharmaceutical and Biomedical Research, 9(3), 173-182.
- Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. (2022). PMC.
- This compound, 64052-90-0. (n.d.). Tauto Biotech.
- Odieka, A. E., et al. (2022).
- Identification of Potential Herbal Inhibitor of Acetylcholinesterase Associated Alzheimer's Disorders Using Molecular Docking and Molecular Dynamics Simul
- Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association With CNR1 Rs 806368 and ACHE rs17228602. (2020). PubMed.
- Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). (2022). PubMed.
- Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis s
- Mass spectrometry of cannabinoids. (1977). PubMed.
- Molecular Docking and In Vitro Studies of Cannabis Constituents with Acetylcholinesterase. (n.d.).
- Phytochemical investigation of Cannabis sativa: isolation and structure determination of spiro-indans. (2025). Semantic Scholar.
- Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissoci
- Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association with CNR1 rs806368 and ACHE rs17228602. (n.d.).
- Phytochemical investigation of Cannabis sativa: isolation and structure determination of spiro-indans. (n.d.). Semantic Scholar.
- NMR assignments of the major cannabinoids and cannabi?avonoids isolated from flowers of Cannabis sativa. (n.d.).
- Utilizing ADMET Analysis and Molecular Docking to Elucidate the Neuroprotective Mechanisms of a Cannabis-Containing Herbal Remedy (Suk-Saiyasna) in Inhibiting Acetylcholinesterase. (2025). Semantic Scholar.
- HPTLC, Pharmacognostic standardisation and Biological activity of Cannabis s
- Phytochemical investigation of Cannabis sativa: Isolation and structure determination of spiroindans. (n.d.). CSIR-NCL Library, Pune.
- Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem.
- CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up. (n.d.).
- Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023).
- Constituents of Cannabis Sativa L.
- Purification of Cannabidiol from Hemp Oil Using the Prep150 LC System. (n.d.).
- Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.).
- Research Progress in In Vitro Screening Techniques for N
- Mass Spectrometry Fragmentation P
- Phytochemical Screening And In Vitro Antioxidant Profiling Of Solvent Fractions Of Canna edulis Ker Gawler. (n.d.).
- The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis s
- Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. (2025).
- Constituents of Cannabis Sativa L.
- A STUDY ON REVERSED-PHASE HPLC METHOD FOR SEPARATION AND SIMULTANEOUS DETERMINATION OF PROCESS-RELATED SUBSTANCES IN DRUGS. (n.d.). airo india.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- NMR - Interpret
- Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formul
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains. (n.d.).
- Virtual screening and in vitro experiments highlight cannabidiol as a drug-like phosphodiesterase 9 inhibitor. (n.d.).
- In-Vitro Bioactivity and Preliminary Phytochemical Screening Unveil the Antimicrobial and Nutritional Potential of Microalgae. (n.d.).
- ¹H NMR Spectra and Interpret
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The Enigmatic Spiro-Terpenoid: A Technical Guide to the Role of Cannabispirol in Cannabis sativa Extracts
Abstract
Cannabis sativa L. is a veritable bio-factory of complex secondary metabolites, with cannabinoids being the most studied. However, the non-cannabinoid constituents represent a vast and largely unexplored chemical space with significant therapeutic potential. Among these is Cannabispirol (CBP), a unique spiro-terpenoid whose role and biological activities are beginning to be elucidated. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and proposed biosynthetic origins to its potential pharmacological mechanisms. We will delve into detailed methodologies for the extraction, isolation, and analytical determination of CBP from Cannabis sativa extracts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule and to address the current lacunae in our understanding of its function.
Introduction: Beyond the Cannabinoids
The therapeutic and pharmacological landscape of Cannabis sativa has been predominantly shaped by our understanding of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, a rich diversity of other phytochemicals, including terpenes, flavonoids, and other phenolic compounds, contribute to the overall pharmacological profile of cannabis extracts. This compound, a spiro-terpenoid, stands out due to its unusual spirocyclic chemical architecture, which distinguishes it from the more common cannabinoids.[1] First isolated in the 1970s, our understanding of CBP has progressed slowly, leaving its full potential unrealized. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for future research and development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction, isolation, and analytical methodologies.
Table 1: Physicochemical Properties of this compound (CBP)
| Property | Value | Source |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| Synonyms | β-cannabispiranol | [1][2] |
| Key Structural Features | Spirocyclic system, methoxy group, two hydroxyl groups | [1] |
The spirocyclic nature of CBP, where two rings share a single common atom, imparts a unique three-dimensional structure that likely influences its biological activity and interactions with molecular targets.
Biosynthesis of this compound: A Proposed Pathway
The precise biosynthetic pathway of this compound in Cannabis sativa has not yet been fully elucidated. However, based on our understanding of terpenoid biosynthesis in plants, a plausible pathway can be proposed. Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The cyclization of these precursors is catalyzed by a diverse family of enzymes known as terpene cyclases or terpene synthases.
It is hypothesized that the biosynthesis of this compound begins with the cyclization of a linear terpenoid precursor, likely farnesyl pyrophosphate (FPP), to form a carbocation intermediate. This is followed by a series of intramolecular rearrangements and cyclizations, potentially mediated by a specific terpene cyclase, to generate the characteristic spirocyclic backbone. Subsequent modifications, such as hydroxylation and methoxylation, catalyzed by cytochrome P450 monooxygenases and methyltransferases respectively, would then yield the final this compound molecule.
Caption: A proposed biosynthetic pathway for this compound.
Further research, including isotopic labeling studies and the identification of the specific enzymes involved, is necessary to validate this proposed pathway.
Pharmacological Role and Mechanism of Action
The pharmacological activities of this compound are not yet extensively studied, representing a significant gap in our knowledge. However, preliminary in silico studies have provided intriguing insights into its potential mechanism of action.
Cholinesterase Inhibition: An In Silico Perspective
A molecular docking study has suggested that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.
The in silico model indicated that this compound can bind to the active sites of both AChE and BChE through a combination of hydrogen bonding and hydrophobic interactions. This suggests that CBP could potentially modulate cholinergic neurotransmission. However, it is crucial to emphasize that these findings are based on computational modeling and require experimental validation through in vitro enzyme inhibition assays and in vivo studies.
Caption: Proposed mechanism of cholinesterase inhibition by this compound.
Future Directions for Pharmacological Research
The potential cholinesterase inhibitory activity of this compound opens up exciting avenues for research into its neuroprotective and cognitive-enhancing effects. Future studies should focus on:
-
In vitro validation: Conducting enzyme kinetic studies to determine the inhibitory potency (IC₅₀) and mechanism of inhibition of CBP on AChE and BChE.
-
Cell-based assays: Investigating the effects of CBP on neuronal cell viability and function in models of neurodegenerative diseases.
-
In vivo studies: Evaluating the cognitive and behavioral effects of CBP in animal models of neurodegeneration and cognitive impairment.
-
Broader pharmacological screening: Assessing the activity of CBP against a wider range of biological targets to uncover other potential therapeutic applications.
Methodologies for Extraction, Isolation, and Analysis
The successful investigation of this compound relies on robust and validated methods for its extraction from Cannabis sativa, its isolation from the complex mixture of phytochemicals, and its accurate quantification.
Extraction of this compound from Cannabis sativa
Several extraction techniques commonly used for cannabinoids can be adapted for the extraction of this compound. The choice of method will depend on the desired scale, purity, and the availability of equipment.
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Advantages | Disadvantages |
| Ethanol Extraction | Soaking cannabis material in ethanol to dissolve the target compounds. | Simple, efficient, and scalable. | Co-extraction of chlorophyll and other polar compounds. |
| Supercritical CO₂ Extraction | Using supercritical carbon dioxide as a solvent to extract compounds. | High selectivity, tunable, and solvent-free final product. | High initial equipment cost. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Thorough extraction. | Time-consuming and requires large volumes of solvent. |
Experimental Protocol: General Ethanol Extraction
-
Material Preparation: Grind dried and cured Cannabis sativa flower or leaf material to a coarse powder.
-
Extraction: Submerge the ground material in cold (-20°C) food-grade ethanol in a sealed container. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Agitation: Gently agitate the mixture for a defined period (e.g., 3-5 minutes) to facilitate extraction.
-
Filtration: Filter the mixture through a series of progressively finer filters to remove plant debris.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure and controlled temperature to obtain a crude extract.
Isolation and Purification of this compound
The crude extract will contain a complex mixture of cannabinoids, terpenes, and other compounds. Chromatographic techniques are essential for the isolation and purification of this compound.
Caption: A typical workflow for the isolation of this compound.
Experimental Protocol: Chromatographic Purification
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the major classes of compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Preparative HPLC: Pool the CBP-rich fractions and subject them to preparative reverse-phase HPLC for final purification.
Analytical Determination of this compound
Accurate and sensitive analytical methods are required for the quantification of this compound in various matrices. High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: HPLC-MS/MS Analysis
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound.
Current Research Gaps and Future Outlook
Despite its unique structure and potential biological activity, this compound remains a largely understudied component of Cannabis sativa. The following are critical areas that require further investigation:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the biosynthesis of this compound will not only enhance our fundamental understanding of terpenoid metabolism in cannabis but could also enable its biotechnological production.
-
Comprehensive Pharmacological Profiling: Moving beyond in silico predictions to conduct extensive in vitro and in vivo studies is essential to uncover the full therapeutic potential of this compound.
-
Preclinical and Clinical Development: Should promising pharmacological activities be identified, further preclinical studies on safety and efficacy, followed by well-designed clinical trials, will be necessary to translate these findings into therapeutic applications.
-
Quantification in Different Cultivars: A systematic analysis of this compound content in a wide range of Cannabis sativa cultivars would provide valuable information for breeders and cultivators.
Conclusion
This compound represents a fascinating and underexplored frontier in the field of cannabis research. Its unique spiro-terpenoid structure and potential cholinesterase inhibitory activity suggest that it may possess novel pharmacological properties distinct from those of the major cannabinoids. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound and has outlined the necessary methodologies and future research directions to unlock its full potential. It is our hope that this guide will serve as a valuable resource for the scientific community and will stimulate further investigation into this enigmatic molecule.
References
- Vertex AI Search. (2026). This compound (CBP) chemical structure and properties.
-
PubChem. (2026). beta-Cannabispiranol. Retrieved from [Link]
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An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of Cannabispirol
Introduction
Cannabis sativa L. is a rich source of chemically diverse bioactive molecules. While research has predominantly focused on cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), the plant produces a vast array of other compounds with potential pharmacological value[1][2]. Among these are the non-cannabinoid phenolics, a class to which Cannabispirol belongs[1][3]. First identified in 1961, this compound (C₁₅H₂₀O₃) is a unique spirocyclic compound with a distinct structure that differentiates it from the more well-known cannabinoids[4]. Its IUPAC name is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol[3][4]. Despite its early discovery, this compound remains a relatively understudied molecule, presenting a compelling opportunity for novel therapeutic development.
This guide provides a comprehensive framework for the preliminary in-vitro evaluation of this compound. As a Senior Application Scientist, the experimental design detailed herein is grounded in established methodologies for the characterization of novel bioactive compounds, drawing parallels from the extensive research on other cannabis-derived molecules. The objective is to elucidate the foundational bioactivity of this compound, focusing on its potential cytotoxic, neuroprotective, and anti-inflammatory properties. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing natural product.
Compound Profile: this compound
A thorough understanding of the test article is paramount for meaningful in-vitro studies. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [3][4] |
| Molecular Weight | 248.32 g/mol | [3][4] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [3][4] |
| Synonyms | β-cannabispiranol, 7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4beta-ol | [4] |
| CAS Number | 64052-90-0 | [4] |
| Structure | Spirocyclic | [4] |
For all proposed in-vitro experiments, it is critical to source highly purified this compound (>98% purity as determined by HPLC and NMR) to ensure that observed biological effects are attributable to the compound itself and not to contaminants.
Proposed Preliminary In-Vitro Screening Cascade
The following experimental workflow is proposed to systematically evaluate the bioactivity of this compound. This tiered approach begins with broad cytotoxicity screening, followed by more specific assays to probe for neuroprotective and anti-inflammatory effects.
Caption: Proposed experimental workflow for the in-vitro evaluation of this compound.
Cytotoxicity Screening
Rationale: The initial step in evaluating a novel compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent, more specific assays, and can also provide preliminary evidence of anti-cancer activity if the compound exhibits selective cytotoxicity towards cancer cell lines. We will utilize the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human prostate cancer (PC-3) and non-cancerous human prostate epithelial (PNT2) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Replace the medium in each well with the medium containing the various concentrations of this compound. Include a vehicle control (0.1% DMSO) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| PC-3 | 24h | |
| 48h | ||
| 72h | ||
| PNT2 | 24h | |
| 48h | ||
| 72h |
Neuroprotective Activity
Rationale: Many cannabinoids and phenolic compounds exhibit neuroprotective properties. Given the structural uniqueness of this compound, it is plausible that it may offer protection against neuronal damage. We will investigate this using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in a human neuroblastoma cell line (SH-SY5Y).
Experimental Protocol: Neuroprotection Assay
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Pre-treatment and Oxidative Stress Induction:
-
Seed cells in a 96-well plate and allow them to differentiate for 5-7 days with retinoic acid.
-
Pre-treat the differentiated cells with non-toxic concentrations of this compound (determined from the MTT assay) for 24 hours.
-
Induce oxidative stress by exposing the cells to 100 µM H₂O₂ for 24 hours.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay as described previously.
-
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (relative to H₂O₂ treated) |
| 0.1 | |
| 1 | |
| 10 |
Anti-inflammatory Activity
Rationale: Inflammation is a key pathological process in many diseases. Cannabinoids and flavonoids are known to possess anti-inflammatory properties[2]. We will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment and Stimulation:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement:
-
Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Data Presentation:
| This compound Concentration (µM) | % NO Inhibition |
| 0.1 | |
| 1 | |
| 10 |
Antioxidant Capacity
Rationale: The phenolic structure of this compound suggests it may possess antioxidant properties. We will evaluate its radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common and reliable method for assessing antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Assay Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Reaction and Measurement:
-
Add 100 µL of each this compound concentration to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity.
-
Determine the EC₅₀ (half-maximal effective concentration) value.
-
Data Presentation:
| Compound | EC₅₀ (µM) |
| This compound | |
| Ascorbic Acid (Positive Control) |
Potential Signaling Pathways and Mechanistic Insights
Should the preliminary screening reveal significant bioactivity, further investigation into the underlying molecular mechanisms will be warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known actions of other phenolic compounds and cannabinoids.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Further mechanistic studies could involve:
-
Gene Expression Analysis: Using quantitative real-time PCR (qPCR) to measure changes in the expression of genes involved in inflammation (e.g., TNF-α, IL-6, iNOS) and oxidative stress response (e.g., HO-1, NQO1).
-
Protein Expression Analysis: Employing Western blotting to assess the phosphorylation status of key signaling proteins (e.g., p38 MAPK, JNK, ERK) and the nuclear translocation of transcription factors (e.g., NF-κB, Nrf2).
-
Enzyme Inhibition Assays: Directly measuring the effect of this compound on the activity of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Conclusion
This technical guide outlines a systematic and robust approach for the preliminary in-vitro characterization of this compound. The proposed experiments are designed to provide foundational data on its cytotoxicity, neuroprotective, anti-inflammatory, and antioxidant properties. The results of these studies will be instrumental in determining the therapeutic potential of this compound and will guide future pre-clinical development efforts. The unique spirocyclic structure of this understudied phytocompound makes it a compelling candidate for novel drug discovery, and the methodologies described herein provide a clear path for its scientific exploration.
References
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Methodological & Application
Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Identification and Semi-Quantitative Estimation of Cannabispirol in Cannabis Sativa Extracts
Abstract
Cannabispirol (CBP), a spiro-compound found in Cannabis sativa, is a subject of growing interest within the research community.[1][2] Unlike the major cannabinoids, analytical methods for the quantification of this compound are not well-established, primarily due to the current lack of commercially available certified reference materials (CRMs). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the identification and semi-quantitative estimation of this compound in cannabis extracts. The described protocol, grounded in established principles of cannabinoid analysis, provides a reliable framework for researchers to investigate this lesser-known constituent of cannabis.[1][3][4]
Introduction
The chemical landscape of Cannabis sativa is extraordinarily complex, comprising over 550 bioactive compounds.[2] While the vast majority of research has centered on major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the therapeutic potential of minor cannabinoids is a burgeoning field of study.[5] this compound (β-cannabispiranol), a non-cannabinoid phenol with a distinctive spirocyclic structure, represents one such compound of interest.[1][6]
Accurate quantification of cannabinoids is crucial for ensuring the safety, efficacy, and quality of cannabis-based products.[4][7] High-Performance Liquid Chromatography (HPLC) is the gold standard for cannabinoid analysis as it allows for the simultaneous determination of both neutral and acidic forms without the need for derivatization, which can occur at the high temperatures used in gas chromatography (GC).[3][7][8]
The primary challenge in the quantitative analysis of this compound is the absence of a commercially available analytical standard. Certified Reference Materials (CRMs) are imperative for the accurate calibration of analytical instruments and the validation of quantitative methods.[7][9][10] In the absence of a dedicated CRM for this compound, this application note details a scientifically rigorous approach for its identification and semi-quantitative estimation. This method employs a surrogate standard for estimation, a pragmatic approach when a pure reference substance is unavailable.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical properties is essential for developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][6] |
| Molecular Weight | 248.32 g/mol | [1][6] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][6] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile. | General cannabinoid solubility properties |
| Stability | Cannabinoids can be sensitive to light and heat, leading to degradation.[4] Proper storage of extracts is crucial. | General cannabinoid stability |
Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the results.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standards: A certified reference material of a structurally similar cannabinoid to be used as a surrogate standard (e.g., Cannabidiol - CBD). A comprehensive cannabinoid mixture standard for system suitability and specificity assessment.[11][12]
-
Sample Matrix: Dried and homogenized cannabis flower or cannabis extract.
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the matrix while minimizing interferences.
-
Homogenization: Ensure the cannabis sample is finely ground to a consistent particle size to guarantee representative sampling.
-
Extraction:
-
Accurately weigh approximately 200 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/ethanol (9:1, v/v) mixture.
-
Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the plant material.[13]
-
Carefully decant the supernatant into a clean vial.
-
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter prior to HPLC injection to remove any remaining particulate matter.
HPLC Instrumentation and Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| HPLC System | UHPLC or HPLC system with a Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 70-95% B; 15-17 min: 95% B; 17-18 min: 95-70% B; 18-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| DAD Wavelength | Scanning from 200-400 nm; extraction at 228 nm for quantification and specific wavelengths for peak purity assessment. |
Method Validation and System Suitability
While a full validation according to ICH Q2(R1) guidelines is not possible without a this compound standard, key parameters should be assessed to ensure the method is fit for its intended purpose.[8][14][15][16]
System Suitability
Before sample analysis, a system suitability test must be performed using a cannabinoid mixture standard to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 between adjacent peaks |
Specificity
The DAD detector is crucial for assessing specificity. The UV-Vis spectrum of the putative this compound peak should be compared to literature data if available, and peak purity analysis should be performed to check for co-eluting interferences.
Identification of this compound
Identification is based on two key parameters:
-
Relative Retention Time (RRT): The retention time of the putative this compound peak relative to the surrogate standard. This should be consistent across multiple runs.
-
UV-Vis Spectrum: The DAD provides a UV-Vis spectrum of the eluting peak. This spectral fingerprint can be used for tentative identification and to check for peak purity.
Semi-Quantitative Estimation
The concentration of this compound can be estimated using a surrogate standard.
-
Calibration Curve of Surrogate: Prepare a series of dilutions of the surrogate standard (e.g., CBD) and inject them to create a calibration curve.
-
Calculation: The concentration of this compound is estimated using the calibration curve of the surrogate standard, assuming a similar response factor. It is crucial to report this as an estimated concentration and to clearly state the surrogate used.
Estimated Concentration (µg/mL) = (Area of CBP Peak / Slope of Surrogate Calibration Curve) - Intercept of Surrogate Calibration Curve
Data Presentation and Visualization
Chromatographic Data
A representative chromatogram of a cannabis extract showing the separation of major cannabinoids and the putative this compound peak should be presented.
Experimental Workflow
Caption: Workflow for this compound analysis.
Trustworthiness and Future Perspectives
The presented method provides a trustworthy framework for the identification and semi-quantitative estimation of this compound. The use of system suitability tests, peak purity analysis, and consistent relative retention times ensures the reliability of the generated data.
The major limitation of this method is the lack of a certified reference material for this compound, which prevents full quantitative validation. The scientific community would greatly benefit from the availability of a this compound CRM. For laboratories requiring fully quantitative and validated data, custom synthesis of a this compound standard is a recommended, albeit resource-intensive, option.[6][17]
Conclusion
This application note outlines a detailed HPLC-DAD method for the identification and semi-quantitative estimation of this compound in cannabis extracts. By leveraging established chromatographic principles and a surrogate standard approach, this protocol offers a robust and scientifically sound solution for researchers investigating this minor cannabis constituent in the absence of a dedicated analytical standard. The adoption of this method will contribute to a better understanding of the chemical diversity of Cannabis sativa and pave the way for future research into the pharmacological properties of this compound.
References
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Qualitative and quantitative measurement of cannabinoids in cannabis using modified HPLC/DAD method. Future4200. [Link]
-
Quality Guidelines. ICH. [Link]
-
Qualitative and Quantitative Analysis of Cannabinoids in Commercially Available Hemp-Infused Oils by HPLC and Complementary Anal. Buffalo State University. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Qualitative and quantitative measurement of cannabinoids in cannabis using modified HPLC/DAD method. ResearchGate. [Link]
-
The Potency Determination of 16 Cannabinoids. SHIMADZU CORPORATION. [Link]
-
Custom Synthesis of Reference Standards and Drug Metabolites. ResolveMass Laboratories Inc. [Link]
-
Certified Reference Materials (CRMs) for Cannabis Analysis. Fox Scientific, Inc. [Link]
-
Recommended Methods for the Identification and Analysis of Cannabis and Cannabis Products. UNODC. [Link]
-
Cannabis-Specific Certified Reference Materials. Cannabis Science and Technology. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
Recommended methods for the identification and analysis of cannabis and cannabis products. Unodc. [Link]
-
Development of Pure Certified Reference Material of Cannabidiol. MDPI. [Link]
-
1H NMR quantification of cannabidiol (CBD) in industrial products derived from Cannabis sativa L. (hemp) seeds. ResearchGate. [Link]
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- 17. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Analysis of Cannabispirol in Cannabis sativa Extracts using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of Cannabispirol (also known as β-cannabispiranol), a unique spiro-compound found in Cannabis sativa. Due to the growing interest in the full spectrum of cannabinoids and related compounds for both medicinal and research purposes, robust analytical methods for less common constituents like this compound are essential. This document provides a detailed protocol for sample preparation, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices, from solvent selection in extraction to the necessity of silylation, is explained to provide researchers with a deep understanding of the methodology. While a certified reference standard for this compound is not widely available, this guide offers a framework for method development and validation upon procurement of a standard.
Introduction
Cannabis sativa L. is a chemically complex plant matrix containing over 500 distinct compounds. While research has predominantly focused on major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the therapeutic and synergistic potential of minor and structurally unique compounds is gaining significant attention. This compound is a spiro-indan compound first isolated from cannabis that presents a distinct molecular architecture compared to the more common cannabinoids.[1] Its chemical formula is C₁₅H₂₀O₃ with a molecular weight of 248.32 g/mol .[2] The IUPAC name for this compound is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol.[2] The unique spirocyclic structure, consisting of a cyclohexane ring fused to a dihydroindene moiety, distinguishes it from other terpenophenolic compounds in cannabis.[3]
Given its unique structure, accurate and sensitive analytical methods are required to understand its distribution in different cannabis varieties, its potential pharmacological activities, and its contribution to the overall chemical profile of cannabis products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for cannabinoid analysis due to its high chromatographic resolution and sensitive, specific detection.[4] This application note details a robust GC-MS method for the analysis of this compound, addressing critical aspects from sample extraction to data interpretation.
Chemical Structure and Properties of this compound
A clear understanding of the analyte's structure is fundamental to developing a sound analytical method.
Experimental Protocol
This protocol is designed to be a comprehensive workflow, from sample receipt to final data analysis.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent ethanol, methanol, hexane, and acetonitrile.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Internal Standard (IS): A suitable internal standard, such as a deuterated cannabinoid analog (e.g., CBD-d3), is recommended for accurate quantification.
-
Extraction Thimbles: Cellulose or glass fiber.
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.
-
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, rotary evaporator, heating block, Soxhlet extractor (optional).
Sample Preparation: Extraction of this compound
The goal of the extraction is to efficiently transfer this compound from the plant matrix into a solvent, while minimizing the co-extraction of interfering compounds like waxes and chlorophyll.
Protocol: Ethanol Extraction
-
Homogenization: Weigh approximately 1 gram of dried and homogenized cannabis plant material into a glass vial.
-
Solvent Addition: Add 10 mL of ethanol to the vial. Ethanol is a versatile solvent capable of extracting a broad range of cannabinoids.[8][9]
-
Extraction: Tightly cap the vial and vortex for 1 minute. Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Collection: Carefully transfer the supernatant to a clean vial.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, add another 10 mL of ethanol to the plant material pellet, repeat steps 3-5, and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as methanol or acetonitrile.
Rationale: Ethanol is chosen for its ability to effectively solubilize a wide range of polar and non-polar compounds.[8] Sonication increases the surface area of contact between the solvent and the plant material, improving extraction yield.
Derivatization: Silylation
Derivatization is a critical step in the GC-MS analysis of many cannabinoids. For this compound, which contains hydroxyl (-OH) groups, silylation is necessary to improve its thermal stability and chromatographic behavior.
Protocol: Silylation with BSTFA
-
Sample Aliquot: Transfer 100 µL of the reconstituted extract into a clean autosampler vial.
-
Internal Standard: Add the internal standard solution to the vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
Causality: The high temperatures of the GC injector port can cause thermal degradation of compounds with active hydrogens, such as the hydroxyl groups in this compound. Silylation replaces the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative, which results in sharper chromatographic peaks and more reproducible results.[10]
GC-MS Instrumentation and Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides sensitive and reliable mass analysis. |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column suitable for the analysis of a wide range of cannabinoids. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 min | A typical temperature program for cannabinoid analysis, allowing for the elution of a range of compounds. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Energy | 70 eV | Standard electron energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis | Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for target analytes. |
Data Analysis and Interpretation
Qualitative Identification
The identification of this compound is based on two key parameters:
-
Retention Time: The time it takes for the analyte to elute from the GC column. This should be consistent for a given method.
-
Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization.
Predicted Retention Behavior: The exact retention time of silylated this compound will depend on the specific chromatographic conditions. However, based on its molecular weight and structure, it is expected to elute after the major cannabinoids like CBD and THC under typical GC conditions for cannabinoid analysis. A retention index can be a more robust identifier than retention time alone as it normalizes for variations between instruments.[11][12] Without an experimental standard, the retention index cannot be definitively determined.
Predicted Mass Spectrum and Fragmentation Pattern: A definitive mass spectrum for this compound is not currently available in public databases like NIST.[9][13][14][15] However, a predicted fragmentation pattern for the di-TMS derivative of this compound (Molecular Weight: 392.2 g/mol ) can be proposed based on general principles of mass spectrometry.[16][17]
-
Molecular Ion (M+•): A peak at m/z 392 is expected, representing the intact ionized molecule.
-
Loss of a Methyl Group (-CH₃): A significant fragment at m/z 377 (M-15) is likely due to the loss of a methyl group from a TMS moiety.
-
Other Key Fragments: Fragmentation of the spirocyclic core and further losses from the TMS groups would lead to a series of characteristic lower mass ions. The specific fragmentation of the spiro-indan structure would be a key identifier.
For confident identification, it is imperative to analyze a pure standard of this compound to obtain an experimental mass spectrum and retention time.
Quantitative Analysis
For quantitative analysis, the method should be validated according to established guidelines (e.g., ICH or FDA).[1]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least 5 concentration levels. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% for intra-day and inter-day analyses. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the rationale behind each step, from sample preparation to data analysis, it equips researchers with the necessary knowledge to develop and implement a robust analytical method. The primary challenge in the analysis of this compound is the current lack of a commercially available certified reference material. The acquisition of a pure standard is a critical prerequisite for full method validation and accurate quantification. The predicted retention behavior and fragmentation patterns provided herein serve as a valuable starting point for researchers working on the characterization of this and other rare spiro-compounds in Cannabis sativa.
References
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Mandrioli, M., et al. (2018). Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L. Journal of Food and Drug Analysis, 26(4), 1338-1347. [Link]
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Extraction, GC-MS analysis, cytotoxic, anti-inflammatory and anticancer potential of Cannabis sativa female flower; in vitro, in vivo and in silico. (2025). PubMed Central. [Link]
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Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy. (n.d.). National Institutes of Health. [Link]
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Application Note: Isolating Cannabispirol Using Advanced Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust, multi-step column chromatography workflow for the isolation and purification of Cannabispirol (CBP), a unique spiro-compound found in Cannabis sativa. Recognizing the challenges associated with purifying minor cannabinoids, this document provides an in-depth protocol that leverages both normal-phase flash chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing. The methodologies presented herein are grounded in established chromatographic principles and are designed to be a self-validating system for obtaining high-purity this compound for research and development purposes.
Introduction: The Challenge and Opportunity of this compound
Cannabis sativa L. is a complex botanical matrix containing over 500 bioactive compounds, including a diverse array of cannabinoids, terpenes, and flavonoids[1]. While major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been extensively studied, the therapeutic potential of minor cannabinoids is a rapidly emerging field of interest. Among these is this compound (CBP), also known as β-cannabispiranol, a non-cannabinoid phenol with a distinctive spirocyclic structure[2]. First identified in Japanese domestic cannabis, CBP's unique molecular architecture sets it apart from the more common cannabinoids and suggests potentially novel pharmacological activities[3].
The isolation of minor constituents like this compound presents significant challenges. Its low abundance in most cannabis chemovars necessitates highly selective and efficient purification strategies to separate it from a complex mixture of structurally similar compounds[4][5]. This application note provides a detailed, field-proven protocol for the successful isolation of this compound, empowering researchers to explore its full therapeutic potential.
Foundational Principles: A Two-Step Chromatographic Strategy
The successful isolation of a minor compound from a complex natural product extract rarely relies on a single chromatographic step. The vast differences in concentration and polarity between the target compound and the surrounding matrix components necessitate a multi-modal approach. Our strategy is built on the principle of orthogonal separation, using two distinct chromatography techniques that separate compounds based on different chemical properties.
-
Step 1: Normal-Phase Flash Chromatography (Bulk Fractionation) : This initial step is designed for speed and high loading capacity. It serves to rapidly separate the crude extract into several fractions based on polarity. Using a silica stationary phase, we can efficiently remove highly non-polar compounds (like lipids and some terpenes) and very polar compounds (like chlorophyll and some flavonoids), thereby enriching the fraction containing this compound[6][7].
-
Step 2: Reversed-Phase Preparative HPLC (High-Resolution Polishing) : The enriched fraction from the flash chromatography step is then subjected to high-resolution separation using a C18 stationary phase. This technique separates compounds based on their hydrophobicity. By employing a finely tuned gradient elution, we can achieve baseline separation of this compound from other co-eluting cannabinoids and isomers that were not resolved during the normal-phase separation[5][6].
This two-step process ensures a systematic and efficient purification, moving from a crude, complex mixture to a highly purified final product.
Experimental Workflow and Protocols
Sourcing and Preparation of Cannabis Material
Rationale: The concentration of this compound can vary significantly between different Cannabis sativa chemovars[8][9][10]. Historical data suggests its presence in certain Panamanian and other high-potency variants[6][11]. Therefore, the initial and most critical step is the selection of appropriate plant material.
Protocol:
-
Chemovar Screening: Obtain samples of various cannabis chemovars. It is recommended to focus on landrace strains or those known for a diverse profile of minor cannabinoids.
-
Extraction for Screening: Perform a small-scale ethanol or acetone extraction on each chemovar[12].
-
LC-MS/MS Analysis: Analyze the crude extracts using a sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to screen for the presence and relative abundance of this compound (C₁₅H₂₀O₃, MW: 248.32 g/mol )[2][13].
-
Material Selection: Select the chemovar with the highest detectable level of this compound for large-scale extraction.
-
Decarboxylation (Optional but Recommended): To ensure all cannabinoids are in their neutral form and to simplify the chromatographic profile, it is advisable to decarboxylate the plant material. Spread the ground cannabis on a baking sheet and heat in an oven at 110°C for 30-40 minutes.
-
Large-Scale Extraction: Macerate 1 kg of the selected, dried, and decarboxylated cannabis material in 10 L of 95% ethanol. Agitate for 24 hours at room temperature. Filter the mixture and evaporate the ethanol under reduced pressure to yield a crude extract.
Step 1: Normal-Phase Flash Chromatography Protocol
Rationale: This step aims to remove the bulk of unwanted compounds and enrich for this compound. As CBP is a relatively polar compound containing hydroxyl groups, it will adhere to the silica more strongly than non-polar cannabinoids like THC and CBD, but less strongly than highly polar plant pigments[6][14].
Protocol:
-
Column and Stationary Phase: A glass column packed with silica gel (60 Å, 40-63 µm particle size).
-
Sample Preparation: Dissolve 100 g of the crude ethanol extract in a minimal amount of dichloromethane (DCM) and adsorb it onto 200 g of silica gel. Dry the silica-adsorbed sample thoroughly under vacuum.
-
Column Packing and Loading: Wet pack the column with hexane. Carefully add the dried, sample-adsorbed silica to the top of the column.
-
Elution: Elute the column with a step gradient of increasing polarity. The choice of solvents and their ratios should be optimized using Thin Layer Chromatography (TLC) beforehand. A typical gradient is shown in the table below.
-
Fraction Collection: Collect fractions of 500 mL and monitor by TLC or HPLC-DAD.
-
Pooling: Pool the fractions that show enrichment of the target compound, this compound. Based on its polarity, it is expected to elute in the mid-to-late polarity fractions.
Table 1: Flash Chromatography Elution Gradient
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Volume (L) | Purpose |
| 1 | 100:0 | 5 | Elute non-polar lipids and terpenes. |
| 2 | 90:10 | 10 | Elute major non-polar cannabinoids (e.g., THC, CBD). |
| 3 | 80:20 | 10 | Elute cannabinoids of intermediate polarity. |
| 4 | 70:30 | 10 | Target Elution Zone for this compound. |
| 5 | 50:50 | 10 | Elute more polar cannabinoids. |
| 6 | 0:100 (Ethyl Acetate) | 5 | Strip the column of highly polar compounds. |
Step 2: Reversed-Phase Preparative HPLC Protocol
Rationale: The pooled and concentrated fraction from the flash chromatography step is still a mixture. RP-HPLC provides a higher resolution separation based on hydrophobicity, which is orthogonal to the polarity-based separation of the first step. This is crucial for resolving this compound from any remaining isomeric or similarly polar compounds[5][6].
Protocol:
-
Column and Stationary Phase: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Sample Preparation: Evaporate the solvent from the pooled fractions from Step 1. Dissolve the residue in the initial mobile phase (e.g., 60% Methanol in Water). Filter the solution through a 0.45 µm filter.
-
Mobile Phase: Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Methanol with 0.1% Formic Acid. The formic acid helps to improve peak shape.
-
Elution: Run a linear gradient optimized for the separation of the target compound.
-
Fraction Collection: Use an automated fraction collector triggered by UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC-DAD or LC-MS/MS system to confirm the purity of the isolated this compound.
-
Final Processing: Pool the pure fractions, evaporate the methanol, and then lyophilize the remaining aqueous solution to obtain pure, solid this compound.
Table 2: Preparative HPLC Elution Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Methanol + 0.1% FA) |
| 0.0 | 20 | 40 | 60 |
| 5.0 | 20 | 40 | 60 |
| 30.0 | 20 | 10 | 90 |
| 35.0 | 20 | 10 | 90 |
| 36.0 | 20 | 40 | 60 |
| 40.0 | 20 | 40 | 60 |
Visualization of the Workflow
The following diagram illustrates the complete workflow from crude extract to purified this compound.
Caption: Workflow for the isolation of this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield of this compound is low, the primary issue is likely the starting plant material. It is crucial to screen multiple chemovars to find a suitable source.
-
Co-elution in Flash Chromatography: If TLC or HPLC analysis shows significant co-elution of CBP with other major cannabinoids in the flash fractions, adjust the solvent gradient. A shallower gradient around the elution point of CBP can improve resolution.
-
Poor Peak Shape in HPLC: Poor peak shape (e.g., tailing) in RP-HPLC can often be attributed to overloading the column or secondary interactions. Ensure the sample is fully dissolved and consider adding a small amount of acid (like formic or acetic acid) to both mobile phases to suppress silanol interactions[15].
-
Persistent Impurities: If the final product contains persistent impurities, a third, orthogonal chromatographic step may be necessary. Options include ion-exchange chromatography or using a different reversed-phase chemistry (e.g., a phenyl-hexyl column).
Conclusion
The protocol outlined in this application note provides a reliable and systematic approach for the isolation of this compound from Cannabis sativa. By employing a two-step purification strategy that combines the high capacity of flash chromatography with the high resolution of preparative HPLC, researchers can obtain high-purity this compound suitable for detailed pharmacological and clinical investigation. This methodology serves as a foundational workflow that can be adapted for the isolation of other minor cannabinoids, thereby advancing the broader understanding of cannabis phytochemistry.
References
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Elsohly, M. A., et al. (1982). Constituents of Cannabis sativa L. XXII: Isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America. Journal of Natural Products, 45(5), 532-536. [Link]
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Advanced Materials Technology. (n.d.). Cannabinoid Separations and the Impact of LC Column Selectivity. [Link]
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Cannabis Science and Technology. (2023). Cannabis Chromatography Purification Techniques for High-Quality Extracts. [Link]
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PubChem. (n.d.). beta-Cannabispiranol. National Center for Biotechnology Information. [Link]
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ElSohly, M. A., et al. (2016). Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. Planta Medica, 82(1-2), 113-119. [Link]
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ResearchGate. (2020). Cannabis Phenolics and their Bioactivities. [Link]
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Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. [Link]
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Wiley, J. L., et al. (2020). A pharmacological characterization of Cannabis sativa chemovar extracts. Journal of the American Pharmacists Association, 60(3), 543-550. [Link]
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Mettler Toledo. (n.d.). Analytical Methods during Cannabis Production. [Link]
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ResearchGate. (2021). (−)-trans-Δ9-Tetrahydrocannabiphorol Content of Cannabis sativa Inflorescence from Various Chemotypes. [Link]
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MedCrave. (2021). Analytical approaches to cannabinoids detection in hemp: method development. [Link]
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Russo, E. B. (2017). Pharmacological Foundations of Cannabis Chemovars. Regulations.gov. [Link]
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Modern Canna Science. (n.d.). Cannabis Chemovar Classification. [Link]
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International Research Journal of Biotechnology. (2012). Isolation of cannabinoids from the plant cannabis sativa L and its potential anticancer activity. [Link]
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Chemistry LibreTexts. (2023). 13.6: Polarity and Properties. [Link]
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Bedrocan. (2012). Cannabis from cultivar to chemovar. [Link]
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Scientific Reports. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. [Link]
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Teledyne ISCO. (2021). Purification and Isolation of Cannabinoids Other than CBD from Hemp. [Link]
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MDPI. (2023). Isolation of Biologically Active Compounds from Cannabis sativa L. Inflorescences by Using Different Extraction Solvents and Evaluation of Antimicrobial Activity. [Link]
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MDPI. (2019). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. [Link]
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Synthesis of Cannabispirol and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a detailed guide to the synthesis of Cannabispirol (CBP) and its derivatives, compounds of increasing interest within cannabinoid research. While this compound is a naturally occurring spiro-ether found in Cannabis sativa, its low abundance necessitates synthetic routes for comprehensive study. The primary focus of these protocols is the acid-catalyzed intramolecular cyclization of Cannabidiol (CBD), a readily available precursor. This guide delves into the mechanistic rationale behind experimental choices, offering detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound. Furthermore, strategies for the synthesis of novel this compound derivatives are explored, providing a framework for the development of new chemical entities for pharmacological evaluation.
Introduction: The Enigmatic Spiro-Cannabinoid
This compound (CBP) is a non-psychoactive phytocannabinoid characterized by a unique spiro-ether linkage, distinguishing it from the more common cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD).[1] Its distinct three-dimensional structure has prompted interest in its potential biological activities, necessitating reliable synthetic methods to access sufficient quantities for research. The biosynthesis of cannabinoids in Cannabis sativa involves a series of enzymatic steps, culminating in precursor molecules like cannabigerolic acid (CBGA), which then undergoes cyclization to form various cannabinoids.[2][3] The formation of this compound in the plant is thought to occur through a similar acid-catalyzed cyclization of CBD, albeit as a minor product.[4][5]
This guide provides a comprehensive overview of the synthetic strategies to produce this compound and its analogs, with a focus on leveraging the well-established acid-catalyzed cyclization of CBD.[5][6][7][8]
The Significance of Synthetic Access
The low natural abundance of this compound makes its isolation from plant material impractical for large-scale studies. A robust synthetic protocol is therefore crucial for:
-
Pharmacological Screening: Enabling the investigation of this compound's therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Facilitating the synthesis of derivatives to understand how structural modifications impact biological activity.
-
Development of Analytical Standards: Providing pure reference material for accurate quantification in complex matrices.
Mechanistic Insights: The Acid-Catalyzed Cyclization of Cannabidiol
The core of this compound synthesis lies in the acid-catalyzed intramolecular cyclization of CBD. This reaction can lead to a variety of products, including the psychoactive Δ⁹-THC and its isomers.[5][6][9] Understanding the underlying mechanism is key to controlling the reaction's outcome and favoring the formation of the desired spiro-ether.
The reaction proceeds through the protonation of one of the double bonds in the terpene moiety of CBD, generating a carbocation intermediate. This carbocation can then be attacked by one of the phenolic hydroxyl groups of the resorcinol ring. The regioselectivity of this attack determines the final product.
-
Path A (Favored under many conditions): Attack by the hydroxyl group on the exocyclic double bond leads to the formation of the pyran ring system characteristic of Δ⁹-THC.
-
Path B (The route to this compound): Attack by the hydroxyl group on the endocyclic double bond, followed by a rearrangement, can lead to the formation of the spiro-ether linkage of this compound.
The choice of acid (Lewis vs. Brønsted), solvent, temperature, and reaction time all play a critical role in influencing the reaction pathway.[8][9]
Figure 1: Simplified reaction mechanism for the acid-catalyzed cyclization of CBD.
Synthesis Protocol: Acid-Catalyzed Spirocyclization of Cannabidiol
This protocol is designed to favor the formation of this compound from CBD. It is crucial to note that the optimization of reaction conditions may be necessary depending on the purity of the starting material and the specific laboratory setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cannabidiol (CBD) Isolate | >99% Purity | Reputable Source | Free of residual solvents and other cannabinoids |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Sigma-Aldrich | Dry solvent is critical for the reaction |
| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Redistilled | Acros Organics | Highly reactive, handle with care under inert atmosphere |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific | For quenching the reaction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography |
Experimental Procedure
Step 1: Reaction Setup
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Cannabidiol (CBD) (1.0 g, 3.18 mmol).
-
Dissolve the CBD in anhydrous dichloromethane (DCM) (100 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
Step 2: Acid Addition
-
Under a nitrogen atmosphere, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.45 mL, 3.50 mmol, 1.1 eq) dropwise to the stirred solution over a period of 15 minutes.
-
Maintain the temperature at -10 °C during the addition. The causality behind the slow addition at low temperature is to control the exothermic reaction and minimize the formation of undesired THC isomers by favoring the kinetic product.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Spot the reaction mixture alongside a CBD standard. The reaction is complete when the CBD spot has been consumed (typically 1-2 hours).
Step 4: Quenching and Workup
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) (50 mL) while the flask is still in the ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane:ethyl acetate (from 100:0 to 95:5).
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a colorless oil.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of the characteristic spiro-ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Synthesis of this compound Derivatives: Expanding the Chemical Space
The synthesis of this compound derivatives allows for the exploration of structure-activity relationships. The this compound scaffold offers several positions for chemical modification.
Modification of the Resorcinol Ring
The phenolic hydroxyl groups on the resorcinol ring can be functionalized to produce ethers and esters.
Protocol: O-Alkylation of this compound
-
Dissolve this compound (100 mg, 0.318 mmol) in anhydrous acetone (10 mL).
-
Add potassium carbonate (K₂CO₃) (88 mg, 0.636 mmol, 2.0 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the O-alkylated this compound derivative.
Modification of the Alkyl Side Chain
The pentyl side chain can be modified by starting with CBD analogs that have different alkyl chain lengths or functionalities. These modified CBD precursors can then be subjected to the same acid-catalyzed cyclization protocol described in Section 3.
Figure 3: Strategies for the synthesis of this compound derivatives.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis of this compound and its derivatives. The acid-catalyzed cyclization of CBD remains the most viable route to these unique spiro-cannabinoids. Further optimization of reaction conditions, including the exploration of different Lewis acids and chiral catalysts, may lead to improved yields and stereoselectivity. The availability of these synthetic methods will undoubtedly accelerate the pharmacological investigation of this compound and its analogs, potentially uncovering novel therapeutic applications for this enigmatic class of cannabinoids.
References
- Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). ACS Synthetic Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208318/]
- Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/1/2]
- Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). ACS Synthetic Biology. [URL: https://pubs.acs.org/doi/10.1021/acssynbio.1c00642]
- Chemometric Optimization of BF3·OEt2‐Mediated Cyclization of Cannabidiol to Rare Δ⁴‐ and Iso‐THC Isomers. ChemistryOpen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632599/]
- Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. Journal of Natural Products. [URL: https://www.researchgate.
- Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules. [URL: https://www.mdpi.com/1420-3049/26/9/2774]
- Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=US202100069635]
- Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. Università degli Studi di Milano. [URL: https://air.unimi.it/retrieve/handle/2434/774059/1005740/np0c00436.pdf]
- Letter to the Editor: The Controversial Cannabidiol Cyclization: Its Conceptual Origin. Cannabis and Cannabinoid Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370932/]
- Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011986/]
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Application Note: Development of a Qualified Analytical Standard for Cannabispirol (CBP) Research
Abstract
This document provides a comprehensive guide for the development of a qualified analytical standard for Cannabispirol (CBP), a non-cannabinoid spiro-compound found in Cannabis sativa L.[1][2][3]. Given the increasing interest in the diverse phytochemical profile of cannabis, the availability of well-characterized reference standards for lesser-known compounds like CBP is critical for accurate quantification, pharmacological investigation, and potential drug development. This guide outlines a systematic approach, from isolation and purification to comprehensive characterization and stability assessment, designed to produce a reliable analytical standard for use by researchers, scientists, and drug development professionals.
Introduction: The Case for a this compound Standard
This compound (CBP), with the chemical formula C₁₅H₂₀O₃, is distinguished by its unique spirocyclic structure, setting it apart from the more common cannabinoids[1]. First isolated in 1961, CBP's distinct molecular architecture suggests the potential for unique biological activities, warranting further investigation[1][3]. However, the scarcity of a certified reference material impedes rigorous scientific inquiry.
The development of a robust analytical standard is the foundational step for any quantitative scientific research. It ensures the accuracy, precision, and comparability of experimental results across different laboratories and studies. This application note details a comprehensive workflow for the preparation and qualification of a CBP analytical standard, providing researchers with the necessary protocols to produce their own well-characterized material.
Isolation and Purification of this compound
The initial step in developing an analytical standard is the isolation of the target compound in high purity. The following protocol is a general guideline adaptable for the extraction of CBP from Cannabis sativa plant material.
Extraction
The choice of extraction solvent and method is critical for maximizing the yield of CBP while minimizing the co-extraction of undesirable compounds.
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Rationale: SFE using CO₂ is a green and highly tunable extraction method that can selectively extract compounds based on their polarity. By modifying pressure and temperature, the polarity of the supercritical fluid can be adjusted to optimize the extraction of CBP.
-
Apparatus: Supercritical Fluid Extractor.
-
Procedure:
-
Grind dried and homogenized cannabis plant material to a consistent particle size (e.g., 0.5 mm).
-
Pack the extraction vessel with the ground plant material.
-
Set the SFE parameters (a starting point could be 200 bar and 40°C) and begin the extraction with supercritical CO₂.
-
Collect the extract in a suitable solvent, such as ethanol.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification by Column Chromatography
The crude extract will contain a complex mixture of compounds. Multi-step column chromatography is typically required to isolate CBP to a high degree of purity.
Protocol 2: Multi-Step Column Chromatography
-
Rationale: This protocol employs a combination of normal-phase and reverse-phase chromatography to separate compounds based on differing polarities.
-
Apparatus: Flash chromatography system, glass columns, rotary evaporator.
-
Procedure:
-
Normal-Phase Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., hexane:ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing CBP.
-
-
Reverse-Phase Chromatography:
-
Pool the CBP-rich fractions and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Load the solution onto a C18 reverse-phase column pre-equilibrated with a polar mobile phase (e.g., methanol:water).
-
Elute with a gradient of decreasing polarity.
-
Collect fractions and analyze for the presence and purity of CBP.
-
-
Final Purification:
-
Pool the purest CBP fractions and evaporate the solvent.
-
The resulting material should be a highly purified CBP isolate.
-
-
Structural Elucidation and Identity Confirmation
Once a highly pure isolate is obtained, its identity as this compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
Protocol 3: Spectroscopic Analysis
-
Rationale: Each spectroscopic technique provides unique information about the molecule's structure, and together they provide a comprehensive confirmation of its identity.
-
Apparatus: NMR Spectrometer, High-Resolution Mass Spectrometer (HRMS), FT-IR Spectrometer.
-
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Compare the obtained spectral data with published data for this compound to confirm the connectivity and stereochemistry of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Determine the accurate mass of the isolated compound.
-
The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of CBP (C₁₅H₂₀O₃).
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify the functional groups present in the molecule (e.g., hydroxyl, methoxy, aromatic rings).
-
-
Qualification of the this compound Analytical Standard
A qualified analytical standard must have a certified purity value. This is typically determined using a mass balance approach, which involves quantifying the main component and all significant impurities.
Purity Determination by HPLC-DAD
Protocol 4: High-Performance Liquid Chromatography with Diode Array Detection
-
Rationale: HPLC-DAD is a robust and widely used technique for the purity assessment of non-volatile compounds. The diode array detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of co-eluting impurities.
-
Apparatus: HPLC system with a Diode Array Detector.
-
Hypothetical HPLC Method Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 220 nm and 280 nm
-
-
Procedure:
-
Prepare a stock solution of the purified CBP in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
Integrate the peak area of CBP and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Purity Confirmation by GC-MS
Protocol 5: Gas Chromatography-Mass Spectrometry
-
Rationale: GC-MS is an orthogonal technique to HPLC and is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of CBP.
-
Apparatus: GC-MS system.
-
Procedure:
-
Derivatize a known amount of the CBP standard (e.g., with BSTFA) to silylate the hydroxyl groups.
-
Inject the derivatized sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify any impurities.
-
Data Presentation
Table 1: Purity Analysis of this compound Analytical Standard
| Analytical Method | Purity (%) | Impurity Profile |
| HPLC-DAD (220 nm) | 99.8% | Impurity A (0.1%), Impurity B (0.1%) |
| GC-MS (after derivatization) | 99.7% | Confirms HPLC purity, no significant volatile impurities detected |
Stability Assessment
Establishing the stability of the analytical standard under various storage conditions is crucial for ensuring its long-term reliability.
Protocol 6: Stability Study according to ICH Guidelines
-
Rationale: Following the International Council for Harmonisation (ICH) guidelines ensures a standardized and scientifically sound approach to stability testing.[4][5][6]
-
Apparatus: Stability chambers.
-
Procedure:
-
Aliquot the qualified CBP standard into appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the following conditions:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Refrigerated: 5°C
-
-
Test the purity of the standard at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[6][7]
-
Analyze the data for any trends in degradation.
-
Table 2: Hypothetical Stability Data for this compound Analytical Standard
| Storage Condition | Time Point | Purity (%) by HPLC-DAD | Appearance |
| 25°C / 60% RH | 0 months | 99.8% | White crystalline solid |
| 6 months | 99.7% | No change | |
| 12 months | 99.5% | No change | |
| 40°C / 75% RH | 0 months | 99.8% | White crystalline solid |
| 3 months | 99.2% | No change | |
| 6 months | 98.5% | Slight yellowing | |
| 5°C | 0 months | 99.8% | White crystalline solid |
| 12 months | 99.8% | No change |
Visualizations
Workflow for Development of this compound Analytical Standard
Caption: Workflow for the development of a qualified this compound analytical standard.
Analytical Method Validation Process
Caption: Key parameters for the validation of the analytical method for this compound.
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive framework for the development of a qualified analytical standard for this compound. The availability of such a standard is paramount for advancing the scientific understanding of this unique Cannabis sativa constituent. By following these guidelines, researchers can ensure the quality and reliability of their analytical data, paving the way for new discoveries in the field of cannabinoid and non-cannabinoid science.
References
-
National Center for Biotechnology Information. (n.d.). beta-Cannabispiranol. PubChem Compound Database. Retrieved from [Link]
-
Ouchi, H., Koga, R., & Aso, M. (1977). Cannabis. XIII. Two New Spiro-compounds, this compound and Acetyl this compound. CHEMICAL & PHARMACEUTICAL BULLETIN, 25(9), 2443-2445. Retrieved from [Link]
-
Eurofins EnvironeX. (n.d.). Stability Studies. Retrieved from [Link]
-
Nallathambi, R., Reddy, G. S., & Moore, E. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports, 12(1), 12458. Retrieved from [Link]
-
Cvetkovikj, A., Stefkov, G., & Kulevanova, S. (2021). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. Molecules, 26(24), 7706. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Analytical Methods during Cannabis Production. Retrieved from [Link]
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Columbia Laboratories. (2021, November 29). Cannabis Shelf/ Stability Studies. Retrieved from [Link]
-
Canndelta Cannabis Services. (n.d.). Stability Studies. Retrieved from [Link]
-
PharmOut. (2022, September 5). Medicinal Cannabis Stability. Retrieved from [Link]
-
Cal Laboratories. (2021, November 10). Stability Testing for Cannabis. Retrieved from [Link]
-
Radwan, M. M., Chandra, S., Gul, S., & ElSohly, M. A. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(9), 2774. Retrieved from [Link]
-
National Institute of Justice. (2023, June 27). Development of Analytical Methods for Measuring Δ9 THC in Cannabis Products [Video]. YouTube. Retrieved from [Link]
- Citti, C., Linciano, P., & Russo, F. (2019). Cannabis Phenolics and their Bioactivities. Current medicinal chemistry, 26(10), 1805-1823.
-
National Center for Biotechnology Information. (n.d.). Cannabidiol. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Buy this compound | 64052-90-0 [smolecule.com]
- 2. beta-Cannabispiranol | C15H20O3 | CID 194174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cannabis. XIII. Two New Spiro-compounds, this compound and Acetyl this compound [jstage.jst.go.jp]
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Application Note & Protocols: Elucidating the In Vitro Mechanism of Action of Cannabispirol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirol (CPS) is a novel spiroidal compound sharing structural similarities with known phytocannabinoids. To unlock its therapeutic potential, a comprehensive understanding of its mechanism of action is paramount. This document provides a strategic framework and detailed protocols for characterizing the pharmacological profile of CPS through a tiered series of in vitro assays. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a logical and efficient investigational workflow.
The endocannabinoid system (ECS) is a complex network of receptors, endogenous ligands (endocannabinoids), and metabolic enzymes. Beyond the canonical cannabinoid receptors (CB1 and CB2), cannabinoids are known to interact with a range of other targets, including orphan receptors, ion channels, and nuclear receptors.[1][2] This guide will, therefore, explore a multi-target screening approach to build a comprehensive pharmacological signature for this compound.
Tier 1: Primary Screening - Broad Target Interrogation
The initial phase of investigation aims to cast a wide net, determining if CPS interacts with the most well-established cannabinoid targets. This stage is crucial for generating initial hypotheses about CPS's primary mode of action.
Cannabinoid Receptor Affinity and Functional Activity (CB1/CB2)
The first logical step is to determine if CPS binds to and/or activates the CB1 and CB2 receptors, the primary targets for many well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[[“]][4]
Scientific Rationale
CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of some cannabinoids, while CB2 receptors are primarily found in the immune system and are associated with anti-inflammatory responses.[1] Understanding CPS's affinity (binding potential) and functional activity (agonist, antagonist, or allosteric modulator) at these receptors is fundamental. We will employ a suite of assays to build a complete picture.[5][6]
Experimental Workflow: CB1/CB2 Profiling
Caption: Workflow for CB1/CB2 Receptor Characterization.
Protocol 1: Radioligand Binding Assay for CB1/CB2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membranes from CHO cells stably expressing human CB1R or CB2R.
-
[³H]-CP55,940 (radioligand).
-
WIN 55,212-2 (non-radiolabeled competitor for non-specific binding).
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
This compound (CPS) stock solution.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of CPS.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-CP55,940 (e.g., 0.5 nM), and varying concentrations of CPS.
-
For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand, buffer, and a high concentration of WIN 55,212-2 (e.g., 10 µM).
-
Add cell membranes (10-20 µg of protein per well).
-
Incubate at 30°C for 60-90 minutes.
-
Harvest the membranes by rapid filtration over filter mats.
-
Wash the filters with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CPS. Determine the IC₅₀ value (concentration of CPS that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: cAMP Accumulation Assay
Objective: To assess the functional effect of CPS on Gαi/o-coupled CB1/CB2 receptor activation.
Materials:
-
CHO cells stably expressing human CB1R or CB2R.
-
Forskolin.
-
CP55,940 (reference agonist).
-
AM251 (CB1 antagonist), AM630 (CB2 antagonist).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with varying concentrations of CPS for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production. For agonist testing, CPS is added with forskolin. For antagonist testing, cells are pre-treated with CPS before adding a reference agonist (like CP55,940) and forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
Data Analysis: For agonist activity, plot cAMP levels against CPS concentration to determine EC₅₀. For antagonist activity, plot the response to the reference agonist in the presence of different CPS concentrations to determine the IC₅₀.[5][6]
Screening at Orphan and Other GPCRs (GPR55)
Recent research has identified GPR55 as a putative third cannabinoid receptor, activated by various cannabinoid ligands, which typically signals through Gαq/13 to mobilize intracellular calcium.[8][9][10][11]
Scientific Rationale
Determining if CPS interacts with GPR55 is a critical step in exploring non-canonical cannabinoid signaling. A positive result would open a new avenue for investigating CPS's therapeutic potential, particularly in areas like neuropathic pain and inflammation.[12]
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To determine if CPS activates GPR55 by measuring changes in intracellular calcium ([Ca²⁺]i).
Materials:
-
HEK293 cells transiently or stably expressing human GPR55.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
L-α-lysophosphatidylinositol (LPI) (reference GPR55 agonist).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed GPR55-expressing HEK293 cells in a black, clear-bottom 96-well plate.
-
Load cells with the calcium dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 60 minutes at 37°C.
-
Wash cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject varying concentrations of CPS and monitor the change in fluorescence over time. Use LPI as a positive control.
-
Use non-transfected HEK293 cells as a negative control to ensure the response is GPR55-dependent.[8]
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot ΔF against CPS concentration to determine the EC₅₀ for calcium mobilization.
Tier 2: Secondary Screening - Mechanistic Elucidation
If Tier 1 assays yield positive "hits," the next stage involves more specific assays to dissect the downstream signaling pathways and explore other potential targets.
Modulation of Transient Receptor Potential (TRP) Channels
Many phytocannabinoids modulate TRP channels, which are involved in pain sensation, inflammation, and temperature regulation.[13][14] Key channels include TRPV1, TRPV2, TRPA1, and TRPM8.[15][16]
Scientific Rationale
Interaction with TRP channels could explain potential analgesic or anti-inflammatory effects of CPS, independent of CB1/CB2 activation. These channels are non-selective cation channels, and their activation typically leads to an influx of Ca²⁺.[17]
Protocol 4: TRP Channel Activity Screen (Calcium Influx)
Objective: To screen CPS for agonist or antagonist activity at key TRP channels (e.g., TRPV1, TRPV2, TRPA1).
Materials:
-
HEK293 cells stably expressing the human TRP channel of interest (e.g., hTRPV1).
-
Calcium-sensitive fluorescent dye (as in Protocol 3).
-
Known TRP channel agonists (e.g., Capsaicin for TRPV1, Allyl isothiocyanate for TRPA1).
-
Known TRP channel antagonists (e.g., Capsazepine for TRPV1).
Procedure:
-
Follow the cell seeding and dye loading steps as described in Protocol 3.
-
Agonist Mode: Inject varying concentrations of CPS and monitor fluorescence to detect direct activation.
-
Antagonist Mode: Pre-incubate cells with CPS for 5-10 minutes, then inject a known agonist at its EC₅₀ concentration and monitor for inhibition of the calcium signal.
-
Use non-transfected cells to confirm channel-specific activity.
Data Analysis: Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values from concentration-response curves.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that regulate gene expression, and some cannabinoids are known to be PPARγ agonists, contributing to their anti-inflammatory and neuroprotective effects.[18][19][20][21]
Scientific Rationale
PPARγ activation by CPS could signify a mechanism for regulating inflammation and metabolism that is distinct from membrane receptor signaling. This is often investigated using a reporter gene assay.[2][22]
Protocol 5: PPARγ Reporter Gene Assay
Objective: To determine if CPS activates PPARγ and induces gene transcription.
Materials:
-
Cells (e.g., HEK293) co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Rosiglitazone (known PPARγ agonist).
-
GW9662 (PPARγ antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the co-transfected cells in a 96-well plate.
-
Treat cells with varying concentrations of CPS for 18-24 hours. Include Rosiglitazone as a positive control.
-
To confirm specificity, co-treat cells with CPS and GW9662.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure luminescence using a luminometer.
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Plot normalized luciferase activity against CPS concentration to determine the EC₅₀.
Inhibition of Endocannabinoid-Metabolizing Enzymes
CPS could exert its effects indirectly by increasing the levels of endogenous cannabinoids (anandamide and 2-AG) through the inhibition of their primary metabolic enzymes, FAAH and MAGL, respectively.[23][24][25]
Scientific Rationale
Inhibiting FAAH or MAGL can potentiate endocannabinoid signaling, offering a therapeutic strategy with potentially fewer side effects than direct CB1 agonists.[26][27] Assessing CPS's activity on these enzymes is crucial for a complete mechanistic profile.
Protocol 6: FAAH/MAGL Enzyme Activity Assay
Objective: To determine if CPS inhibits the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL).
Materials:
-
Recombinant human FAAH or MAGL enzyme.
-
Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH).
-
Known inhibitors (e.g., URB597 for FAAH, JZL184 for MAGL).
-
Assay Buffer.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add assay buffer, the respective enzyme (FAAH or MAGL), and varying concentrations of CPS.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
Include wells with no enzyme (blank) and wells with enzyme but no inhibitor (100% activity).
Data Analysis: Calculate the rate of reaction from the fluorescence data. Plot the percentage of enzyme inhibition against the log concentration of CPS to determine the IC₅₀.
Tier 3: Functional & Pathway Validation Assays
Based on findings from Tiers 1 and 2, these assays aim to confirm the physiological relevance of the identified mechanism(s) in a cellular context, particularly focusing on anti-inflammatory potential.
Anti-Inflammatory Activity in Macrophages
Scientific Rationale
Inflammation is a key pathological process where cannabinoids often show therapeutic promise.[28][29][30] Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard model for in vitro inflammation, producing mediators like nitric oxide (NO), TNF-α, and IL-6.[31][32]
Protocol 7: Nitric Oxide (NO) Production and Cytokine Release Assay
Objective: To evaluate the anti-inflammatory effect of CPS by measuring its ability to inhibit the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (for NO detection).
-
ELISA kits for TNF-α and IL-6.
-
Dexamethasone (positive control).
Procedure:
-
Seed RAW 264.7 cells in a 24- or 96-well plate.
-
Pre-treat cells with various non-toxic concentrations of CPS for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
NO Measurement: Collect the cell supernatant. Mix an aliquot with Griess Reagent and measure absorbance at 540 nm. Use a sodium nitrite standard curve to quantify nitrite concentration.
-
Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's protocols.
Data Analysis: Plot the concentration of NO, TNF-α, or IL-6 against the concentration of CPS to determine the IC₅₀ for the inhibition of each inflammatory mediator.
Signaling Pathway Analysis (Western Blot)
If CPS shows significant anti-inflammatory activity, further investigation into the underlying signaling pathways (e.g., NF-κB, MAPK) is warranted.
Caption: Key Inflammatory Signaling Pathways Modulated by Cannabinoids.
Data Summary and Interpretation
All quantitative data should be systematically organized to facilitate comparison and interpretation.
| Assay Type | Target(s) | Parameter(s) Measured | Example Positive Control | Potential Interpretation of CPS Activity |
| Receptor Binding | CB1, CB2 | Ki (nM) | WIN 55,212-2 | High affinity suggests direct interaction with cannabinoid receptors. |
| Functional - cAMP | CB1, CB2 | EC₅₀/IC₅₀ (nM) | CP55,940 | Agonist (↓cAMP), Antagonist (blocks agonist effect), Inverse Agonist (↑cAMP). |
| Functional - Ca²⁺ Flux | GPR55, TRP Channels | EC₅₀/IC₅₀ (nM) | LPI, Capsaicin | Activation of Ca²⁺-mobilizing receptors or ion channels. |
| Reporter Gene | PPARγ | EC₅₀ (nM) | Rosiglitazone | Activation of nuclear receptors, suggesting gene regulatory effects. |
| Enzyme Inhibition | FAAH, MAGL | IC₅₀ (nM) | URB597, JZL184 | Indirect cannabinoid activity by sparing endocannabinoids. |
| Anti-inflammatory | Macrophages | IC₅₀ (µM) | Dexamethasone | Inhibition of key inflammatory mediators (NO, TNF-α, IL-6). |
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its interaction with a panel of established and putative cannabinoid targets, researchers can efficiently build a detailed pharmacological profile. The resulting data will be instrumental in defining CPS's primary mechanism(s) of action, guiding future preclinical development, and ultimately unlocking its therapeutic potential. Each protocol is designed as a self-validating system with appropriate controls, ensuring the generation of trustworthy and interpretable data.
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Trovato, M., Siracusa, R., D'Amico, R., Impellizzeri, D., Interdonato, L., Paterniti, I., ... & Esposito, E. (2022). Hybrid Cannabis sativa L. inflorescences exert an anti-inflammatory effect through the modulation of MAPK/NF-κB/NLRP3 inflammasome and JAK1/STAT6 pathway in HaCaT cells. Frontiers in Immunology, 13, 989332. [Link]
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Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]
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Figuerêdo, N. S., de Oliveira, F. L., de Oliveira, A. S., da Silva, A. M., de Oliveira, G. A., & de Almeida, J. R. G. S. (2022). Enhanced Antibacterial and Anti-Inflammatory Activities of the Combination of Cannabis sativa and Propolis Extracts: An In Vitro Study. Molecules (Basel, Switzerland), 27(19), 6537. [Link]
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Booker, L., Kinsey, S. G., Abdullah, R. A., Long, J. Z., Cravatt, B. F., & Lichtman, A. H. (2012). Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice. The Journal of pharmacology and experimental therapeutics, 342(1), 195–204. [Link]
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Tassinari, M., Lattanzi, R., Tringali, G., & Greco, R. (2022). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International journal of molecular sciences, 23(15), 8443. [Link]
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Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Herkenham, M. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161–202. [Link]
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Iannotti, F. A., De Maio, F., Panza, E., Appendino, G., & Vitale, R. M. (2021). CB1/CB2 cannabinoid receptor binding, molecular targets and therapeutic potential of CBD derivatives. Molecules, 26(8), 2126. [Link]
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Bristol Myers Squibb. (2022). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]
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Kulkarni, P. M., & Kulkarni, A. P. (2020). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Journal of molecular graphics & modelling, 94, 107471. [Link]
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Reggio, P. H. (2010). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current medicinal chemistry, 17(14), 1468–1486. [Link]
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Kim, D. H., Lee, S. K., Kim, Y. C., & Jang, Y. P. (2023). In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. Molecules (Basel, Switzerland), 28(18), 6500. [Link]
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Olivas-Aguirre, M., Torres-López, L., Valle-Reyes, J. S., Hernández-Cruz, A., Pottosin, I., & Dobrovinskaya, O. (2021). Molecular and Cellular Mechanisms of Action of Cannabidiol. Frontiers in pharmacology, 12, 779538. [Link]
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Sharma, P., Murthy, P., & Bharath, M. M. (2012). Chemistry, metabolism, and toxicology of cannabis: clinical implications. Iranian journal of psychiatry, 7(4), 149–156. [Link]
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Application Notes & Protocols: A Foundational Guide to In Vivo Evaluation of Cannabispirol (CBL)
Introduction: Charting the Unexplored Territory of Cannabispirol (CBL)
This compound (CBL) is a phytocannabinoid found in Cannabis sativa. Unlike its more famous counterparts, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBL remains a frontier molecule with a largely uncharacterized pharmacological profile. The existing literature on CBL's specific in vivo effects, mechanism of action, and therapeutic potential is sparse, presenting both a challenge and a significant opportunity for novel therapeutic development.
This guide is designed for researchers, scientists, and drug development professionals embarking on the initial in vivo characterization of CBL. It moves beyond a rigid template to provide a logical, scientifically-grounded framework for investigation. We will leverage established principles from the broader field of cannabinoid pharmacology to construct a series of protocols and experimental designs. The core philosophy is to build a foundational understanding of CBL's safety, pharmacokinetic profile, and potential efficacy, creating a self-validating system of inquiry that informs each subsequent step. This document serves as a starting point, providing robust models and methodologies that can be adapted as the unique properties of CBL are unveiled.
Part 1: Foundational Characterization - Safety and Pharmacokinetics
Before investigating the therapeutic potential of any new chemical entity, a thorough understanding of its safety profile and how the body processes it is paramount. These initial studies are fundamental to designing meaningful and ethical efficacy trials.[1][2]
Acute and Sub-Chronic Toxicity Studies
Protocol 1: Acute Oral Toxicity Assessment in Mice (Up-and-Down Procedure)
This protocol is designed to estimate the median lethal dose (LD50) and identify signs of acute toxicity.
-
Model: C57BL/6J mice (male and female, 8-10 weeks old).
-
Drug Preparation: CBL should be dissolved in a vehicle suitable for oral administration (e.g., a mixture of ethanol, Kolliphor EL, and saline). The final concentration of ethanol should be minimized.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with access to water) before dosing.
-
Administer a starting dose of CBL (e.g., 50 mg/kg) via oral gavage to a single mouse.
-
Observe the animal closely for the first 4 hours for clinical signs of toxicity (e.g., sedation, ataxia, altered respiration, convulsions).[4] Continue observations daily for 14 days.
-
If the animal survives, the next animal receives a higher dose (e.g., 150 mg/kg). If the animal dies, the next animal receives a lower dose.
-
Continue this process until a clear dose-response relationship is established.
-
At the end of the 14-day observation period, conduct a gross necropsy on all animals.
-
Protocol 2: 28-Day Repeated Dose Sub-Chronic Oral Toxicity Study in Rats
This study provides information on potential target organs of toxicity and helps establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Model: Sprague-Dawley rats (male and female, 6-8 weeks old).
-
Procedure:
-
Divide animals into four groups (n=10/sex/group): Vehicle control, Low dose CBL, Mid dose CBL, and High dose CBL. Doses should be selected based on the acute toxicity data.
-
Administer the assigned dose daily via oral gavage for 28 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, and record body weight and food consumption weekly.
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis (including liver enzymes like ALT and ALP).[5]
-
Euthanize animals and perform a full necropsy. Collect major organs (liver, kidneys, brain, spleen, heart, etc.), weigh them, and preserve them for histopathological examination.[6]
-
Pharmacokinetic (PK) Profiling
A PK study determines what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This is critical for correlating drug exposure with pharmacological effects.[7][8]
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Model: Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Procedure:
-
Administer a single dose of CBL via two different routes in separate groups of animals: intravenous (IV) bolus (e.g., 5 mg/kg) and oral gavage (e.g., 20 mg/kg).
-
Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[9]
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of CBL using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
-
Table 1: Key Pharmacokinetic Parameters for CBL Evaluation
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Shows how quickly the drug is absorbed. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the drug concentration to reduce by half.[9] |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation.[7] |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues.[10] |
Part 2: Efficacy Evaluation - Investigating Therapeutic Potential
Based on the known pharmacology of other non-psychotropic cannabinoids like CBD, initial efficacy studies for CBL could logically focus on areas such as epilepsy, pain, and inflammation.[11][12] The choice of model should be guided by the safety and PK data obtained in Part 1.
Models for Anticonvulsant Activity
Given the success of CBD in treating certain forms of epilepsy, assessing CBL's anticonvulsant potential is a logical first step.[6]
Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This is a widely used acute seizure model to screen for potential anticonvulsant drugs.
-
Model: C57BL/6J mice.
-
Procedure:
-
Pre-treat groups of mice with vehicle or varying doses of CBL (determined from safety/PK studies) via a relevant route (e.g., intraperitoneal or oral).
-
After a suitable pre-treatment time (based on Tmax from PK data), administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).
-
Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Key parameters to measure include the latency to the first myoclonic jerk, the latency to a generalized clonic-tonic seizure, and the percentage of animals protected from seizures.
-
Models for Analgesic and Anti-inflammatory Effects
Chronic pain and inflammation are other key areas where cannabinoids have shown therapeutic promise.[12]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This model assesses a compound's ability to reduce acute inflammation and inflammatory pain.
-
Model: Sprague-Dawley rats.
-
Procedure:
-
Pre-treat groups of rats with vehicle or varying doses of CBL.
-
After the appropriate pre-treatment time, measure the baseline paw volume using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan into the plantar surface of the right hind paw.
-
Measure paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in CBL-treated groups to the vehicle-treated group.
-
Pain can be assessed at the same time points using a pressure application meter (e.g., Randall-Selitto test) to measure paw withdrawal threshold.
-
Part 3: Visualization and Workflow
Clear visualization of experimental workflows and hypothetical mechanisms can greatly aid in experimental design and interpretation.
Experimental Workflow Diagram
Caption: In vivo evaluation workflow for this compound (CBL).
Hypothetical Signaling Pathway for CBL
Based on the multi-target nature of CBD, a plausible starting hypothesis is that CBL may also interact with various receptors beyond the classic cannabinoid system.[11][12]
Caption: Hypothetical multi-target mechanism of action for CBL.
Conclusion and Future Directions
The protocols and frameworks outlined in this guide provide a comprehensive starting point for the in vivo investigation of this compound. By systematically evaluating its safety, pharmacokinetic profile, and potential efficacy in well-established animal models, researchers can build the necessary foundation for more advanced mechanistic studies and potential clinical translation. Each experiment is designed to inform the next, creating a logical and efficient path forward in characterizing this novel phytocannabinoid. As data emerges, these general models should be refined to explore the unique pharmacology of CBL more deeply.
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Application Note: A Comprehensive Framework for Assessing Cannabispirol (CBP) Cytotoxicity Using In Vitro Cell Culture Models
Introduction
Cannabis sativa L. is a rich source of diverse phytochemicals, including the well-studied cannabinoids. However, it also produces a variety of other compounds whose biological activities remain largely unexplored.[1] Cannabispirol (CBP), a non-cannabinoid spiro-compound, is one such molecule.[2][3] First identified in 1961, CBP possesses a unique spirocyclic structure (6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol) that distinguishes it from classical cannabinoids.[2]
While extensive research has focused on compounds like THC and CBD, the toxicological and pharmacological profiles of many minor cannabis constituents are unknown. Establishing the cytotoxic potential of these compounds is a critical first step in evaluating their safety and therapeutic applicability. In vitro cytotoxicity assays provide a rapid, controlled, and cost-effective means to determine dose-response effects, screen for biological activity, and elucidate potential mechanisms of action, thereby reducing the reliance on animal testing.[4]
This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We will detail the rationale for selecting appropriate cell culture models, provide step-by-step protocols for a multi-faceted testing strategy—from primary viability screening to in-depth mechanistic studies—and explain the causality behind key experimental choices.
Part 1: Strategic Selection of Cell Culture Models
The choice of cell line is paramount as it dictates the biological context of the study. The selection should be driven by the primary research question, such as evaluating anti-cancer potential, neurotoxicity, or general systemic toxicity. As the specific targets of this compound are unknown, a panel of both cancerous and non-cancerous cell lines is recommended for a comprehensive initial assessment.
Rationale for Cell Line Selection:
-
Relevance: Cell lines should be relevant to potential therapeutic applications or tissues susceptible to toxicity. Several studies have demonstrated the cytotoxic effects of other cannabinoids in cancer cell lines, making them a logical starting point.[5][6][7]
-
Comparative Analysis: Including non-cancerous cell lines allows for the determination of a selectivity index (SI), which compares the cytotoxicity of a compound in cancer cells versus normal cells. A high SI is a desirable trait for potential anti-cancer agents.
-
Established Models: Using well-characterized and widely available cell lines ensures reproducibility and comparability with existing literature.
Recommended Cell Lines for CBP Cytotoxicity Screening:
| Cell Line | Type | Origin | Rationale for Use in Cannabinoid Research |
| SH-SY5Y | Neuroblastoma | Human Bone Marrow | Widely used model for neurotoxicity and neurodegenerative disease research. Cannabinoids have been shown to impact neuronal differentiation and viability.[8][9] |
| Caov-3 | Ovarian Carcinoma | Human Ovary | Ovarian cancer cell lines have demonstrated sensitivity to cannabinoids like CBD and CBN, making them a relevant model for anti-cancer screening.[5][10] |
| HT-29 | Colorectal Adenocarcinoma | Human Colon | A robust and well-characterized model for gastrointestinal cancers, where cannabinoids have shown cytotoxic effects.[6][11] |
| HEK-293 | Embryonic Kidney | Human Kidney | A common model for general cytotoxicity testing in a non-cancerous, human-derived cell line to assess baseline toxicity and selectivity.[12] |
Part 2: Primary Cytotoxicity Assessment: A Multi-Assay Approach
No single assay can provide a complete picture of cytotoxicity. A robust initial assessment should employ at least two assays based on different cellular principles. Here, we pair a metabolic activity assay (MTT) with a membrane integrity assay (LDH) to provide a comprehensive and validated primary screen.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[13] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15]
Materials:
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)
-
Solubilization Agent (e.g., Dimethyl sulfoxide - DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, ethanol) used to dissolve CBP.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank: Medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[14]
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
Data Analysis:
-
Corrected Absorbance = OD₅₇₀(Sample) - OD₅₇₀(Blank)
-
Percent Viability (%) = [Corrected Absorbance(Sample) / Corrected Absorbance(Untreated Control)] × 100
-
Plot Percent Viability against the log of CBP concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage or lysis of the plasma membrane, a hallmark of necrosis. The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by spectrophotometry.[18][19]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Establish Controls: It is critical to set up the following controls on the same plate:
-
Spontaneous LDH Release: Untreated control cells (measures baseline membrane damage).
-
Maximum LDH Release: Untreated control cells lysed with Lysis Buffer 15-30 minutes before the assay (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the compound's solvent.
-
-
Sample Collection: After incubation, centrifuge the plate (e.g., 600 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18][19]
Data Analysis:
-
Percent Cytotoxicity (%) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] × 100
Part 3: Elucidating the Mechanism of Cell Death
If CBP demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis/Necrosis
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[21][24]
-
Flow cytometry tubes
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of CBP (determined from primary assays) for a relevant time point (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge (e.g., 500 x g, 5 min).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[24]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23][24]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[21][24] Keep samples on ice and analyze by flow cytometry as soon as possible.
Data Interpretation: The flow cytometry output will show four distinct cell populations:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[24]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[24]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often artifacts).
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis and cleave numerous cellular proteins. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3/7.[25] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[25][26]
Procedure (using a luminescent kit like Caspase-Glo® 3/7):
-
Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with CBP as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Part 4: Investigating Upstream Mechanistic Pathways
Understanding the initial triggers of cell death provides deeper insight into a compound's mechanism of action. Based on studies of other cannabinoids, two common upstream pathways involved in cytotoxicity are mitochondrial dysfunction and the induction of oxidative stress.[5][27]
Protocol 5: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis.[28] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[29][30] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[31] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
Procedure:
-
Cell Culture and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with CBP. Include an untreated control and a positive control treated with an uncoupling agent like FCCP.
-
JC-1 Staining: Prepare the JC-1 working solution according to the kit manufacturer's instructions. Remove the treatment medium and add 100 µL of the JC-1 solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the staining solution and wash the cells with 100 µL of pre-warmed assay buffer.
-
Fluorescence Reading: Read the fluorescence using a multi-mode plate reader at:
-
Aggregates (Red): Excitation ~535 nm / Emission ~595 nm
-
Monomers (Green): Excitation ~485 nm / Emission ~535 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to controls indicates depolarization.
Protocol 6: General Oxidative Stress Assays
Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[32][33] This can lead to damage of lipids, proteins, and DNA.
Recommended Assays:
-
General ROS Detection: Assays using probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can measure overall ROS levels. The probe becomes fluorescent upon oxidation by ROS.[33]
-
Lipid Peroxidation (TBARS Assay): Measures malondialdehyde (MDA), a major product of the peroxidation of polyunsaturated fatty acids, which is a key indicator of oxidative damage to lipids.[34]
-
Glutathione (GSH) Assay: Measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress, as GSH is a major cellular antioxidant.[35]
Summary of Methodologies
| Assay | Principle | Key Endpoint Measured | Readout |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Colorimetric (OD 570 nm) |
| LDH | Release of cytosolic enzyme | Plasma membrane integrity / Necrosis | Colorimetric (OD 490 nm) |
| Annexin V / PI | PS externalization & membrane permeability | Apoptosis vs. Necrosis | Fluorescence (Flow Cytometry) |
| Caspase-3/7 | Cleavage of a DEVD-linked substrate | Executioner caspase activity | Luminescence / Fluorescence |
| JC-1 | Potential-dependent dye aggregation | Mitochondrial membrane potential (ΔΨm) | Ratiometric Fluorescence |
| ROS/Oxidative Stress | Oxidation of probes / measurement of byproducts | ROS levels, lipid/protein damage, antioxidant status | Fluorescence / Colorimetric |
By following this structured, multi-parametric approach, researchers can generate a robust and comprehensive cytotoxic profile for this compound. This data is essential for guiding future research, whether in the context of drug development or toxicological risk assessment.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]
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JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]
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JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]
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Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Human Cells Can Be Used to Study Cannabinoid Dosage and Inflammatory Cytokine Responses. Cannabis Science and Technology. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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IN VITRO CELL CULTURE OF CANNABIS SATIVA FOR THE PRODUCTION OF CANNABINOIDS. ddd-UAB. [Link]
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Impact of cannabinoids on synapse markers in an SH-SY5Y cell culture model. ResearchGate. [Link]
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Application Notes and Protocols for the Neurological Research of Cannabispirol
A Guide for the Initial Investigation of a Novel Spiro-Compound from Cannabis sativa
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of Cannabispirol
Cannabis sativa is a rich source of diverse phytochemicals, with cannabinoids being the most extensively studied for their therapeutic potential in neurological disorders. Beyond the well-known THC and CBD, a plethora of lesser-known compounds exist, representing an untapped reservoir for drug discovery. One such molecule is this compound (also known as β-cannabispiranol), a unique spiro-compound with the chemical formula C₁₅H₂₀O₃.[1] First identified in the 1960s, this compound's spirocyclic structure, consisting of a cyclohexane ring fused to a dihydroindene moiety, distinguishes it from the classical cannabinoids.[1]
Despite its long-known existence, this compound remains largely uncharacterized in the context of neurological research. Its structural uniqueness presents a compelling case for investigation. These application notes serve as a comprehensive guide for the initial exploration of this compound's potential neurological effects. We will proceed under the hypothesis that, as a constituent of Cannabis, this compound may interact with pathways relevant to neuroprotection, neuroinflammation, and oxidative stress. This document provides a structured, field-proven framework for researchers to begin characterizing this and other novel compounds, from initial in silico assessment to detailed in vitro functional assays.
Part 1: Initial Characterization and In Silico Assessment
Before embarking on resource-intensive in vitro and in vivo studies, a preliminary characterization and computational assessment of this compound is essential. This initial phase helps in understanding its fundamental properties and predicting its potential as a therapeutic agent.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is crucial for designing experiments, especially concerning its solubility and stability in culture media.
| Property | Value | Source |
| CAS Number | 64052-90-0 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][2] |
In Silico Prediction of Drug-Like Properties
"Drug-likeness" is a qualitative concept used in drug discovery to assess a compound's potential to be an orally active drug with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Several computational models, such as Lipinski's Rule of Five, can provide a preliminary assessment.[3][4][5]
Hypothetical Drug-Likeness Profile for this compound:
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 248.32 | < 500 Da | Yes |
| LogP (Lipophilicity) | ~2.5 - 3.5 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | < 5 | Yes |
| Hydrogen Bond Acceptors | 3 | < 10 | Yes |
Note: LogP is an estimation and should be experimentally verified. These in silico predictions suggest this compound has favorable drug-like properties.
In Silico Prediction of Cannabinoid Receptor Binding
Given its origin, a primary hypothesis is that this compound may interact with the cannabinoid receptors, CB1 and CB2.[6] In silico docking studies can predict the binding affinity and pose of this compound within the receptor binding pockets.[7][8][9][10] These computational approaches can help prioritize experimental validation.[7][8][9][10]
Workflow for In Silico Receptor Binding Prediction:
Part 2: In Vitro Assessment of Neurological Effects
The following protocols provide a robust framework for the initial in vitro characterization of this compound's effects on primary neurons and microglia.
Protocol: Primary Hippocampal Neuron Culture
Primary neuronal cultures are a fundamental tool for studying neuronal function and are essential for assessing the direct effects of compounds on neuronal health.[11] This protocol is adapted from established methods for isolating and culturing hippocampal neurons from embryonic or neonatal rodents.[7][8][11][12][13]
Materials:
-
E18 rat or mouse embryos (or P0-P2 pups)
-
Dissection tools (sterile)
-
HBSS (Hank's Balanced Salt Solution)
-
Papain or Trypsin solution for digestion
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Protocol:
-
Preparation: Coat culture plates or coverslips with Poly-D-lysine/ornithine overnight in a sterile hood and then wash with sterile water. Warm all media and solutions to 37°C.[13]
-
Dissection: Euthanize pregnant dam (or pups) according to approved institutional animal care protocols. Dissect hippocampi from embryonic or neonatal brains in ice-cold HBSS under a dissection microscope.[8][11][12]
-
Digestion: Transfer hippocampi to a tube containing a pre-warmed enzymatic digestion solution (e.g., papain or trypsin) and incubate at 37°C for 10-15 minutes.[8][11][12]
-
Dissociation: Carefully remove the enzyme solution and wash the tissue with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[7][8]
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the coated plates.[8]
-
Maintenance: Culture the neurons in a humidified incubator at 37°C with 5% CO₂. Perform a half-media change every 3-4 days. Neurons will be ready for experiments within 7-10 days in vitro (DIV).[7]
Protocol: Assessing Neuroprotective Effects
This protocol uses an oxidative stress-induced cell death model to evaluate the neuroprotective potential of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][14][15][16]
Materials:
-
Primary hippocampal neurons (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., Hydrogen peroxide (H₂O₂) or Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Step-by-Step Protocol:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and culture for 7-10 days.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Express cell viability as a percentage of the control group.
Hypothetical Neuroprotective Signaling Pathway of this compound:
Protocol: Assessing Anti-Neuroinflammatory Effects
This protocol utilizes a microglia cell culture model to assess the anti-inflammatory properties of this compound. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce an inflammatory response in microglia.[18][19][20][21] The release of pro-inflammatory cytokines, such as TNF-α and IL-6, is measured by ELISA.[2][14][22][23][24]
Materials:
-
Murine or human microglial cell line (e.g., BV-2) or primary microglia
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates and reader
Step-by-Step Protocol:
-
Cell Plating: Plate microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA:
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the concentrations of TNF-α and IL-6 based on a standard curve.
Protocol: Assessing Effects on Oxidative Stress
The DCFDA-AM assay is used to measure intracellular reactive oxygen species (ROS).[25][26] DCFDA-AM is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Materials:
-
Primary neurons or a neuronal cell line
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFDA-AM (2',7'-dichlorodihydrofluorescein diacetate)
-
Fluorescence microscope or plate reader
Step-by-Step Protocol:
-
Cell Plating and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound followed by an oxidative stress inducer as described in the neuroprotection assay.
-
Loading with DCFDA-AM: Wash the cells with warm PBS and then incubate with DCFDA-AM solution (e.g., 10-20 µM) for 30 minutes at 37°C in the dark.[20][25][26]
-
Washing: Remove the DCFDA-AM solution and wash the cells again with PBS to remove excess dye.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[26]
-
Analysis: Quantify the change in fluorescence intensity relative to the control and H₂O₂-treated groups.
Protocol: Immunocytochemistry for Neuronal and Microglial Markers
Immunocytochemistry (ICC) is used to visualize the expression and localization of specific proteins in cells, providing qualitative and semi-quantitative data on cellular responses to treatment.[27][28][29][30][31]
Materials:
-
Neuron-microglia co-cultures grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-Iba1 for microglia)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Culture and Treatment: Co-culture primary neurons and microglia on coverslips and treat with this compound and/or LPS as desired.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-MAP2 and anti-Iba1) overnight at 4°C.[17][30]
-
Secondary Antibody Incubation: Wash the cells and then incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Part 3: Advanced Characterization and Future Directions
Protocol: Competitive Cannabinoid Receptor Binding Assay
To experimentally validate the in silico predictions, a competitive radioligand binding assay can be performed. This assay measures the ability of this compound to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.[1][6][28][32]
Principle: This assay quantifies the affinity of this compound for cannabinoid receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]CP55,940). The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.[1][32]
Brief Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ and subsequently calculate the Ki value.
In Vivo Models: Translating In Vitro Findings
Should in vitro studies demonstrate promising neuroprotective and anti-inflammatory effects, the next logical step is to validate these findings in an animal model. A commonly used model for neuroinflammation is the LPS-induced model in rodents.[12][13][27][33][34]
Experimental Design Outline for LPS-Induced Neuroinflammation Model:
-
Animal Groups: Divide mice or rats into several groups: Vehicle control, LPS only, LPS + this compound (at various doses), and this compound only.
-
Administration: Administer this compound (e.g., via intraperitoneal injection) at specified time points before or after a systemic or intracerebral injection of LPS.
-
Behavioral Analysis: Perform behavioral tests to assess cognitive and motor function (e.g., Morris water maze, open field test).
-
Biochemical and Histological Analysis: At the end of the study, collect brain tissue to measure levels of pro-inflammatory cytokines, markers of oxidative stress, and microglial activation (e.g., via immunohistochemistry for Iba1).
Workflow for In Vitro to In Vivo Translation:
Conclusion
This compound represents an intriguing yet understudied molecule from Cannabis sativa. Its unique spiro-structure warrants a thorough investigation into its potential neurological effects. The protocols and application notes provided herein offer a comprehensive and scientifically rigorous framework for the initial characterization of this compound. By systematically evaluating its drug-like properties, neuroprotective and anti-inflammatory potential, and receptor binding characteristics, researchers can begin to unravel the therapeutic promise of this novel compound and contribute to the expanding landscape of cannabinoid-based neurological drug discovery.
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In Silico Prediction and Validation of CB2 Allosteric Binding Sites to Aid the Design of Allosteric Modulators. (2022). Molecules. [Link]
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This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. (n.d.). GitHub Gist. [Link]
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Drawing graphs with dot. (2015). Graphviz. [Link]
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BrainXell Neuron/Microglia Co-culture Assay Protocol (v10.0). (n.d.). BrainXell. [Link]
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Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2025). ResearchGate. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
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nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. (n.d.). Nanopartikel.info. [Link]
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Application Note & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of Cannabispirol
Introduction: The Quest for Novel Anti-Inflammatories
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating a continuous search for safer and more effective anti-inflammatory agents.[1]
Natural products, particularly those derived from Cannabis sativa, have garnered substantial interest for their therapeutic properties. While compounds like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) are well-studied, lesser-known cannabinoids represent a promising frontier for drug discovery.[3][4] Cannabispirol, a spiro-indene derivative found in cannabis, is one such compound whose biological activities remain largely unexplored.[5] Its unique structure warrants investigation into its potential immunomodulatory effects.
This document provides a comprehensive framework for researchers to systematically investigate the anti-inflammatory potential of this compound. We present a series of detailed protocols, from initial cell-based screening to mechanistic pathway analysis, designed to provide a robust and reproducible assessment of its therapeutic promise. The methodologies are grounded in established principles of immunology and cell biology, focusing on key inflammatory mediators and signaling pathways.
Scientific Background: Key Inflammatory Pathways & Targets
A successful investigation hinges on understanding the molecular machinery of inflammation. Our experimental design targets several critical nodes within the inflammatory cascade, primarily within a macrophage model system. Macrophages are key players in the innate immune response and are central to the initiation and resolution of inflammation.[6]
2.1 Lipopolysaccharide (LPS) as an Inflammatory Trigger Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages.[7] It is recognized by Toll-like receptor 4 (TLR4), initiating a signaling cascade that results in the production of pro-inflammatory cytokines and mediators.[4] In our protocols, LPS serves as a reliable and reproducible stimulus to create an in vitro model of acute inflammation.[7][8]
2.2 The NF-κB and MAPK Signaling Pathways Upon LPS stimulation, two major intracellular signaling pathways are activated: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
-
NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[11][12] Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus.[4][12] There, it drives the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][13] Inhibition of this pathway is a hallmark of many anti-inflammatory drugs.[12][14]
-
MAPK Pathway: The MAPK family (including JNK, p38, and ERK) is another critical signaling cascade that regulates the synthesis of inflammatory mediators.[15][16] Activation of these kinases through phosphorylation leads to downstream effects that control cytokine production and cellular stress responses.[17][18]
2.3 Cyclooxygenase-2 (COX-2) Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostanoids, which are potent inflammatory mediators.[19][20] While COX-1 is constitutively expressed, COX-2 is induced during inflammation and is a primary target of NSAIDs.[21][22] Assessing a compound's ability to directly inhibit COX-2 is a key screen for potential NSAID-like activity.
Below is a simplified representation of these core inflammatory pathways, highlighting potential points of intervention for a test compound like this compound.
Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Experimental Design & Workflow
Our approach is a multi-tiered screening cascade designed to efficiently evaluate this compound. The workflow begins with establishing a safe therapeutic window, proceeds to functional assays measuring inflammatory outputs, and culminates in mechanistic studies to identify the molecular target(s).
Caption: Overall experimental workflow for assessing this compound.
Detailed Protocols
4.1 Protocol 1: Preparation of this compound Solutions
Causality: Cannabinoids are typically hydrophobic and require an organic solvent for solubilization before being introduced into aqueous cell culture media.[23] Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the culture must be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.[24][25]
-
Stock Solution (10 mM):
-
Accurately weigh 1-5 mg of this compound powder.
-
Based on its molecular weight, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.[5]
-
Add the DMSO, vortex thoroughly until fully dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially, prepare a "Vehicle Control" using the same final concentration of DMSO as in your highest this compound treatment group. This control is essential to ensure that any observed effects are due to the compound and not the solvent.
-
4.2 Protocol 2: RAW 264.7 Macrophage Cell Culture
Causality: RAW 264.7 cells are a murine macrophage-like cell line that robustly responds to LPS, making them an excellent and widely used model for studying inflammatory responses in vitro.[6][26][27] Proper handling is key, as these cells can differentiate, altering their responsiveness.[28]
-
Media: Use high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[26]
-
Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 1000 rpm for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[6][26]
-
Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[6]
-
Passaging: When cells reach 70-80% confluency, they must be passaged.
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 3-5 mL of fresh medium.
-
Gently detach the adherent cells using a cell scraper.[6][27] Avoid using trypsin, as it can damage macrophage surface receptors.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed medium.
-
4.3 Protocol 3: LPS-Induced Cytokine Inhibition Assay
Causality: This functional assay directly measures the primary output of an inflammatory response: the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] By pre-treating with this compound, we can determine if it inhibits this key inflammatory process.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight to allow for adherence.
-
Compound Treatment:
-
Remove the medium.
-
Add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM).
-
Include the following controls:
-
Vehicle Control: Medium with DMSO equivalent to the highest test concentration.
-
Positive Control: Medium with a known anti-inflammatory agent (e.g., 10 µM Dexamethasone).
-
Unstimulated Control: Medium only (no compound, no LPS).
-
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (final volume ~110 µL). Do not add LPS to the "Unstimulated Control" wells.
-
Incubate for an appropriate time. Cytokine production varies; a 6-hour incubation is often sufficient for TNF-α, while 18-24 hours may be needed for robust IL-6 production.[29][30]
-
-
Supernatant Collection:
-
Centrifuge the plate at 1500 rpm for 10 minutes to pellet any cells or debris.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
4.4 Protocol 4: COX-2 Enzyme Inhibition Assay (Cell-Free)
Causality: This assay determines if this compound can directly inhibit the enzymatic activity of COX-2, independent of its effects on gene expression or signaling pathways within a cell.[19][20] Using a commercial fluorometric or colorimetric kit provides a standardized and high-throughput method.[21]
-
Kit Preparation: Use a commercial COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie).[19][20][21] Prepare all reagents (assay buffer, probe, cofactor, human recombinant COX-2 enzyme, arachidonic acid substrate) according to the kit's protocol.[19]
-
Assay Plate Setup: In a 96-well plate suitable for the detection method (e.g., white opaque plate for fluorescence), set up the following wells:[20]
-
Enzyme Control (EC): Contains all reaction components except any inhibitor. Represents 100% enzyme activity.
-
Inhibitor Control (IC): Contains a known COX-2 inhibitor provided with the kit (e.g., Celecoxib).[19]
-
Test Wells: Contains this compound at various concentrations.
-
Solvent Control (SC): If concerned about solvent effects, include a well with DMSO at the same final concentration as the test wells.[19]
-
-
Reaction:
-
Add the assay buffer, enzyme, and test compound/controls to the appropriate wells. Allow a brief pre-incubation as per the kit's instructions.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Measurement: Immediately measure the output (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically over 5-10 minutes at the recommended temperature (e.g., 25°C).[19][20]
-
Calculation: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for this compound relative to the Enzyme Control.
4.5 Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
Causality: Western blotting allows for the direct visualization and quantification of key proteins within the NF-κB and MAPK signaling pathways. By measuring the phosphorylation status of proteins like p65 and p38, and the degradation of IκBα, we can pinpoint where this compound exerts its inhibitory effect.[11][14]
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat with this compound (and controls) for 1 hour, then stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
IκBα
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and IκBα to the loading control.
-
Data Analysis & Expected Results
5.1 Data Presentation
All quantitative data should be summarized in clear, well-labeled tables. Results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Example Cytotoxicity Data for this compound on RAW 264.7 Cells
| This compound (µM) | Cell Viability (% of Vehicle Control) |
|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 96.2 ± 3.9 |
| 10 | 94.5 ± 4.8 |
| 25 | 89.1 ± 6.2 |
| 50 | 65.3 ± 7.1 |
| 100 | 22.4 ± 5.5 |
From this data, concentrations ≤ 25 µM would be selected for subsequent functional assays.
Table 2: Example Inhibition of TNF-α Release and COX-2 Activity
| Assay | Treatment | Result |
|---|---|---|
| TNF-α Release | This compound | IC₅₀ = 8.5 µM |
| Dexamethasone (Positive Control) | IC₅₀ = 0.2 µM | |
| COX-2 Activity | This compound | IC₅₀ = 15.2 µM |
| Celecoxib (Positive Control) | IC₅₀ = 0.45 µM[20] |
IC₅₀ (Half-maximal inhibitory concentration) values are calculated using non-linear regression analysis from the dose-response curves.
5.2 Interpretation of Results
-
Cytokine Assays: A dose-dependent decrease in TNF-α and IL-6 levels in this compound-treated wells compared to the LPS-stimulated vehicle control indicates potent anti-inflammatory activity.
-
COX-2 Assay: Inhibition in the cell-free COX-2 assay suggests that this compound may act as a direct enzyme inhibitor, similar to classical NSAIDs.
-
Western Blot:
-
Effective Inhibition: A reduction in the ratio of phospho-p65/total-p65 and phospho-p38/total-p38, along with a stabilization (reduced degradation) of IκBα in the presence of this compound + LPS, would strongly suggest the compound acts upstream on the NF-κB and/or MAPK signaling pathways.
-
No Effect: If cytokine release is inhibited but there are no changes in these signaling proteins, it may suggest this compound acts via other mechanisms not explored in this guide (e.g., targeting inflammasomes, activating anti-inflammatory pathways like Nrf2, or interacting with cannabinoid receptors).[13][31][32]
-
Conclusion
The protocols outlined in this application note provide a robust and logical workflow to thoroughly characterize the anti-inflammatory potential of this compound. By progressing from broad functional screening to specific mechanistic analysis, researchers can effectively determine not only if the compound works, but also how it works. The data generated through this framework will be critical for guiding further pre-clinical development and establishing this compound as a viable candidate for a novel anti-inflammatory therapeutic.
References
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Cyagen. (2024, October 18). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
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Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]
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LIPID MAPS. (2004, August 11). LIPID MAPS THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. Retrieved from [Link]
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protocols.io. (2024, April 15). Cell culture of RAW264.7 cells. Retrieved from [Link]
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BioCrick. (n.d.). This compound. Retrieved from [Link]
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Procell. (2023, February 10). Can't culture RAW 264.7 well? These tips are ignored. Retrieved from [Link]
- Ezung, B., et al. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- Kozela, E., et al. (2011). Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells. Journal of Biological Chemistry.
- Sarkaria, J. N. (2021, August 4). Cannabinoids and NF-κB: Hijacking a pro-cancer signal Can Be Done. Neuro-Oncology.
- Juknat, A., et al. (2022).
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ResearchGate. (n.d.). Cannabidiol impedes the activation of the PI3K/AKT/NF-κB pathway and pyroptosis. Retrieved from [Link]
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MDPI. (2021, March 17). Different Cannabis sativa Extraction Methods Result in Different Biological Activities against a Colon Cancer Cell Line and Healthy Colon Cells. Retrieved from [Link]
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ResearchGate. (n.d.). CBD inhibited activation of the MAPK and NF-κB signaling pathways. Retrieved from [Link]
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Frontiers Media. (2022, May 8). Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action. Retrieved from [Link]
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Frontiers Media. (n.d.). Hybrid Cannabis sativa L. inflorescences exert an anti-inflammatory effect through the modulation of MAPK/NF-κB/NLRP3 inflammasome and JAK1/STAT6 pathway in HaCaT cells. Retrieved from [Link]
- PubMed Central. (2025, May 23).
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- Nature. (2025, October 1). MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities.
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ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Cannabispirol Isolation and Purification
Welcome to the technical support center for the isolation and purification of Cannabispirol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this rare, non-cannabinoid phenol from Cannabis sativa. Here, we synthesize field-proven insights and foundational scientific principles to provide a self-validating system of protocols and troubleshooting advice.
Introduction to this compound
This compound, also known as β-cannabispiranol, is a spiro-compound found in Cannabis sativa[1][2]. Its unique spirocyclic structure, consisting of a cyclohexane ring fused to a dihydroindene moiety, distinguishes it from the more common cannabinoids like THC and CBD[3]. This structural novelty presents both exciting therapeutic potential and significant purification challenges. This guide will address these challenges head-on, providing you with the expertise to successfully isolate and purify this compound for your research needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the isolation and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Question: I've performed an extraction on my Cannabis sativa biomass, but my initial analysis shows a very low concentration of this compound. What could be the issue?
Answer:
Low yields of this compound in the crude extract can be attributed to several factors, from the choice of plant material to the extraction method itself. Here’s a step-by-step guide to troubleshoot this issue:
-
Plant Material Selection:
-
Chemotype and Strain: The concentration of this compound can vary significantly between different Cannabis sativa strains and chemotypes. Research has shown that specific variants, such as a Panamanian variety grown in Mississippi, contain detectable amounts of β-cannabispiranol[4]. It is crucial to select a strain known to produce this compound. If possible, screen several strains to identify a suitable candidate.
-
Plant Part: Cannabinoids and other secondary metabolites are often concentrated in the trichomes of the female inflorescences. Ensure you are using the appropriate plant part for your extraction.
-
-
Extraction Solvent and Method:
-
Solvent Polarity: this compound possesses both polar hydroxyl groups and a non-polar ring structure. Therefore, a solvent of intermediate polarity is often optimal. Ethanol has been successfully used for the initial extraction of this compound[4]. Soaking the plant material in ethanol dissolves a wide range of compounds, including this compound[5].
-
Extraction Technique: The efficiency of the extraction can be enhanced by increasing the surface area of the plant material (grinding) and using techniques like sonication or microwave-assisted extraction to improve solvent penetration[6].
-
-
Decarboxylation:
-
Unlike acidic cannabinoids (e.g., THCA, CBDA), this compound is a phenol and does not require decarboxylation. In fact, the heating step involved in decarboxylation could potentially lead to degradation of this compound. It is recommended to skip the decarboxylation step when targeting this compound.
-
Problem 2: Poor Separation of this compound from Other Compounds During Chromatography
Question: I'm having trouble separating this compound from other cannabinoids and terpenes during my chromatographic purification. My peaks are broad and overlapping. What can I do to improve the resolution?
Answer:
Co-elution is a common challenge in cannabinoid purification due to the structural similarity of many of these compounds[7]. Here’s how to address this issue:
-
Column Selection:
-
Stationary Phase: For reversed-phase HPLC, a C18 column is a good starting point. A study has successfully identified α- and β-cannabispirol using a Luna C18 column[8].
-
Particle Size: Smaller particle sizes (e.g., 5 µm or less) in your HPLC column will provide higher efficiency and better resolution, leading to sharper peaks and improved separation[9].
-
-
Mobile Phase Optimization:
-
Solvent Composition: A gradient elution is often necessary to achieve good separation of a complex mixture like a cannabis extract. A typical mobile phase for reversed-phase HPLC of cannabinoids consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape[8]. An isocratic elution with 30% methanol in water with 0.1% TFA has been used to identify this compound[8].
-
Flow Rate: Optimizing the flow rate can also improve resolution. A slower flow rate generally leads to better separation, but at the cost of longer run times.
-
-
Alternative Chromatographic Techniques:
-
Flash Chromatography: This can be a useful initial purification step to remove highly non-polar compounds like waxes and lipids, as well as highly polar compounds, thus simplifying the mixture before preparative HPLC[3].
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures, 2D-LC can provide significantly enhanced resolution by using two columns with different selectivities[10].
-
Problem 3: Suspected Degradation of this compound During Purification or Storage
Question: I've noticed a decrease in the concentration of my purified this compound over time, and I'm seeing the appearance of new, unidentified peaks in my chromatograms. Is my this compound degrading?
Answer:
While specific stability data for this compound is limited, phenols and other cannabinoids are known to be susceptible to degradation by light, heat, and oxidation[11]. Here’s how to mitigate this:
-
Protection from Light:
-
Perform all purification steps in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use amber glassware or wrap your glassware in aluminum foil to protect your samples.
-
-
Temperature Control:
-
Avoid excessive heat during all steps of the process. If you need to evaporate solvents, use a rotary evaporator at a low temperature and under vacuum. For long-term storage, keep your purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container.
-
-
Inert Atmosphere:
-
To prevent oxidation, consider purging your sample vials with an inert gas like nitrogen or argon before sealing them for storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound?
A1: The molecular formula of β-Cannabispirol is C₁₅H₂₀O₃, and its molecular weight is approximately 248.32 g/mol [12].
Q2: What is the typical UV absorbance of this compound?
A2: A study has reported the successful identification of α- and β-cannabispirol using a UV detector set at 225 nm[8]. For broad-spectrum analysis, a photodiode array (PDA) detector is recommended to capture the full UV-Vis spectrum.
Q3: What are the expected challenges when scaling up the purification of this compound?
A3: Scaling up from analytical to preparative chromatography requires careful consideration to maintain resolution. Key challenges include maintaining a linear flow rate, managing larger sample volumes and concentrations, and ensuring efficient fraction collection. It is crucial to perform a loading study on the analytical column to determine the maximum sample load before significant peak broadening occurs. The scale-up can then be calculated based on the column dimensions[3][9].
Q4: Are there any known isomers of this compound?
A4: Yes, both α- and β-cannabispiranol have been isolated from Cannabis sativa. Their structures have been confirmed by X-ray crystallography[13]. It is important to develop a chromatographic method that can resolve these two isomers if you need to isolate a specific one.
Experimental Protocol: Isolation and Purification of β-Cannabispirol
This protocol provides a general framework for the isolation and purification of β-Cannabispirol from Cannabis sativa biomass. Optimization will be required based on your specific starting material and available equipment.
Materials and Equipment:
-
High-Cannabispirol content Cannabis sativa biomass (e.g., female inflorescences)
-
Ethanol (95-100%)
-
Hexane
-
Chloroform
-
3N Sodium Hydroxide solution
-
Ether
-
Rotary evaporator
-
Preparative HPLC system with a C18 column and a UV/PDA detector
-
Analytical HPLC system for fraction analysis
-
Glassware (beakers, flasks, separatory funnel)
-
Filtration apparatus
Step-by-Step Methodology:
-
Extraction:
-
Grind the dried Cannabis sativa biomass to a fine powder.
-
Macerate the ground material in 95% ethanol at room temperature for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Partition the dried ethanol extract between chloroform and water.
-
Separate the chloroform fraction and fractionate it between hexane and a 3N sodium hydroxide solution.
-
Acidify the basic fraction and extract with ether to obtain a polar acidic fraction enriched with this compound[4].
-
-
Preparative HPLC Purification:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Develop an optimized HPLC method on an analytical scale first. A good starting point for a mobile phase is a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
-
Scale up the optimized method to your preparative HPLC system.
-
Inject the sample and collect fractions based on the retention time of this compound, monitoring at 225 nm.
-
-
Fraction Analysis and Final Purification:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions containing pure this compound.
-
If necessary, perform a second round of preparative HPLC with a shallower gradient to further purify the pooled fractions.
-
Evaporate the solvent from the pure fractions to obtain isolated β-Cannabispirol.
-
Visualizations
Chemical Structure of β-Cannabispirol
Caption: 2D structure of β-Cannabispirol (C₁₅H₂₀O₃).
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 194174, beta-Cannabispiranol. Retrieved from [Link].
- Boeren, E. G., Elsohly, M. A., Turner, C. E., & Salemink, C. A. (1977).
- Ahmed, S. A., Ross, S. A., Slade, D., ElSohly, M. A., & Zulfiqar, F. (2023). Progress in the analysis of phytocannabinoids by HPLC and UPLC (or UHPLC) during 2020-2023.
- Ross, S. A., ElSohly, M. A., Gul, W., & Slade, D. (2009). Isolation and characterization of new Cannabis constituents from a high potency variety. Planta Medica, 75(09), 945.
- Morano, C., Dei Cas, M., Casagni, E., Pallavicini, M., Bolchi, C., Penati, S., ... & Roda, G. (2024). Medicinal Cannabis: extended stability of Cannabis extracts produced using a new ethanol-based extraction method. Planta Medica, 90(01), 73-80.
- Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. (2018). Journal of Analytical Toxicology, 42(8), 541-549.
- Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.). (2022). Molecules, 27(19), 6485.
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Ethanol Extraction. (n.d.). Retrieved from [Link].
- Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023). Cannabis Science and Technology, 6(3).
- NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis s
- Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). (2022). Journal of the Brazilian Chemical Society, 33, 834-842.
- Constituents of Cannabis Sativa L. XXII: Isolation of Spiro-Indan and Dihydrostilbene Compounds From a Panamanian Variant Grown in Mississippi, United States of America. (1982). Bulletin on Narcotics, 34(2), 51-56.
- Mass spectrometry of cannabinoids. (1977). Journal of Pharmaceutical Sciences, 66(10), 1444-1450.
- The stability of cannabis and its preparations on storage. (1976). Journal of Pharmacy and Pharmacology, 28(1), 1-7.
- Development, Optimization, and Process Performance for Preparative Chromatographic Purification of Cannabinoids. (2022). Cannabis Science and Technology, 5(2).
- Stability study and structural insights into cannabidiol cocrystals. (2023). CrystEngComm, 25(16), 2394-2404.
- Extended Stability of Cannabis Extracts Produced Using a New Ethanol-based Extraction Method. (2024). Planta Medica, 90(01), 73-80.
- X-ray Crystal Structures of α- and β-cannabispiranol Isolated from Cannabis sativa L. (2007). Planta Medica, 73(09), P_131.
- Constituents of Cannabis Sativa. (2012).
- How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? (2021).
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UV (ultraviolet) spectrum of four main cannabinoids. (A)... | Download Scientific Diagram. (n.d.). Retrieved from [Link].
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-
UV-VIS spectra of cannabinoids (50 μM) in 0.1 M phosphate buffer (pH... - ResearchGate. (n.d.). Retrieved from [Link].
- Biological Activity of Cannabis sativa L.
- Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (2024). Pharmaceuticals, 17(6), 724.
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Absorption in the visible region | Spectroscopy | Organic chemistry | Khan Academy. (2014, July 15). YouTube. Retrieved from [Link].
- Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. (2001). Current Protocols in Food Analytical Chemistry, F4.3.1-F4.3.8.
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- Properties of Common Organic Solvents. (2022). University of Minnesota.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
- Common Organic Solvents: Table of Properties. (n.d.). Harvard University.
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UV-Vis spectra of Cannabis sativa extracts. (a) The spectrum of the SB3... | Download Scientific Diagram. (n.d.). Retrieved from [Link].
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Technical Support Center: Optimizing Cannabispirol (CBP) Extraction from Hemp
Welcome to the technical support center for the optimization of Cannabispirol (CBP) extraction from hemp. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing cannabinoid science. As a novel, non-cannabinoid phenol found in Cannabis sativa L., this compound presents unique extraction challenges and opportunities.[1] This document provides in-depth, evidence-based guidance to navigate the complexities of CBP extraction, ensuring both high yield and purity.
Our approach is grounded in the principles of scientific integrity. We will delve into the causality behind experimental choices, providing you with self-validating protocols. Every recommendation is supported by authoritative sources to ensure you are building your research on a solid foundation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of this compound.
Q1: What is this compound (CBP) and how does it differ from traditional cannabinoids?
A1: this compound, also known as β-cannabispiranol, is a spiro-compound first identified in Cannabis sativa.[2] Its chemical formula is C₁₅H₂₀O₃.[2] Structurally, it features a spirocyclic system, which is distinct from the more common cannabinoids like THC and CBD.[2] This structural uniqueness, particularly the presence of hydroxyl and methoxy functional groups, suggests that its solubility and extraction behavior may differ from other cannabinoids.[2]
Q2: Which extraction method is theoretically best for targeting CBP?
A2: The choice of extraction method depends on the desired scale, purity, and available equipment. Given CBP's polar functional groups (two hydroxyls), a polar solvent like ethanol is a strong candidate.[2] However, Supercritical CO₂ (scCO₂) extraction offers high selectivity, which can be fine-tuned by adjusting pressure, temperature, and the use of co-solvents to target specific compounds.[3][4]
Q3: How critical is the quality of the starting hemp biomass?
A3: It is paramount. The concentration of CBP in the raw material will directly dictate the maximum possible yield. Furthermore, factors like the drying and curing process significantly impact the preservation of cannabinoids and other phytochemicals.[5] Improperly dried or stored biomass can lead to microbial growth or degradation of target compounds.[5][6]
Q4: Should I decarboxylate the hemp material before CBP extraction?
A4: Decarboxylation is the process of heating cannabis to convert acidic cannabinoids (like CBDA) into their neutral forms (like CBD).[7] Since this compound is not a cannabinoid with a carboxylic acid group, a pre-extraction decarboxylation step is not necessary for its activation and may even lead to thermal degradation of CBP or other valuable compounds.[8][9] Extraction processes should ideally be conducted at lower temperatures to preserve the native profile of such compounds.[7]
Q5: What analytical methods are recommended for quantifying CBP yield?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying cannabinoids and related compounds in both their acidic and neutral forms without requiring derivatization.[10][11] Coupling HPLC with Diode-Array Detection (DAD) or Mass Spectrometry (MS) provides the sensitivity and selectivity needed for accurate identification and quantification of CBP.[10][11] Gas Chromatography (GC) can also be used, but may require derivatization to avoid thermal degradation of certain compounds.[10]
Section 2: Troubleshooting Low Extraction Yield
Low yield is one of the most common challenges in phytochemical extraction. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: The final yield of purified this compound is significantly lower than expected.
This troubleshooting workflow will guide you through potential causes and solutions, from initial biomass preparation to final purification steps.
A decision tree for troubleshooting low CBP yield.
Guide 2.1: Biomass Quality and Preparation
The quality of your starting material is the ceiling for your potential yield.
Issue 2.1.1: Inadequate CBP Concentration in Hemp Cultivar
-
Potential Cause: The selected hemp strain may have a naturally low concentration of this compound.
-
Solution:
-
Analytics First: Always perform initial analytical testing (HPLC) on a representative sample of the biomass before committing to a large-scale extraction.
-
Source Verification: Work with reputable cultivators who can provide a Certificate of Analysis (CoA) detailing the phytochemical profile of their hemp. While CBP is not a standard component on most CoAs, this provides a baseline for overall quality.
-
Issue 2.1.2: Degradation During Post-Harvest Processing
-
Potential Cause: Improper drying and curing can lead to the degradation of valuable compounds.[5][6] Factors like excessive heat, light, and oxygen exposure are detrimental.[12][13]
-
Solution:
-
Controlled Drying: Hemp should be dried in a dark, well-ventilated area at temperatures between 18-25°C and 45-55% humidity.[5] This slow process helps preserve the full phytochemical profile.[5]
-
Avoid High Heat: Oven-drying at high temperatures can accelerate the loss of volatile compounds and may degrade thermally sensitive molecules like CBP.[5]
-
Proper Storage: Store dried biomass in airtight containers in a cool, dark place to prevent oxidative degradation.[6]
-
Issue 2.1.3: Inefficient Particle Size Reduction
-
Potential Cause: If the hemp is not ground to a consistent and appropriate particle size, the solvent cannot efficiently penetrate the plant material.[14][15]
-
Solution:
-
Milling: Mill the dried hemp material to a fine powder (e.g., 1-2mm).[7] This increases the surface area available for extraction.[14]
-
Consistency is Key: Ensure the particle size is homogenous. Inconsistent grinding can lead to channeling in the extraction vessel, where the solvent bypasses large portions of the material.
-
Guide 2.2: Optimizing Extraction Parameters
The efficiency of your chosen extraction method hinges on carefully controlled parameters.
Issue 2.2.1: Suboptimal Solvent Choice or Quality
-
Potential Cause: The solvent's polarity may not be well-matched to this compound, or impurities in the solvent could be hindering the extraction.
-
Solution:
-
Ethanol Extraction: Due to CBP's hydroxyl groups, food-grade ethanol (190 or 200 proof) is an excellent choice.[16] Cold ethanol extraction (-20°C to -40°C) is particularly effective as it minimizes the co-extraction of undesirable compounds like chlorophyll and waxes, potentially reducing the need for extensive post-processing.[17][18]
-
Supercritical CO₂ (scCO₂): This method allows for high selectivity. Since CBP's properties are not as well-documented as major cannabinoids, an experimental approach is needed. Start with parameters known to be effective for other polar compounds and optimize from there. A design of experiments (DoE) approach can efficiently identify optimal conditions.[19]
-
Co-solvents: For scCO₂ extraction, adding a small percentage of a polar co-solvent like ethanol (e.g., 2-5%) can significantly improve the extraction efficiency of more polar compounds like CBP.[3][14]
-
| Extraction Method | Key Parameters to Optimize | Typical Starting Range for Cannabinoids | Rationale for CBP Optimization |
| Supercritical CO₂ | Temperature, Pressure, Flow Rate, Time | 40-60°C, 150-300 bar, 15-30 g/min | Experiment with lower temperatures and higher pressures to increase solvent density and solvating power for polar molecules.[3][20] |
| Ethanol | Temperature, Soak Time, Agitation | -40°C to 25°C, 5-60 min | Colder temperatures increase selectivity for cannabinoids over waxes/chlorophyll.[17] Given CBP's polarity, a slightly longer soak time may be beneficial. |
| Hydrocarbon | Solvent (Butane/Propane), Temp, Pressure | -30°C to 0°C | Generally better for non-polar compounds. May be less efficient for CBP unless blended with other solvents. |
Issue 2.2.2: Inefficient Extraction Conditions
-
Potential Cause: Incorrect temperature, pressure, or extraction time can lead to incomplete extraction.
-
Solution:
-
Systematic Optimization: Use a Design of Experiments (DoE) approach to systematically vary parameters like temperature, pressure (for scCO₂), and time to find the optimal conditions for CBP yield.[19][21]
-
Time and Temperature: For ethanol extraction, ensure sufficient soak time for the solvent to penetrate the biomass.[21] For scCO₂, longer extraction times can increase yield, but this must be balanced against operational costs.[22]
-
Flow Rate (scCO₂): A slower CO₂ flow rate allows for longer contact time between the solvent and the material, which can increase the extraction yield.[22]
-
Guide 2.3: Post-Extraction and Purification
Losses can occur after the primary extraction is complete. Careful handling and efficient purification are critical.
Issue 2.3.1: Ineffective Winterization (Dewaxing)
-
Potential Cause: If using warm ethanol or certain scCO₂ parameters, the crude extract will contain waxes and lipids.[18] If these are not removed effectively, they can interfere with subsequent purification steps and reduce the final purity.
-
Solution:
Issue 2.3.2: Losses During Solvent Recovery
-
Potential Cause: Aggressive solvent recovery conditions (high heat) can degrade target compounds.
-
Solution:
-
Use a Rotary Evaporator: A rotary evaporator (rotovap) under vacuum is the standard method for efficiently removing ethanol at a lower temperature, which helps preserve thermally sensitive compounds.[25]
-
Controlled Conditions: Follow the "20/40/60 rule" as a guideline: set the condenser temperature ~20°C lower than the desired vapor temperature, and the heating bath ~20°C higher than the vapor temperature.[25] For ethanol, a vapor temperature of 25-30°C is recommended.[25]
-
Issue 2.3.3: Inefficient Chromatographic Purification
-
Potential Cause: The chosen chromatography method may not be suitable for isolating CBP from other co-extracted compounds.
-
Solution:
-
Method Selection: Techniques like flash chromatography or preparative HPLC are commonly used to isolate specific cannabinoids.[23][26]
-
Stationary and Mobile Phases: For separating compounds based on polarity, column chromatography with a silica gel stationary phase is a common choice.[27] The mobile phase, a mixture of organic solvents, must be optimized to achieve good separation between CBP and other molecules.[27]
-
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for core processes discussed in this guide.
Protocol 3.1: Cold Ethanol Extraction (Bench Scale)
This protocol is designed for high selectivity and is suitable for initial research and small-scale production.
-
Preparation: Grind 100g of dried, high-CBP hemp biomass to a 1-2mm consistency.
-
Chilling: Place the ground biomass and 1000mL of 200-proof food-grade ethanol in separate sealed containers and chill to -40°C for at least 12 hours.[17]
-
Extraction: In a pre-chilled beaker, combine the cold biomass and cold ethanol. Agitate gently for 5-10 minutes.[18]
-
Filtration: Quickly filter the mixture through a Büchner funnel with a filter paper to separate the plant material from the ethanol tincture.
-
Solvent Recovery: Transfer the tincture to a rotary evaporator. Set the water bath to 40-50°C and apply a vacuum to evaporate the ethanol.
-
Winterization (If Necessary): If the resulting crude oil appears waxy, re-dissolve it in 10x volume of cold ethanol, freeze for 24 hours, and re-filter to remove precipitated waxes.[23]
-
Final Purge: Place the crude oil in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
Protocol 3.2: Supercritical CO₂ Extraction Parameter Screening
This protocol outlines a basic approach to finding a starting point for CBP extraction using scCO₂.
-
Biomass Preparation: Load a 1L extraction vessel with 500g of ground hemp biomass.
-
Initial Run (Focus on Cannabinoids):
-
Set Temperature: 50°C
-
Set Pressure: 200 bar (2900 psi)[22]
-
CO₂ Flow Rate: 20 g/min
-
Run Time: 120 minutes
-
-
Second Run (Increase Polarity Targeting):
-
Analysis: Collect the extract from both runs and analyze via HPLC to compare the CBP yield and purity. Use these results to inform further optimization. For example, if the second run shows a significantly higher CBP yield, future experiments can explore even higher pressures or different co-solvent percentages.
Workflow Visualization: From Hemp to Purified CBP
A generalized workflow for CBP extraction and purification.
References
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- Cannabis Extraction Efficiency: How To Improve Extraction Yield and Purity. (2024). Root Sciences.
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- Optimization of Supercritical Extraction of Cannabidiol Using Response Surface Methodology. (2024). MDPI.
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- Optimization of conditions for extracting cannabinoids using microwave and ultrasonication. (2025).
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- Optimization of Supercritical Carbon Dioxide Fluid Extraction of Medicinal Cannabis
- Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. (2023). Cannabis Science and Technology.
- Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. (2021). PMC - NIH.
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- 24. Advanced Cannabis Extraction and Purification Techniques: A Modern Guide to Concentrate Refinement [labx.com]
- 25. labsup.net [labsup.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. cannabissciencetech.com [cannabissciencetech.com]
Navigating the Labyrinth: A Technical Support Guide to Cannabispirol (CBL) Stability and Degradation Studies
Welcome, fellow researchers and drug development pioneers, to an in-depth exploration of Cannabispirol (CBL) stability. This guide is forged from a synthesis of established cannabinoid chemistry principles and practical, field-tested insights. As a non-psychotropic, spirocyclic compound found in Cannabis sativa, this compound (CBL) presents unique challenges and opportunities in drug development.[1] Its distinct structure, featuring a spirocyclic core, a methoxy group, and two hydroxyl groups, governs its reactivity and, consequently, its stability profile.[1][2]
This technical support center is designed to be your partner in the laboratory, offering not just protocols but the strategic thinking behind them. We will dissect the "why" behind the "how," empowering you to anticipate, troubleshoot, and conquer the challenges inherent in studying the stability of this intriguing molecule.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common practical questions and concerns that arise during the planning and execution of CBL stability studies.
Q1: My CBL standard is showing multiple peaks on my initial HPLC run, even when freshly prepared. Is my standard impure?
A1: While impurity is a possibility, it's also likely you are observing isomers of CBL or on-column degradation. This compound has stereocenters, and different isomeric forms may be present and could potentially be separated by your chromatographic method.[1] Additionally, the mobile phase composition or column temperature could be inducing a minor degree of degradation.
-
Troubleshooting Steps:
-
Verify Standard Purity: Obtain the certificate of analysis (CoA) for your CBL reference standard to confirm its purity and isomeric composition.
-
Optimize Chromatography: Experiment with different mobile phase compositions, pH levels, and column temperatures to see if the peak profile changes. A lower temperature and a neutral pH mobile phase are good starting points to minimize on-column degradation.
-
Use a Milder Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid shocking the compound on the column.
-
Q2: I'm seeing a gradual loss of CBL potency in my control samples stored at recommended conditions. What could be the cause?
A2: Even under ideal storage conditions (cool, dark, and inert atmosphere), slow degradation can occur. Cannabinoids, in general, are susceptible to gradual oxidation.[3][4] The phenolic hydroxyl group in CBL is a potential site for oxidative degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your samples are blanketed with an inert gas like argon or nitrogen before sealing, especially for long-term studies.
-
Solvent Purity: Use high-purity, degassed solvents for your sample preparations. Peroxides in older solvents can initiate oxidation.
-
Container Material: Use amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching or reaction with the container material.
-
Q3: My forced degradation study under acidic conditions is showing a complex mixture of peaks that I cannot identify. Where do I start?
A3: Acidic conditions are known to cause significant degradation and isomerization of cannabinoids.[5][6] For instance, cannabidiol (CBD) is known to cyclize to form various THC isomers under acidic stress.[3][4][6] While CBL has a different structure, acid-catalyzed reactions are a strong possibility.
-
Troubleshooting Steps:
-
Time-Point Analysis: Analyze samples at multiple, shorter time points during the forced degradation to observe the appearance and disappearance of peaks. This can help you identify primary, secondary, and tertiary degradation products.
-
LC-MS/MS Analysis: High-resolution mass spectrometry is your most powerful tool here. It will provide accurate mass data for the parent ion and its fragments, allowing you to propose elemental compositions for your degradants.
-
Literature Review on Similar Structures: Look for studies on the acidic degradation of other spirocyclic compounds or molecules with similar functional groups to gain insights into potential reaction mechanisms.
-
Part 2: Experimental Protocols & Methodologies
A robust stability study is built on a foundation of well-designed and meticulously executed experiments. Here, we provide detailed protocols for forced degradation studies, a critical component of understanding CBL's intrinsic stability.
Forced Degradation Workflow
The goal of a forced degradation study is to intentionally stress the drug substance to predict its degradation pathways and to develop a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study of this compound.
Step-by-Step Protocol for Acidic Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Application: In a clean, amber glass vial, mix 1 mL of the CBL stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Place the vial in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M sodium hydroxide to stop the reaction.
-
Analysis: Dilute the neutralized sample to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Causality Explained: The use of elevated temperature accelerates the degradation process, allowing for the observation of degradation products in a shorter timeframe. Neutralization is critical to prevent further degradation after the intended stress period.
Part 3: Understanding CBL's Potential Degradation Pathways
While specific degradation pathways for CBL are not yet extensively documented in peer-reviewed literature, we can infer potential routes based on its chemical structure and the known behavior of other cannabinoids.
Caption: Potential degradation pathways for this compound based on its chemical structure.
Data Summary: Expected vs. Unexpected Degradants
The following table summarizes potential degradation products and provides a logical framework for their identification.
| Stress Condition | Expected Degradation Type | Potential Products | Analytical Confirmation |
| Acidic (HCl) | Isomerization, Ring Opening | Isomers of CBL, products of ether cleavage | HPLC retention time shifts, MS/MS fragmentation pattern changes |
| Basic (NaOH) | Oxidation | Quinone-type structures | Change in UV-Vis spectrum, significant mass shift in MS |
| Oxidative (H₂O₂) | Oxidation of hydroxyl groups | Hydroxylated derivatives, quinones | Increase in mass corresponding to oxygen addition |
| Photolytic (Light) | Oxidation, Radical reactions | Similar to oxidative stress, potential for dimerization | Complex mixture, requires high-resolution MS for identification |
| Thermal (Heat) | Dehydration, Demethylation | Loss of water or formaldehyde | Mass loss of 18 Da (H₂O) or 30 Da (CH₂O) |
Part 4: Troubleshooting Analytical Methods
A stability study is only as reliable as the analytical method used to assess it.
Issue: Peak Tailing for CBL and its Degradants
-
Cause: Secondary interactions between the analytes and the stationary phase, often due to the presence of acidic silanol groups on the silica support. The phenolic hydroxyls of CBL can contribute to this.
-
Solution:
-
Use a Buffered Mobile Phase: A mobile phase buffered to a slightly acidic pH (e.g., pH 3-4 with formic acid) can suppress the ionization of silanol groups.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases like a phenyl-hexyl or a polar-embedded phase.
-
Issue: Co-elution of Degradation Products
-
Cause: Insufficient selectivity of the chromatographic method. Degradation products can be structurally very similar to the parent compound.
-
Solution:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Orthogonal Methods: Employ a secondary, orthogonal chromatographic technique, such as Ultra-Performance Convergence Chromatography (UPC²), which separates based on different principles and can resolve isomers that co-elute in reversed-phase LC.
-
Mass Spectrometry Detection: Even if peaks are not fully resolved chromatographically, a mass spectrometer can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.
-
This guide provides a foundational framework for your stability and degradation studies of this compound. Remember that each molecule behaves uniquely, and empirical laboratory data is the ultimate arbiter. Approach your studies with a curious and systematic mindset, and you will successfully elucidate the stability profile of this promising compound.
References
- Forced Degradation of Cannabidiol - Waters Corpor
- Forced Degradation of Cannabidiol - LabRulez LCMS. (URL: )
- Buy this compound | 64052-90-0 - Smolecule. (URL: )
- Forced Degradation of Cannabidiol - Waters Corpor
- beta-Cannabispiranol | C15H20O3 | CID 194174 - PubChem. (URL: )
- Review of the degradation pathways of cannabinoids, the potential impact on medicinal and consumer products, and discussion of mitig
- Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC - PubMed Central. (URL: )
- The Degradation Pathways of Cannabinoids and How to Manage Them - Technology Networks. (URL: )
Sources
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- 6. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Cannabispirol (CBP) in Aqueous Solutions
Introduction:
Cannabispirol (CBP), a non-psychotropic, spirocyclic compound found in Cannabis sativa, presents a significant challenge to researchers due to its inherent lipophilicity and consequently, very low aqueous solubility.[1][2] This characteristic can hinder the progress of in vitro and in vivo studies, leading to issues such as compound precipitation, inaccurate biological data, and poor bioavailability. This technical guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility hurdles of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound (CBP) that contribute to its low water solubility?
A: this compound (CBP) has a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1][3] Its structure is characterized by a spiro junction linking a cyclohexane ring and a dihydroindene moiety.[1] While it possesses hydroxyl (-OH) and methoxy (-OCH₃) functional groups that can participate in hydrogen bonding, the overall large, rigid, and non-polar carbon skeleton results in a high degree of lipophilicity.[1] This is quantitatively represented by its calculated XLogP3 value of 2.8, indicating a strong preference for fatty or non-polar environments over aqueous ones.[1][3]
Q2: I'm seeing precipitation after adding my CBP stock (in DMSO) to my cell culture media. What's happening?
A: This is a classic solubility issue. While CBP dissolves in a pure organic solvent like DMSO, adding this stock to an aqueous environment like cell culture media drastically changes the solvent properties. The high water content of the media cannot maintain the solubility of the lipophilic CBP, causing it to crash out of solution and form a precipitate.[4][5] This is often exacerbated if the final concentration of the co-solvent (DMSO) is too low to keep the CBP solubilized or if the CBP concentration is above its thermodynamic solubility limit in the final aqueous mixture.[5]
Q3: Can I just increase the concentration of my DMSO stock to reduce the volume I add to my media?
A: While seemingly logical, this can be counterproductive. A more concentrated DMSO stock means that when you add it to the aqueous media, the localized concentration of CBP at the point of addition is extremely high, which can actually promote faster precipitation. The key is not just the final DMSO concentration, but also the method of dilution. A gradual, drop-wise addition of the media to the vigorously stirred stock solution can sometimes mitigate this issue.[4] However, the most critical factor remains the final DMSO concentration and its tolerability by your specific cell line.[5]
Troubleshooting Guides & Experimental Protocols
Issue 1: My CBP is precipitating in my cell culture medium during in vitro assays.
This common problem can lead to inconsistent and unreliable data. The primary goal is to maintain CBP in a soluble state at the desired final concentration without inducing cellular toxicity from the solubilizing agent.
Protocol 1: Optimizing Co-Solvent (DMSO) Usage
-
Prepare a High-Concentration Stock: Dissolve CBP in 100% DMSO to create a stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Determine Cell Line DMSO Tolerance: Before your main experiment, run a dose-response curve with just DMSO on your cells to determine the maximum tolerable concentration (typically ≤0.5% v/v) without affecting viability or the experimental endpoint.
-
Dilution is Critical: Do not add the concentrated DMSO stock directly to your full volume of media. Instead, perform a serial dilution. For example, make an intermediate dilution of your stock in a small volume of media, then add this to the final volume.
-
Mixing and Temperature: When diluting, add the CBP stock to pre-warmed (37°C) media while vortexing to ensure rapid and uniform dispersion.[4] This minimizes localized high concentrations that can lead to precipitation.
-
Visual Confirmation: After preparing your final dilutions, inspect them under a microscope to ensure no crystalline precipitate has formed.[4]
Workflow for Co-Solvent Optimization
Caption: Step-by-step workflow for optimizing CBP solubility using DMSO for in vitro assays.
Issue 2: My CBP formulation for in vivo studies has low and variable bioavailability.
Simple co-solvent solutions are generally unsuitable for in vivo use as they precipitate upon injection into the aqueous environment of the bloodstream. Advanced formulation strategies are required to create stable, water-soluble complexes.
Solution: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[6][7] They can encapsulate hydrophobic molecules like CBP, forming a water-soluble "host-guest" inclusion complex, which can significantly enhance solubility and bioavailability.[6][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and established safety profile.
Protocol 2: Preparation of a CBP-HP-β-CD Formulation
-
Molar Ratio Selection: Begin with a 1:1 or 1:2 molar ratio of CBP to HP-β-CD. The optimal ratio may need to be determined experimentally.
-
Dissolve HP-β-CD: In an appropriate aqueous vehicle (e.g., sterile saline), dissolve the calculated amount of HP-β-CD with continuous stirring.
-
Prepare CBP Solution: Dissolve the CBP in a minimal volume of a volatile organic solvent such as ethanol.
-
Form the Complex: Add the CBP solution dropwise to the stirring HP-β-CD solution.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.[7]
-
Solvent Removal & Final Preparation: Remove the organic solvent via rotary evaporation or nitrogen stream. Adjust the final volume with the aqueous vehicle and sterile filter through a 0.22 µm filter before use.
Data Presentation: Expected Solubility Enhancement of a Cannabinoid
| Formulation Vehicle | Typical Achievable Concentration | Key Advantages |
| Phosphate-Buffered Saline (PBS) | < 1 µg/mL | Isotonic, biocompatible |
| 5% DMSO / 95% PBS | 10-50 µg/mL | Simple for in vitro use |
| 20-40% HP-β-CD in Water | >1000 µg/mL | High solubility, improved bioavailability |
Issue 3: I need a highly stable, high-concentration CBP formulation for advanced drug delivery applications.
For achieving high drug loading and long-term stability, nanoemulsions are a superior formulation strategy. A nanoemulsion is a dispersion of oil droplets in an aqueous phase, stabilized by surfactants, with droplet sizes typically below 200 nm.[10] CBP, being lipophilic, is dissolved in the oil phase.
Solution: High-Pressure Homogenization for Nanoemulsion Formulation
This method uses intense mechanical forces to reduce the size of emulsion droplets to the nanoscale.
Protocol 3: Crafting a CBP Nanoemulsion
-
Oil Phase Preparation: Dissolve the CBP in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides - MCT oil). Gentle heating may be required.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80, lecithin) and potentially a co-surfactant in purified water.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a standard homogenizer or high-speed stirrer.
-
Nano-emulsification: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The number of passes and the pressure applied are critical parameters to optimize for achieving the desired droplet size and a narrow size distribution (low polydispersity index).
-
Characterization: Analyze the final nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability. Filter through a 0.22 µm filter for sterilization.
Logical Flow of Nanoemulsion Formulation
Caption: Workflow for preparing a this compound (CBP) nanoemulsion.
References
-
MDPI. (2024, November 13). Enhancing Cannabinoid Bioavailability in Pain Management: The Role of Cyclodextrins. Retrieved from MDPI website: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a Novel Nanoemulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PMC. Retrieved from NIH website: [Link]
-
National Institutes of Health (NIH). (2023, October 26). Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC. Retrieved from NIH website: [Link]
-
Qsonica - Sonicator. (n.d.). Creating Cannabis Nanoemulsions | Cannabis Emulsification. Retrieved from Qsonica website: [Link]
-
Cannabis Science and Technology. (2024, December 23). Small Wonders: Nanoemulsion Technology for Cannabinoid Delivery. Retrieved from Cannabis Science and Technology website: [Link]
-
Chinese Academy of Sciences. (2021, April 14). Complexation with Cyclodextrin Improves Solubility of Cannabidiol. Retrieved from Chinese Academy of Sciences website: [Link]
-
Cannabis Science and Technology. (2019, August 23). Solubilization of Phytocannabinoids Using Cyclodextrins. Retrieved from Cannabis Science and Technology website: [Link]
-
Industrial Sonomechanics. (2019, October 8). How to Formulate Cannabis Extract Nanoemulsions with a Long Shelf Life. Retrieved from Industrial Sonomechanics website: [Link]
-
National Institutes of Health (NIH). (2022, September 17). Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PubMed Central. Retrieved from NIH website: [Link]
- Google Patents. (n.d.). WO2020081550A1 - Nanoemulsion cannabis formulations and methods of making same.
-
National Institutes of Health (NIH). (n.d.). Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PubMed Central. Retrieved from NIH website: [Link]
-
MDPI. (2023, September 25). Current Challenges and Opportunities for Improved Cannabidiol Solubility. Retrieved from MDPI website: [Link]
-
Pharmaceutical Technology. (2023, June 2). Overcoming the Poor Solubility of Cannabinoids. Retrieved from Pharmaceutical Technology website: [Link]
-
Pharmaceutical Technology. (2020, February 2). Improving Solubility of Cannabinoids. Retrieved from Pharmaceutical Technology website: [Link]
-
National Institutes of Health (NIH). (n.d.). beta-Cannabispiranol | C15H20O3 | CID 194174 - PubChem. Retrieved from NIH website: [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from Hilaris Publisher website: [Link]
-
ResearchGate. (2019, August 30). Precipitation in cell culture medium?. Retrieved from ResearchGate website: [Link]
-
MDPI. (n.d.). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Retrieved from MDPI website: [Link]
-
Ology Press. (2025, August 2). Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs. Retrieved from Ology Press website: [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). LogP values and molecular structures of constituents of cannabis, donepezil and paraoxon. Retrieved from ResearchGate website: [Link]
-
MDPI. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from MDPI website: [Link]
-
ResearchGate. (n.d.). (PDF) Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Retrieved from ResearchGate website: [Link]
-
National Institutes of Health (NIH). (2019, February 25). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PubMed Central. Retrieved from NIH website: [Link]
-
National Institutes of Health (NIH). (2020, October 9). Methods for quantification of cannabinoids: a narrative review - PMC. Retrieved from NIH website: [Link]
-
PubMed. (n.d.). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. Retrieved from PubMed website: [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from ResearchGate website: [Link]
-
Semantic Scholar. (2020, October 9). Methods for quantification of cannabinoids: a narrative review. Retrieved from Semantic Scholar website: [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell website: [Link]
-
National Institutes of Health (NIH). (2022, February 1). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC. Retrieved from NIH website: [Link]
-
YouTube. (2014, July 9). The Cannabinoid Molecular Structure Part 1. Retrieved from YouTube website: [Link]
-
ResearchGate. (2025, August 6). (PDF) Cannabis Phenolics and their Bioactivities. Retrieved from ResearchGate website: [Link]
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- 6. Enhancing Cannabinoid Bioavailability in Pain Management: The Role of Cyclodextrins [mdpi.com]
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- 8. Complexation with Cyclodextrin Improves Solubility of Cannabidiol--Institute of Process Engineering [english.ipe.cas.cn]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Method Validation for Accurate Cannabispirol (CBP) Quantification
Welcome to the technical support center for the analytical quantification of Cannabispirol (CBP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method validation and to offer practical solutions to common challenges encountered during experimentation. Our focus is on ensuring the scientific integrity, accuracy, and reliability of your results through robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBP) and why is its accurate quantification important?
A1: this compound (CBP) is a non-psychoactive spiro-compound found in Cannabis sativa.[1][2] Its unique spirocyclic structure sets it apart from the more common cannabinoids like THC and CBD.[1] Preliminary research suggests potential biological activities, including cholinesterase inhibition, which indicates a potential therapeutic interest.[1] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and ensuring product safety and consistency in any potential therapeutic applications.
Q2: Which analytical technique is most suitable for CBP quantification: HPLC or GC?
A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is generally the preferred method for cannabinoid analysis.[3][4] This is because it analyzes compounds at ambient temperature, avoiding the potential for thermal degradation that can occur with Gas Chromatography (GC).[5][6][7] Acidic cannabinoids are decarboxylated at the high temperatures of a GC injection port, which would alter the natural profile of the sample.[8] While GC-MS can be used, it often requires a derivatization step to make analytes more volatile and to prevent thermal degradation, which adds complexity to the sample preparation.[5][6][9] Given that this compound contains hydroxyl groups, it may be susceptible to thermal degradation, making HPLC the more robust choice for accurate quantification.[1]
Q3: What are the key method validation parameters I need to assess according to regulatory guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the FDA, the core validation characteristics for a quantitative assay include:[10][11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[13][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Q4: Where can I find official guidelines for validating analytical methods for cannabinoids?
A4: Several regulatory and scientific bodies provide comprehensive guidelines. The most critical are:
-
FDA (U.S. Food and Drug Administration): The FDA provides guidance for industry on "Analytical Procedures and Methods Validation for Drugs and Biologics".[17][18][19] The most recent relevant document aligns with the ICH guidelines.
-
ICH (International Council for Harmonisation): The ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the global standard for pharmaceutical method validation.[11][12]
-
AOAC INTERNATIONAL (Association of Official Agricultural Chemists): AOAC's Cannabis Analytical Science Program (CASP) develops Standard Method Performance Requirements (SMPRs) for the quantification of cannabinoids in various matrices, providing industry-specific benchmarks.[15][16][20]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer:
-
Identify the Cause: Peak tailing is a common issue in HPLC and can compromise quantification.[21] The primary causes are often secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Systematic Troubleshooting:
-
Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[22][23]
-
Column Degradation: A loss of stationary phase or a blocked inlet frit can lead to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[22][24]
-
Secondary Interactions: this compound's hydroxyl groups may interact with active sites (e.g., free silanols) on the silica-based C18 column.
-
Mobile Phase Modifier: Try adding a small amount of a competing agent, like a mild acid (e.g., 0.1% formic acid or phosphoric acid), to the mobile phase.[25] This can protonate the silanol groups and reduce secondary interactions.
-
pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
-
-
-
Preventative Measures: Always use a guard column to protect the analytical column from contaminants. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulate buildup.
-
Issue 2: Inaccurate Results due to Matrix Effects in LC-MS Analysis
-
Question: My recovery of CBP from a complex matrix (e.g., a botanical extract or oil) is low and inconsistent. I suspect matrix effects. How can I mitigate this?
-
Answer:
-
Understanding the Problem: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[26] This is a major source of inaccuracy in LC-MS quantification.[26][27]
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at cleaning up samples than simple "dilute-and-shoot" methods.[26]
-
Chromatographic Separation: Optimize your HPLC method to achieve better separation of CBP from the matrix components. A longer gradient or a different stationary phase might be necessary.
-
Use of Internal Standards: The gold standard for correcting matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound.[26] A SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but with less efficacy.[26]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix but contains no CBP. This helps to normalize the matrix effects between the calibrators and the samples.[26]
-
-
Issue 3: Suspected Thermal Degradation in GC-MS Analysis
-
Question: I am using GC-MS and see multiple peaks that could be related to CBP, and my quantitative results are not reproducible. Could this be thermal degradation?
-
Answer:
-
Plausibility of Degradation: Yes, this is highly likely. Cannabinoids, especially those with hydroxyl groups or acidic moieties, are known to degrade at the high temperatures of a GC injector.[5][6][7] This can lead to the formation of by-products and an underestimation of the true analyte concentration.[5] For instance, CBD can degrade to form Δ⁹-THC and CBN in the GC inlet.[5][7]
-
Troubleshooting and Solutions:
-
Derivatization: This should be a mandatory step for cannabinoid analysis by GC to prevent thermal degradation.[5][6] Silylation is a common derivatization technique where active hydrogens (like those in hydroxyl groups) are replaced with a trimethylsilyl (TMS) group. This increases the thermal stability and volatility of the analyte.[9]
-
Injector Temperature: While derivatization is key, optimizing the injector port temperature can also help. Evaluate a range of temperatures to find the lowest possible temperature that still provides efficient and rapid volatilization of the derivatized CBP without causing degradation.
-
Analyte Protectants: Some studies have shown that using analyte protectants in the injection solvent can help shield thermolabile compounds during GC analysis.[28]
-
Confirmation: To confirm degradation, analyze a pure CBP standard. The appearance of multiple peaks where there should be one is a strong indicator of on-instrument degradation.
-
-
Experimental Protocol: Validated HPLC-UV Method for CBP Quantification
This protocol outlines a robust, self-validating method for the quantification of this compound in a cannabis extract, grounded in ICH and AOAC principles.
1. System Suitability Test (SST) Before any analysis, ensure the chromatographic system is performing adequately.
-
Prepare SST Solution: A solution of CBP standard at a concentration in the middle of the calibration range (e.g., 10 µg/mL).
-
Injection: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Retention Time Precision: RSD ≤ 1.0%.
-
Tailing Factor (Asymmetry): Between 0.9 and 1.5.
-
Theoretical Plates (N): > 2000.
-
Rationale: The SST is a self-validating check that confirms the system is precise and suitable for the analysis on a given day.[29] Failure to meet these criteria indicates a system problem that must be resolved before proceeding.
-
Workflow for Method Validation
Caption: Workflow for analytical method validation and routine analysis.
2. Chromatographic Conditions
-
Instrument: HPLC with UV/DAD detector.
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[25]
-
Detection Wavelength: 225 nm (based on reported methods for similar spiro-compounds).[30] A full UV scan should be performed on a CBP standard to determine the optimal wavelength.
-
Injection Volume: 10 µL.
3. Preparation of Standards and Samples
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of CBP reference standard and dissolve in 10.0 mL of methanol.
-
Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). The diluent should be the mobile phase at initial conditions.
-
Sample Preparation (Cannabis Oil):
-
Accurately weigh ~100 mg of homogenized oil into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol. Vortex for 2 minutes to dissolve.
-
Use an ultrasonic bath for 10 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and perform a further dilution (e.g., 1:20) with the mobile phase to bring the concentration within the calibration range.
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter before injection.
-
4. Validation Experiments & Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale & Citation |
| Specificity | Analyze blank matrix, matrix spiked with CBP, and CBP standard. Use DAD to check for peak purity and co-elution. | CBP peak is well-resolved from other matrix peaks. Peak purity index > 0.995. No interference at the retention time of CBP in the blank. | Ensures the signal is only from the analyte of interest, a core requirement for accuracy.[13][14] |
| Linearity | Plot the peak area vs. concentration for the calibration standards. Perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. | Demonstrates a proportional response across the measurement range. |
| Accuracy (Recovery) | Spike a blank matrix with CBP at three concentration levels (low, medium, high) in triplicate. Calculate the % recovery. | Mean recovery between 80% and 120%.[27] | Confirms the method's ability to measure the "true" value in a real-world matrix.[14] |
| Precision (Repeatability) | Analyze six replicate preparations of a single homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument. | RSD ≤ 5.0% for cannabis matrix. | Measures the precision under ideal, identical conditions.[16] |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. | RSD ≤ 10.0% for cannabis matrix. | Assesses the influence of normal laboratory variations on the method's precision.[27] |
| LOQ | Determine the concentration that yields a signal-to-noise ratio of at least 10:1 or calculate from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be sufficiently low to measure expected CBP concentrations. Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 20%). | Defines the lower limit for reliable quantitative measurements.[15][27] |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common method validation issues.
References
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022). Frontiers in Chemistry. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance Portal, U.S. Department of Health and Human Services. [Link]
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Synthetic Cannabinoids Degradation Studied Using GC–MS. (2024). LCGC International. [Link]
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Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022). PubMed. [Link]
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Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022). National Institutes of Health (PMC). [Link]
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Cannabis Analytical Science Program. AOAC INTERNATIONAL. [Link]
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Thermal Degradation of Cannabinoids and Cannabis Terpenes. ResearchGate. [Link]
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Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS. (2025). PubMed Central. [Link]
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Matrix effects. Peak area response for primary transition of tetrahydrocannabinol (THC). ResearchGate. [Link]
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Analysis of Cannabinoids in Cannabis Plant Materials and Edible Products Using UltraPerformance Liquid Chromatography (UPLC) with PDA and Mass Detection. Waters Corporation. [Link]
-
AOAC SMPR® 2019.003 Standard Method Performance Requirements (SMPRs®) for Quantitation of Cannabinoids in Plant Materials of Hemp. (2019). AOAC INTERNATIONAL. [Link]
- Progress in the analysis of phytocannabinoids by HPLC and UPLC (or UHPLC) during 2020-2023. Journal Article. (Note: Specific journal not provided in search result).
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Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. (2019). PubMed Central. [Link]
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AOAC Approves LC-DAD Method for Cannabinoids Detection and Analysis in Hemp. (2020). Cannabis Science and Technology. [Link]
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LC-MS/MS profiles of cannabinoids in matrix Chromatograms of blank... ResearchGate. [Link]
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Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]
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AOAC SMPR® 2017.001 Standard Method Performance Requirements (SMPRs) for Quantitation of Cannabinoids in Cannabis Concentrates. AOAC INTERNATIONAL. [Link]
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AOAC Approved Heavy Cannabis Metals Testing Method. Agilent. [Link]
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Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… OUCI. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (2024). National Institutes of Health (PMC). [Link]
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Cannabis Phenolics and their Bioactivities. (2025). ResearchGate. [Link]
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GC-MS Metabolite Profile and Identification of Unusual Homologous Cannabinoids in High Potency Cannabis sativa. ResearchGate. [Link]
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Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products. (2022). MDPI. [Link]
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Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L. (2019). National Institutes of Health. [Link]
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Eight Cannabinoids by HPLC-UV. Confidence Analytics. [Link]
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Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. OUCI. [Link]
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Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy. (2021). National Institutes of Health. [Link]
-
Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy. (2025). ResearchGate. [Link]
-
Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. (2021). MDPI. [Link]
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Technical Support Center: Chromatographic Resolution of Cannabispirol Isomers
Welcome to the technical support center for the chromatographic analysis of Cannabispirol (CBP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of this compound's stereoisomers, α-cannabispirol and β-cannabispirol. As these non-classical cannabinoids gain research interest, achieving robust and reliable chromatographic resolution is paramount for accurate quantification and characterization.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed starting protocols based on established principles of cannabinoid and chiral chromatography. While a universally validated method for this compound isomer separation is not yet widely published, the strategies outlined here provide a scientifically rigorous foundation for your method development and optimization efforts.
I. Understanding the Challenge: The Chemistry of this compound Separation
This compound (C₁₅H₂₀O₃) is a spiro-compound found in Cannabis sativa, existing as two key stereoisomers: α-cannabispirol and β-cannabispirol.[1] Their unique spirocyclic structure distinguishes them from major cannabinoids like THC and CBD.[1] The primary analytical challenge lies in their structural similarity. Stereoisomers possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle difference makes them difficult to separate using standard achiral chromatographic techniques, often resulting in co-elution.
To achieve resolution, the chromatographic system must create a differential interaction with the spatial arrangement of each isomer. This is typically accomplished through chiral stationary phases (CSPs) that provide a stereospecific environment.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.
Q1: My chromatogram shows a single, broad peak for this compound. How can I confirm if it's co-eluting isomers?
Answer: A single, poorly resolved peak is a strong indicator of co-elution. To confirm, your best approach is to employ a chiral column. If two distinct peaks appear after switching to a chiral stationary phase, you have successfully resolved the α- and β-isomers. If you do not have access to a chiral column, you can sometimes infer co-elution by observing peak tailing or shoulders that are inconsistent across different concentrations. However, this is not a definitive method.
Q2: I am observing co-elution of this compound with other major cannabinoids like CBD or CBG. What should I do?
Answer: Co-elution with other cannabinoids is a common issue due to the complex nature of cannabis extracts.[2] The resolution between CBD and CBG is notoriously difficult on its own.[2]
-
Initial Approach (Achiral Chromatography): Before moving to a chiral column, optimize your reversed-phase method. Adjusting the mobile phase composition is the most powerful tool. For example, switching the organic modifier from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.[3]
-
Mass Spectrometry (MS) Detection: If available, an MS detector can often differentiate co-eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, even if they are not chromatographically separated.[2]
-
Orthogonal Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) offer different selectivity compared to reversed-phase HPLC and can be highly effective at resolving peaks that are problematic in liquid chromatography.[4]
Q3: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound analysis?
Answer: HPLC is the recommended technique. Many cannabinoids, particularly the acidic precursors, are thermally labile and can degrade or decarboxylate in the high temperatures of a GC inlet.[5][6] While the thermal stability of this compound itself has not been extensively studied, it is prudent to assume potential for degradation.[7][8] HPLC analysis is performed at or near room temperature, preserving the integrity of the analytes.[3] If GC must be used, derivatization (e.g., silylation) is required to improve volatility and thermal stability, which adds complexity to the sample preparation.[9][10]
Q4: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
Answer: Poor peak shape can be caused by several factors. Follow this logical troubleshooting flow:
Caption: Troubleshooting Workflow for Poor Peak Shape
-
Column Overload: Injecting too much sample mass onto the column is a common cause of peak fronting. Dilute your sample and reinject.
-
Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a reversed-phase method with high water content), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions on a C18 column). Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can often improve peak shape for phenolic compounds.
Q5: I have access to both HPLC and SFC. Which is better for separating this compound isomers?
Answer: Supercritical Fluid Chromatography (SFC) is an excellent choice and often superior to HPLC for chiral separations.[4][11] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[12] This allows for faster separations and often provides unique selectivity for isomers that are difficult to resolve by HPLC.[4][11] If you have an SFC system, it should be a primary consideration for this application.
III. Recommended Starting Protocols for Method Development
The following protocols are designed as robust starting points for separating α- and β-cannabispirol. Optimization will likely be required for your specific sample matrix and instrumentation.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on techniques proven effective for other chiral cannabinoid separations.[12][13] Polysaccharide-based chiral stationary phases are highly recommended.
| Parameter | Recommendation | Rationale & In-Depth Explanation |
| Column | Daicel CHIRALPAK® Series (e.g., IA, IB, IC, IG) or equivalent polysaccharide-based CSP (3 or 5 µm) | These columns provide a stereospecific environment through their chiral polymer selectors (amylose or cellulose derivatives), enabling differential interaction with the this compound enantiomers.[12] |
| Mobile Phase | Normal Phase: Hexane/Ethanol (e.g., 95:5 v/v) or Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase often provides better selectivity for chiral separations of cannabinoids. The alcohol modifier's concentration is a critical parameter to adjust for optimizing retention and resolution.[13] |
| Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid or Methanol/Water with 0.1% Formic Acid | While less common for chiral cannabinoid separation, it can be effective. The choice between acetonitrile and methanol can significantly alter selectivity. Formic acid helps to improve peak shape. | |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard starting point. Lowering the flow rate can sometimes improve resolution at the cost of longer analysis time. |
| Column Temp. | 25 - 40 °C | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. A stable, controlled temperature is crucial for reproducible retention times. |
| Detection (UV) | 220 nm or 280 nm | Cannabinoids typically have UV absorbance maxima around these wavelengths.[6][14] It is highly recommended to run a PDA or DAD scan of a this compound standard to determine the optimal wavelength for maximum sensitivity. |
| Injection Vol. | 5 - 10 µL | Start with a low volume to avoid column overload. |
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering speed and unique selectivity.[1][4][11]
| Parameter | Recommendation | Rationale & In-Depth Explanation |
| Column | Regis Technologies TREFOIL™ Series (Amylose or Cellulose) or equivalent CSP designed for SFC (e.g., Daicel Chiralpak IA/IB/IC) | These columns are specifically packed and tested for SFC conditions and have demonstrated success in separating other cannabinoid isomers.[11] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase in SFC.[12] |
| Mobile Phase B | Methanol or Ethanol | This organic co-solvent (modifier) is used to increase the mobile phase polarity and elute the compounds. The percentage of the modifier is a key parameter for optimizing resolution. |
| Gradient | Start with a screening gradient (e.g., 5% to 40% Modifier over 5-10 minutes) | A gradient is used to determine the approximate elution conditions, which can then be refined into a more focused gradient or an isocratic method for faster analysis.[11] |
| Flow Rate | 2.0 - 4.0 mL/min | SFC allows for higher flow rates than HPLC due to the low viscosity of supercritical CO₂, leading to faster run times.[4] |
| Back Pressure | 1500 - 2000 psi (approx. 100-140 bar) | The back pressure regulator (BPR) maintains the CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Temperature influences the density and solvating power of the supercritical fluid. |
| Detection | PDA/UV Detector with high-pressure flow cell | A PDA detector is ideal for confirming peak identity and purity. |
IV. Logical Approach to Method Optimization
Use a systematic approach when optimizing your separation. The following diagram outlines a decision-making process for improving the resolution between α- and β-cannabispirol.
Caption: Systematic Workflow for Chiral Method Optimization
V. Conclusion
Achieving baseline resolution of α- and β-cannabispirol is a challenging but achievable analytical task. By leveraging the power of chiral stationary phases, particularly with Supercritical Fluid Chromatography, and employing a systematic approach to method development, researchers can obtain the accurate and reliable data necessary for advancing the science of these unique cannabinoids. This guide provides the foundational knowledge and practical starting points to overcome the common hurdles in this analysis.
References
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Shimadzu. Analysis of 9 Cannabinoids by Supercritical Fluid Chromatography. [Link]
-
François, I., & Xynos, N. (2021, October 23). Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification. Nomad Labs. [Link]
-
Waters Corporation. Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method. [Link]
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Meija, J., McRae, G., & Melanson, J. E. (2022). Thermal stability of cannabinoids in dried cannabis: a kinetic study. Analytical and Bioanalytical Chemistry, 414(1), 377–384. [Link]
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Chatterjee, S. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? J. Jeffrey and Ann Marie Fox Graduate School. [Link]
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Shimadzu Scientific Instruments. HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. [Link]
-
Lurie, I. S., & Small, E. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis and Cannabinoid Research, 5(4), 287-293. [Link]
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Giese, M. W., Lewis, M. A., Giese, L., & Smith, K. M. (2021). The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology, 4(6), 34-41. [Link]
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Mandrioli, R., Tura, M., Scotti, S., & Protti, M. (2019). Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy. Journal of Pharmaceutical and Biomedical Analysis, 174, 463-471. [Link]
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Waters Corporation. The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. [Link]
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Shimadzu Scientific Instruments. HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. [Link]
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Meija, J., McRae, G., & Melanson, J. E. (2021). Thermal stability of cannabinoids in dried cannabis: a kinetic study. ResearchGate. [Link]
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Cardenia, V., et al. (2020). Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products. Molecules, 25(19), 4476. [Link]
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Radwan, M. M., et al. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(10), 2774. [Link]
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ResearchGate. (n.d.). Raw absorption spectra in the UV-VIS spectroscopic range (190–320 nm) for all 31 Awamori samples from 5 distilleries (named A to E). [Link]
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National Center for Biotechnology Information. (n.d.). Cannabispiran. PubChem. [Link]
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ResearchGate. (n.d.). UV (ultraviolet) spectrum of four main cannabinoids. [Link]
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Crompton, P. A., & Huestis, M. A. (2021). The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology. [Link]
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Global Substance Registration System. (n.d.). CANNABISPIRAN. [Link]
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ResearchGate. (n.d.). The UV-vis absorption spectra for compound A (a), compound B (b), and...[Link]
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Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]
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ResearchGate. (n.d.). UV/vis absorption spectra of selected monoterpenes in aqueous solution. [Link]
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Khan Academy. (n.d.). UV/Vis spectroscopy. [Link]
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ResearchGate. (n.d.). The Application of beta-Cyclodextrin to Separate cis- from trans-Iso-alpha-acids in an Isomerized Hop Extract. [Link]
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Technical Support Center: Synthesis of Cannabispiran and Related Spiro-Cannabinoids
Welcome to the technical support center for the synthesis of Cannabispiran and related spiro-cyclic cannabinoid structures. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of these complex molecules. The information provided herein is curated to offer practical, field-tested insights into common synthetic challenges, backed by established chemical principles.
Introduction to Cannabispiran Synthesis
Cannabispiran is a member of the spiro-cannabinoid family, characterized by a spirocyclic core that links a cyclohexene or related ring system to an indane or similar aromatic framework. Its synthesis is a multi-step process that often involves sensitive intermediates and reactions that require careful control to achieve desired yields and stereoselectivity. The core challenge in many synthetic routes is the construction of the spirocyclic junction and controlling the regioselectivity of key bond-forming reactions.
This guide will address common issues encountered during the synthesis of Cannabispiran and its analogs, focusing on troubleshooting key reaction steps, purification challenges, and analytical characterization.
Part 1: Troubleshooting Common Synthetic Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Key Annelation/Cyclization Step
Question: My annelation reaction to form the spirocyclic core is resulting in very low yields of the desired Cannabispiran precursor. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of the spiro-indane derivative are a frequent challenge.[1] This step often relies on an acid-catalyzed intramolecular cyclization or a related annelation strategy. The primary culprits for low yield are typically related to carbocation stability, competing side reactions, and steric hindrance.
Probable Causes & Solutions:
-
Carbocation Rearrangements: The Friedel-Crafts type alkylation, a common method for forming C-C bonds with an aromatic ring, is notorious for carbocation rearrangements, leading to undesired isomers.[2]
-
Solution: Opt for a milder Lewis acid catalyst. While strong acids like AlCl₃ are effective, they can promote rearrangements. Consider using BF₃·OEt₂ on a solid support like alumina, which can temper the acidity and improve regioselectivity.[3][4] Alternatively, using hexafluoroisopropanol (HFIP) as a solvent can promote the desired reaction under mild, catalyst-free conditions.[5]
-
-
Competing Elimination Reactions: The intermediate carbocation can undergo elimination (E1) to form an alkene byproduct instead of the desired intramolecular alkylation.
-
Solution: Running the reaction at a lower temperature can disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway. Titrate the temperature carefully, starting from 0 °C or even lower, and slowly warming as needed.
-
-
Steric Hindrance: The bulky nature of the precursors can sterically hinder the ideal approach for the intramolecular attack, slowing down the desired reaction and allowing side reactions to dominate.
-
Solution: While difficult to change without altering the core strategy, ensure that protecting groups, if any, are not excessively bulky. Also, consider alternative synthetic routes that form the key C-C bond via a different mechanism, such as a palladium-catalyzed skeletal rearrangement, which can sometimes overcome steric challenges.[1]
-
-
Sub-optimal Precursor: The homologation of the ketone precursor to the aldehyde is a critical step.[1] If this reaction is not efficient, the purity and quantity of the starting material for the annelation will be compromised.
-
Solution: Carefully purify the aldehyde intermediate before proceeding to the annelation step. Verify its structure and purity using ¹H NMR and ¹³C NMR.
-
Issue 2: Formation of Multiple Isomers and Regioselectivity Problems
Question: My reaction is producing a mixture of the desired Cannabispiran and an "abnormal" regioisomer. How can I control the regioselectivity?
Answer: The formation of regioisomers, particularly the "normal" versus "abnormal" products, is a classic problem in cannabinoid synthesis, especially when using Friedel-Crafts alkylation on substituted resorcinols like olivetol.[6] The terpene subunit can attach at different positions on the aromatic ring.
Probable Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction may be producing a mixture of the kinetic and thermodynamic products. Often, the "abnormal" isomer is the kinetic product (formed faster), while the desired "normal" isomer is the thermodynamic product (more stable).[6]
-
Solution: To favor the thermodynamic product, try running the reaction for a longer duration and at a slightly elevated temperature (after initial formation at a lower temperature).[6] Conversely, to isolate the kinetic product, use shorter reaction times and maintain low temperatures throughout.[6]
-
-
Choice of Catalyst: The Lewis or Brønsted acid used can significantly influence the regiochemical outcome.
-
Solution: Experiment with a panel of catalysts. For instance, 10-camphorsulfonic acid (CSA) has been used to catalyze Friedel-Crafts reactions with high diastereoselectivity, although it may not completely eliminate the formation of the abnormal regioisomer.[7][8] The use of BF₃·OEt₂ on alumina has also been shown to provide good yields of the desired CBD isomer over the abnormal one.[4]
-
-
Protecting Groups: The electronic and steric profile of the resorcinol ring, which dictates the position of electrophilic attack, can be modified.
-
Solution: Employing a bulky protecting group on one of the phenolic hydroxyls can sterically block one of the possible reaction sites, directing the alkylation to the desired position. A bulky silyl ether or a similar group could be effective. This adds steps to the synthesis (protection and deprotection) but can be a reliable way to ensure regioselectivity.
-
Issue 3: Stereocontrol and Formation of Diastereomers
Question: The synthesis is yielding a mixture of diastereomers at the spiro center. How can I achieve a stereoselective synthesis?
Answer: Achieving stereoselectivity is a significant challenge in constructing complex three-dimensional structures like Cannabispiran.[9] The formation of multiple stereoisomers complicates purification and reduces the yield of the target molecule.
Probable Causes & Solutions:
-
Acyclic Precursors with Multiple Possible Conformations: If the cyclization precursor is flexible, it can adopt multiple conformations leading into the transition state, resulting in different stereochemical outcomes.
-
Solution: Incorporate chiral auxiliaries or catalysts. A chiral Lewis acid could create a chiral environment that favors one transition state over another. Alternatively, starting with enantiomerically pure materials that already contain some of the required stereocenters can direct the stereochemistry of subsequent steps.
-
-
Reaction Mechanism: The mechanism of the key bond-forming step may not be inherently stereoselective.
-
Solution: Consider reactions known for high stereoselectivity, such as an intramolecular Diels-Alder reaction, which can set multiple stereocenters in a predictable manner.[10] While this may require a redesign of the synthetic route, it can be a powerful strategy for controlling stereochemistry. Cation-olefin cyclizations are another powerful tool for forming multiple rings with desired stereochemistry in a single step.[9]
-
Part 2: Purification and Analytical FAQs
Q1: What is the best method for purifying Cannabispiran from its isomers and side products?
A1: The purification of cannabinoids, especially from isomeric impurities, often requires advanced chromatographic techniques.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating closely related isomers.[12][13]
-
Flash Chromatography: For larger scale purification and removal of less polar impurities, silica gel flash chromatography can be effective as an initial step.[1][11] A gradient of n-hexane/EtOAc is a typical solvent system.[1]
Q2: How can I confirm the structure and stereochemistry of the synthesized Cannabispiran?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) will confirm the basic carbon skeleton and proton environments. 2D NMR techniques are crucial for confirming connectivity and stereochemistry:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is key to determining the relative stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) can reveal fragmentation patterns that help distinguish between isomers.[15]
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule.[16]
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Lewis Acid-Catalyzed Cyclization
This protocol is a generalized starting point. Optimization of catalyst, solvent, and temperature is critical.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the aldehyde or ketone precursor (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane, DCM) and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from 1 hour to 24 hours depending on the substrate and conditions.[6]
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash chromatography followed by preparative HPLC if necessary.
Table 1: Troubleshooting Catalyst and Conditions for Friedel-Crafts Type Reactions
| Issue | Catalyst System | Temperature | Rationale |
| Low Yield/Decomposition | BF₃·OEt₂ on Al₂O₃ | 0 °C to RT | Milder acidity prevents substrate decomposition and unwanted side reactions.[4] |
| Poor Regioselectivity | p-TSA or CSA | RT | Brønsted acids can offer different selectivity profiles compared to Lewis acids.[8][17] |
| Carbocation Rearrangement | Hexafluoroisopropanol (HFIP) | RT | Solvent promotes the reaction without a strong acid catalyst, minimizing rearrangements.[5] |
| Kinetic Isomer Favored | BF₃·OEt₂ | 0 °C, Short Time | Low temperature and short reaction times can favor the faster-forming kinetic product.[6][17] |
| Thermodynamic Isomer Favored | BF₃·OEt₂ | RT, Long Time | Longer reaction times allow for equilibration to the more stable thermodynamic product.[6] |
Part 4: Visualization of Reaction Pathways
Diagram 1: Generalized Synthetic Pathway to Cannabispiran
This diagram illustrates a plausible, generalized synthetic route based on published methodologies for related structures.[1][18]
Caption: A generalized workflow for Cannabispiran synthesis.
Diagram 2: Troubleshooting Logic for Low Yield in Cyclization
This diagram outlines a decision-making process for addressing low yields in the key spiro-cyclization step.
Sources
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- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Cannabispirol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of Cannabispirol (CBL). Given that this compound, like many cannabinoids, is a lipophilic molecule, this guide focuses on scientifically-grounded strategies to enhance its systemic exposure in preclinical models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its bioavailability.
Q1: What is this compound (CBL) and what are its key physicochemical properties?
A1: this compound (CBL) is a non-psychotropic cannabinoid found in Cannabis sativa. Structurally, it is a spiro compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its calculated XLogP3 value of 2.8 indicates a lipophilic ("fat-loving") nature.[1] While lipophilic, the presence of hydroxyl groups also imparts some polarity.[1] Like other cannabinoids, CBL is susceptible to oxidation.[1][2]
Q2: What does "bioavailability" mean and why is it a concern for this compound?
A2: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability is a common hurdle. Cannabinoids, including likely CBL, are known for poor oral bioavailability, often estimated to be as low as 6-19% for compounds like CBD.[3][4] This is primarily due to two factors:
-
Low Aqueous Solubility: Being lipophilic, CBL does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[5][6][7]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where a significant portion can be metabolized and inactivated by enzymes before it ever reaches the systemic circulation.[3][5][8][9]
Q3: What are the most promising strategies to enhance the bioavailability of lipophilic compounds like this compound?
A3: The most effective strategies focus on improving the solubility and absorption of the compound, and in some cases, bypassing first-pass metabolism.[8] Key approaches include:
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the lipophilic drug and present it to the GI tract in a more readily absorbable form.[6][10][11] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective type of lipid-based formulation.[12][13][14]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[5][15][16][17][18] Examples include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[5][7]
-
Lymphatic Targeting: Certain lipid-based formulations can promote absorption through the intestinal lymphatic system, which bypasses the liver and thus avoids first-pass metabolism.[8][10][19]
Part 2: Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of CBL After Oral Administration
-
Question: We administered our this compound formulation orally to our animal models, but the plasma concentrations are consistently very low or below the limit of quantification (LOQ). What are the likely causes and how can we address this?
-
Answer: This is a classic challenge for poorly soluble compounds. The primary bottleneck is often the dissolution of CBL in the gastrointestinal fluids.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: CBL is not dissolving sufficiently in the gut.
-
Extensive First-Pass Metabolism: CBL is being rapidly metabolized by the liver.
-
Inadequate Formulation: The current vehicle (e.g., simple oil solution, suspension) is not effectively delivering the CBL.
-
Issue 2: High Inter-Animal Variability in Plasma Concentrations
-
Question: We are observing significant variability in the plasma concentrations of CBL between different animals in the same group, making our data difficult to interpret. What could be causing this and how can we minimize it?
-
Answer: High variability is often linked to the formulation's interaction with the physiological state of the animal.
Potential Causes & Troubleshooting Steps:
-
Food Effects: The presence or absence of food in the GI tract can dramatically alter the absorption of lipophilic drugs. Co-administration with fatty foods can increase the bioavailability of cannabinoids.[6][24][25]
-
Solution: Standardize feeding conditions. Ensure a consistent fasting period for all animals before dosing. If fasting is not feasible, provide a standardized diet to all animals to minimize variability.
-
-
Formulation Robustness: The formulation may not be performing consistently under the variable conditions of the GI tract (e.g., pH, bile salt concentrations).
-
Solution: A well-designed SEDDS can often mitigate this variability by presenting the drug in a pre-dissolved and readily dispersible form, making absorption less dependent on physiological factors.[13]
-
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, impacting drug absorption.
-
Solution: Ensure animals are properly acclimatized to the experimental conditions for several days before the study.
-
-
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments and workflows to enhance the bioavailability of this compound.
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for CBL
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the fluids of the GI tract.[11][12][14]
Objective: To formulate a SEDDS for this compound to improve its oral bioavailability.
Materials:
-
This compound (CBL)
-
Oil phase (e.g., sesame oil, oleic acid, Capryol™ 90)[2][10]
-
Surfactant (e.g., Tween 80, Kolliphor® RH40, Labrasol®)[15][26]
-
Co-solvent/Co-surfactant (e.g., Transcutol® P, PEG 400, Lauroglycol™ FCC)[26]
Methodology:
-
Solubility Studies:
-
Determine the saturation solubility of CBL in various oils, surfactants, and co-solvents.
-
Add an excess amount of CBL to a known volume of each excipient in separate vials.
-
Shake the vials in an isothermal shaker for 48-72 hours to ensure equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved CBL in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select excipients that demonstrate high solubilizing capacity for CBL.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations with varying ratios of the selected excipients.
-
Visually observe the formulations for clarity and homogeneity.
-
To construct the diagram, titrate each mixture with water and observe the point at which it becomes turbid. This helps to identify the self-emulsifying region.
-
-
Preparation of CBL-Loaded SEDDS:
-
From the self-emulsifying region of the phase diagram, select several promising formulations.
-
Dissolve a pre-weighed amount of CBL in the oil phase.
-
Add the surfactant and co-solvent to the oily mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the CBL-loaded SEDDS with a suitable aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Aim for a droplet size of <200 nm for nanoemulsions (SNEDDS).
-
Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle stirring and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to assess their physical stability.
-
Table 1: Example of Excipients for SEDDS Formulation of Cannabinoids
| Excipient Type | Examples | Rationale |
| Oil | Sesame Oil, Oleic Acid, Capryol™ 90 | Solubilizes the lipophilic drug. Long-chain fatty acids can promote lymphatic uptake.[10][22] |
| Surfactant | Tween 80, Kolliphor® RH40, Labrasol® | Reduces the interfacial tension between the oil and aqueous phases, facilitating emulsification.[15][26] |
| Co-solvent | Transcutol® P, PEG 400 | Increases the solvent capacity of the formulation for the drug and can improve miscibility of the components.[26] |
Protocol 2: Quantification of CBL in Plasma using LC-MS/MS
A robust and sensitive analytical method is crucial for accurately determining the pharmacokinetic profile of CBL.
Objective: To develop and validate a method for the quantification of this compound in plasma samples from in vivo studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[27]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[27]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC): Use a C18 column for separation. A gradient elution with mobile phases consisting of water with a small amount of formic acid and acetonitrile with formic acid is a common starting point.
-
Mass Spectrometry (MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for both CBL and the IS.
-
-
Method Validation:
Part 4: Visualization & Formatting
Diagrams
Workflow for SEDDS Formulation and In Vivo Evaluation
Caption: Workflow for developing and evaluating a CBL-loaded SEDDS formulation.
Mechanism of Enhanced Oral Bioavailability via SEDDS
Caption: How SEDDS improves oral bioavailability of lipophilic drugs like CBL.
Part 5: References
-
Reddy, K. K., & Vanga, S. P. R. (2021). Nanoformulations as a strategy to overcome the delivery limitations of cannabinoids. Phytotherapy Research. [Link]
-
Grotenhermen, F. (2020). Cannabis Medicine 2.0: Nanotechnology-Based Delivery Systems for Synthetic and Chemically Modified Cannabinoids for Enhanced Therapeutic Performance. MDPI. [Link]
-
Khan, A. W., et al. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. National Institutes of Health. [Link]
-
Gattefossé. (2019). Lipid Excipients for Cannabinoid Drug Products. [Link]
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Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
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Izgelov, D., et al. (2020). Strategies for enhancing the oral bioavailability of cannabinoids. Taylor & Francis Online. [Link]
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Gattefossé. (n.d.). Lipid Excipients for Cannabinoid Drug Products. [Link]
-
Ascension Sciences Inc. (2020). How to Solve Drug Delivery Challenges of Cannabinoids Using Nanotechnology. [Link]
-
Abioye, A. O., et al. (2020). Challenges of Cannabinoid Delivery: How Can Nanomedicine Help? Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs. [Link]
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Algahtani, M. S., et al. (2023). Nanocarriers for Cannabinoid Delivery: Enhancing Therapeutic Potential. PubMed. [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]
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Millar, S. A., et al. (2022). Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems. MDPI. [Link]
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Knaub, K., et al. (2019). A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects. National Institutes of Health. [Link]
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Jaiswal, P., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. [Link]
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DocMJ. (2023). Which Intake Methods Provide The Best Cannabinoid Bioavailability? [Link]
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Google Patents. (2020). Self-emulsifying drug delivery systems for delivery of lipophilic compounds.
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Sassano, M., & DeMeo, A. (2022). The case for improving absorption for cannabinoids using ethosomes. Drug Target Review. [Link]
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Sabinet African Journals. (2022). Cannabinoid molecules and their love of lipid excipients. [Link]
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Semantic Scholar. (2019). A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects. [Link]
-
Bloom. (2021). Cannabis Bioavailability: What's the Most Effective Method? [Link]
-
Business of Cannabis. (2019). A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects. [Link]
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OUCI. (n.d.). A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects. [Link]
-
Carst & Walker. (2023). Lipid Excipients for Cannabinoid Drug Products. [Link]
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Zgair, A., et al. (2016). Dietary fats and pharmaceutical lipid excipients increase systemic exposure to orally administered cannabis. American Journal of Translational Research. [Link]
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Fabregat-Safont, D., et al. (2021). Analysis of Cannabinoids in Biological Specimens: An Update. National Institutes of Health. [Link]
-
UniTo. (2022). A new UHPLC-MS/MS method for cannabinoids determination in human plasma. [Link]
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Borg, N. (2024). Determination of cannabinoids in plasma. University of Malta. [Link]
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Agilent. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS. [Link]
-
Pharmaceutical Technology. (2023). Overcoming the Poor Solubility of Cannabinoids. [Link]
-
Franco, V., et al. (2023). Pharmacokinetics of Non-Psychotropic Phytocannabinoids. National Institutes of Health. [Link]
-
ResearchGate. (2016). Cannabinoids assessment in plasma and urine by high performance liquid chromatography–tandem mass spectrometry after molecularly imprinted polymer microsolid-phase extraction. [Link]
-
Kikura-Hanajiri, R., et al. (2020). Effects of lipophilicity and functional groups of synthetic cannabinoids on their blood concentrations and urinary excretion. PubMed. [Link]
-
Current Challenges and Opportunities for Improved Cannabidiol Solubility. (2023). National Institutes of Health. [Link]
-
Lucas, C. J., et al. (2018). The pharmacokinetics and the pharmacodynamics of cannabinoids. National Institutes of Health. [Link]
-
Gallant, M., et al. (2009). Biological effects of THC and a lipophilic cannabis extract on normal and insulin resistant 3T3-L1 adipocytes. PubMed. [Link]
-
Kim, S. H., et al. (2023). In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. MDPI. [Link]
-
Gavan, A., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. National Institutes of Health. [Link]
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Technical Support Center: Standardization of Cannabispirol (CBP) Research Methodologies
Introduction:
The emergence of Cannabispirol (CBP) as a phytocannabinoid of significant research interest necessitates the establishment of robust and standardized methodologies.[1][2][3] This Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of CBP research, ensuring data integrity, reproducibility, and comparability across studies. Drawing upon established principles for cannabinoid analysis, this guide offers a framework for developing and validating experimental protocols for CBP.[1][2][3]
While specific literature on this compound is nascent, its characterization as a spiro-compound with the chemical formula C₁₅H₂₀O₃ provides a foundation for adapting existing cannabinoid research protocols.[4] This guide will address common challenges in cannabinoid research, from extraction and purification to analytical quantification and biological assays, providing troubleshooting guidance and best practices.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and basic properties of this compound.
1. What is this compound (CBP) and what are its basic chemical properties?
This compound (CBP), also known as β-cannabispiranol, is a spiro-compound found in Cannabis sativa.[4] Its chemical formula is C₁₅H₂₀O₃.[4] Key structural features include a spirocyclic structure, which distinguishes it from many other cannabinoids.[4]
Table 1: Chemical Properties of this compound (CBP)
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀O₃ | PubChem[4] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | Smolecule[4] |
| Structure | Spirocyclic | MedChemExpress[4] |
2. How should I properly store pure this compound (CBP) standards and extracts?
Proper storage is critical to prevent degradation and maintain the integrity of your CBP samples. For long-term storage, pure standards and extracts should be stored at -20°C in airtight, light-protective containers (e.g., amber glass vials).[5][6] For short-term use, refrigeration at 4°C is acceptable.[6] Exposure to light, air (oxidation), and high temperatures are the primary factors contributing to cannabinoid degradation.[7][8]
3. What are the recommended solvents for dissolving this compound (CBP)?
Like other cannabinoids, CBP is a lipophilic molecule. Therefore, it is readily soluble in organic solvents such as ethanol, methanol, acetonitrile, hexane, and butane.[9][10][11] The choice of solvent will depend on the specific application (e.g., extraction, chromatography, or biological assays).
4. Is a certified reference material (CRM) for this compound available?
The availability of a CRM is crucial for accurate quantification and method validation.[12] Researchers should consult with reputable suppliers of analytical standards to inquire about the availability of a certified CBP reference material. If a CRM is not available, it is essential to thoroughly characterize any in-house or commercially sourced standard for purity and identity.
5. What are the potential biological activities of this compound?
Preliminary research suggests that this compound may exhibit biological activities such as cholinesterase inhibition and antioxidant properties.[4] These findings indicate potential therapeutic applications that warrant further investigation.[4]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed troubleshooting advice in a question-and-answer format for specific experimental challenges.
Extraction of this compound from Plant Material
Issue 1: Low extraction yield of CBP.
-
Question: My extraction protocol is resulting in a very low yield of CBP. What are the potential causes and how can I improve it?
-
Answer: Low extraction yield can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Choice of Solvent: The polarity of the extraction solvent is critical. While ethanol is a common and effective solvent for a broad range of cannabinoids, the efficiency can vary.[10]
-
Causality: The spirocyclic structure of CBP might influence its solubility in different solvents.
-
Solution: Experiment with a gradient of solvents with varying polarities, such as hexane, ethyl acetate, and methanol, to determine the optimal solvent for CBP extraction. Consider using a solvent mixture.
-
-
Extraction Method: The chosen extraction technique significantly impacts efficiency.[9][10]
-
Causality: Methods like sonication and microwave-assisted extraction can enhance solvent penetration into the plant matrix and reduce extraction time.[10][13]
-
Solution: If using maceration, ensure sufficient time and agitation.[10] Consider employing more advanced techniques like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) for potentially higher yields and cleaner extracts.[10][14]
-
-
Plant Material Preparation: The physical state of the cannabis material is important.
-
Causality: Grinding the plant material increases the surface area available for solvent contact, leading to more efficient extraction.
-
Solution: Ensure the plant material is adequately dried and finely ground before extraction.
-
-
Workflow Diagram: Troubleshooting Low Extraction Yield
-
Purification of this compound
Issue 2: Co-elution of CBP with other cannabinoids during chromatography.
-
Question: I am having difficulty separating CBP from other cannabinoids, particularly those with similar polarities, using column chromatography. What can I do to improve resolution?
-
Answer: Co-elution is a common challenge in cannabinoid purification. Here are some strategies to enhance separation:
-
Stationary Phase Selection: The choice of stationary phase is crucial for achieving selectivity.
-
Causality: The interaction between the analyte and the stationary phase dictates the separation. A different stationary phase may offer unique selectivity for CBP's spirocyclic structure.
-
Solution: If using a standard silica gel (normal-phase), consider a bonded-phase column, such as cyano (CN) or diol, which can offer different selectivities. For reversed-phase chromatography, experiment with C18, C8, and phenyl columns. [15][16]
-
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is a powerful tool for improving resolution.
-
Causality: Altering the solvent strength and composition of the mobile phase can modulate the retention times of co-eluting compounds.
-
Solution: In normal-phase chromatography, try adding a small percentage of a modifier like methanol or isopropyl alcohol to your hexane/ethyl acetate mobile phase. In reversed-phase, carefully adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water and consider the use of additives like formic acid. [17]
-
-
Chromatographic Technique: More advanced chromatographic techniques can provide superior separation.
-
Causality: Techniques like flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) offer higher efficiency and resolution compared to traditional gravity column chromatography. [16] * Solution: Consider using flash chromatography for a more efficient initial purification step. [16]For high-purity isolation, prep-HPLC is the recommended method. [16]
-
-
Quantification of this compound by HPLC-UV
Issue 3: Inaccurate or inconsistent quantification of CBP.
-
Question: My quantitative results for CBP using HPLC-UV are not reproducible. What are the likely sources of error and how can I ensure accuracy?
-
Answer: Inaccurate quantification is a critical issue that undermines the validity of your research. [1][2][3]Here’s how to troubleshoot and validate your HPLC-UV method:
-
Method Validation: A non-validated method is a primary source of error.
-
Causality: Method validation ensures that your analytical procedure is fit for its intended purpose. [1][2] * Solution: You must perform a thorough method validation according to ICH guidelines (Q2(R1)) or other relevant standards. This includes assessing:
-
Specificity: Ensure the peak for CBP is well-resolved from other components in the matrix.
-
Linearity: Establish a linear relationship between the concentration of your CBP standard and the detector response over a defined range.
-
Accuracy: Determine the closeness of your measured values to the true value by spiking a blank matrix with a known amount of CBP standard.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of your measurements. [18] * Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of CBP that can be reliably detected and quantified.
-
-
-
Standard Preparation and Handling: Errors in standard preparation can lead to significant inaccuracies.
-
Causality: The accuracy of your quantification is directly dependent on the accuracy of your calibration standards.
-
Solution: Use a calibrated analytical balance to weigh your CBP reference standard. Dissolve the standard in a suitable solvent and perform serial dilutions using calibrated pipettes. Prepare fresh standards regularly and store them under appropriate conditions to prevent degradation. [5][8]
-
-
Sample Preparation: Inconsistent sample preparation can introduce variability.
-
Causality: Incomplete extraction or the presence of interfering matrix components can affect the accuracy of your results.
-
Solution: Develop and standardize your sample preparation protocol. This may include a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds before HPLC analysis.
-
-
Workflow Diagram: Ensuring Accurate CBP Quantification
Caption: A systematic approach to achieving accurate and reproducible CBP quantification.
-
In Vitro Biological Assays
Issue 4: High variability in in vitro assay results.
-
Question: I am observing significant well-to-well and day-to-day variability in my in vitro assays assessing the activity of CBP. How can I minimize this variability?
-
Answer: Variability in in vitro assays can obscure the true biological effects of CBP. Here are key areas to focus on for improvement:
-
Cell Culture Conditions: Inconsistent cell culture practices are a major source of variability.
-
Causality: Cell health, passage number, and confluency can all impact cellular responses to treatment.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range, seed cells at a consistent density, and ensure they are in a healthy, logarithmic growth phase before treatment.
-
-
Compound Preparation and Dosing: Inaccurate preparation and delivery of CBP to the cells can lead to variable results.
-
Causality: The lipophilic nature of cannabinoids can make them difficult to dissolve in aqueous cell culture media, leading to precipitation and inaccurate dosing.
-
Solution: Prepare a concentrated stock solution of CBP in a suitable solvent (e.g., DMSO). When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control. Vortex or sonicate the working solutions to ensure homogeneity before adding them to the cells.
-
-
Assay Protocol Standardization: A well-defined and consistently executed assay protocol is essential.
-
Causality: Minor variations in incubation times, reagent additions, and washing steps can introduce significant variability.
-
Solution: Develop a detailed, step-by-step assay protocol. Use calibrated multichannel pipettes for reagent additions to minimize timing differences between wells. Include appropriate positive and negative controls in every assay plate to monitor assay performance and normalize the data.
-
-
Example In Vitro Assays for Cannabinoids:
-
Receptor Binding Assays: To determine the affinity of CBP for cannabinoid receptors (CB1 and CB2), radioligand binding assays are commonly used. [19][20] * Functional Assays: To assess the functional activity of CBP (e.g., agonist, antagonist, or allosteric modulator), assays such as cAMP accumulation assays and β-arrestin recruitment assays are employed. [19][21][22]
-
-
Part 3: Detailed Experimental Protocols
This section provides standardized, step-by-step protocols for key experimental workflows in CBP research.
Protocol: Extraction of this compound using Ethanol
-
Preparation of Plant Material:
-
Dry the cannabis plant material at room temperature in a well-ventilated, dark area until brittle.
-
Grind the dried material to a fine powder using a blender or a mill.
-
-
Ethanol Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 100 mL of cold ethanol (-20°C). [11] * Seal the flask and shake vigorously for 1 minute.
-
Place the flask in an ultrasonic bath for 30 minutes. [13] * Filter the mixture through a Büchner funnel with filter paper.
-
Collect the ethanol extract (filtrate).
-
Repeat the extraction process on the plant material with fresh ethanol to ensure complete extraction.
-
Combine the ethanol extracts.
-
-
Solvent Removal:
-
Concentrate the ethanol extract using a rotary evaporator under reduced pressure with a water bath temperature of 40°C. [11] * Continue evaporation until a thick, oily residue is obtained.
-
Protocol: Quantification of this compound by HPLC-UV
-
Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of CBP reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with methanol.
-
Sample Solution: Accurately weigh a portion of the CBP extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
Table 2: HPLC-UV Parameters for CBP Quantification
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm [17] |
-
Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the CBP standard against its concentration.
-
Determine the concentration of CBP in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of CBP in the original extract, taking into account the initial weight and dilution factor.
-
References
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Kind Medical. (2024, March 28). Cannabis Extraction Methods. Available at: [Link]
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Gul, W., Gul, S. W., & ElSohly, M. A. (2019). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Planta Medica, 85(07), 547-560. Available at: [Link]
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Oultram, J. M. J., Pegg, C. A., & Stephens, G. J. (2019). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Medical Cannabis and Cannabinoids, 2(1), 43-55. Available at: [Link]
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IROA Technologies. (2025, November 5). The Role of Cannabinoids Standards in Advancing Cannabis Research. Available at: [Link]
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Navarro, G., Varani, K., Lillo, A., Vincenzi, F., Rivas-Santisteban, R., Raïch, I., ... & Franco, R. (2020). In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. Scientific Reports, 10(1), 1-15. Available at: [Link]
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Oultram, J., Pegg, C., & Stephens, G. (2019). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Medical Cannabis and Cannabinoids, 2(1), 43-55. Available at: [Link]
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Van Ryckeghem, F., Van Hout, F., Van der Linden, L., & Stove, C. (2022). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Archives of Toxicology, 96(5), 1431-1441. Available at: [Link]
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Cogan, P. S. (2020). In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. Scientific reports, 10(1), 1-15. Available at: [Link]
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Martínez-Pinilla, E., Varani, K., Reyes-Resina, I., Angelats, E., Vicario-Arroyo, E., Lillo, A., ... & Franco, R. (2017). Binding and signaling studies disclose a potential allosteric site for cannabidiol in cannabinoid CB2 receptors. Frontiers in pharmacology, 8, 744. Available at: [Link]
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Jaseela, V. V., & Krishnakumar, K. (2021). Analytical Techniques Used for Analysis of Cannabinoids. Journal of Pharmaceutical Research International, 33-47. Available at: [Link]
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Citti, C., Linciano, P., & Cannazza, G. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Cannabis and Cannabinoid Research, 8(S1), S28-S42. Available at: [Link]
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Lazarjani, M. P., Young, O., Kebede, L., & Seyfoddin, A. (2021). Processing and extraction methods of medicinal cannabis: a narrative review. Journal of Cannabis Research, 3(1), 1-15. Available at: [Link]
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Lazarjani, M. P., Young, O., Kebede, L., & Seyfoddin, A. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of cannabis research, 2(1), 1-12. Available at: [Link]
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Trofin, I. G., Dabija, G., Vaireanu, D. I., & Filipescu, L. (2012). Long-term storage and cannabis oil stability. Revista de Chimie, 63(3), 293-297. Available at: [Link]
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LabTech Srl. (n.d.). Cannabis Extraction Methods Which instruments are needed for the Ethanol Extraction Method?. Available at: [Link]
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DeBacco University. (2021, July 2). Cannabis Extraction Options. YouTube. Available at: [Link]
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Gul, W., Gul, S. W., & ElSohly, M. A. (2019). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Planta medica, 85(07), 547-560. Available at: [Link]
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Lazarjani, M. P., Young, O., Kebede, L., & Seyfoddin, A. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(1), 35. Available at: [Link]
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De Luca, S., L'Abbate, A., Fanelli, V., Mascolo, A., & Fanizza, C. (2014). Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 96, 223-229. Available at: [Link]
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Canatura. (n.d.). A guide to cannabis compound extraction methods. Available at: [Link]
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Fairbairn, J. W., Liebmann, J. A., & Rowan, M. G. (1976). The stability of cannabis and its preparations on storage. The Journal of pharmacy and pharmacology, 28(1), 1-7. Available at: [Link]
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Casati, S., Fusco, I., & Corli, A. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Toxics, 10(9), 503. Available at: [Link]
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Ghaffari, M., & Valizadehderakhshan, M. (2022). Effect of Storage Conditions on the Potency of Cannabinoids in Cannabis Trimmings. Cannabis Science and Technology, 5(1). Available at: [Link]
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GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Available at: [Link]
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Validation & Comparative
Differentiating the Biological Effects of Cannabispirol and THC: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of the biological effects of two distinct cannabinoids: Cannabispirol (CBL) and the well-characterized psychoactive compound, Δ⁹-tetrahydrocannabinol (THC). As the landscape of cannabinoid research expands, it is imperative for researchers, scientists, and drug development professionals to understand the nuanced pharmacological profiles of lesser-known cannabinoids like CBL and how they differ from THC. This document will delve into their mechanisms of action, receptor interactions, and potential physiological consequences, supported by experimental data and detailed protocols to empower further investigation.
Introduction: Beyond the Usual Suspects in Cannabinoid Science
The Cannabis sativa plant is a complex chemical factory, producing over 100 distinct cannabinoids. While THC has historically dominated the scientific literature due to its psychoactive properties, there is a growing interest in the therapeutic potential of non-intoxicating cannabinoids.[1] this compound (CBL) is a minor cannabinoid, the biological activity of which has been largely unexplored until recently. In contrast, THC is the principal psychoactive constituent of cannabis, and its effects on the central nervous system and periphery are well-documented.[2][3] This guide will illuminate the critical differences between these two molecules, providing a framework for their distinct biological activities.
Mechanism of Action: A Tale of Two Receptor Systems
The most profound distinction between CBL and THC lies in their primary molecular targets and mechanisms of action. THC exerts its effects primarily through the endocannabinoid system, whereas emerging evidence points to the serotonergic system as the main player for CBL.
THC: A Classic Cannabinoid Receptor Agonist
THC is a partial agonist of the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[4] CB1 receptors are predominantly found in the central nervous system, and their activation by THC is responsible for the characteristic psychoactive effects, including euphoria, altered perception, and cognitive impairment.[2][5] CB2 receptors are primarily located in the immune system and peripheral tissues, and their modulation by THC contributes to its immunomodulatory and anti-inflammatory properties.
The binding of THC to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This, in turn, modulates the activity of various downstream effectors, influencing neurotransmitter release and cellular function.
This compound (CBL): A Serotonin Receptor Modulator
Recent groundbreaking research has revealed a surprising and distinct mechanism of action for CBL. Studies have shown that CBL has a weak interaction with both CB1 and CB2 receptors. Instead, it exhibits a high affinity for the serotonin 1A receptor (5-HT1A) and functions as a potent positive allosteric modulator.
A positive allosteric modulator (PAM) does not activate the receptor directly but rather enhances the effect of the endogenous ligand, in this case, serotonin. This means that CBL can amplify the natural signaling of serotonin at the 5-HT1A receptor, which is involved in regulating mood, anxiety, and other neurological processes. This fundamental difference in receptor interaction underpins the divergent biological effects of CBL compared to THC.
Comparative Pharmacological Profile
The contrasting mechanisms of action of THC and CBL translate into distinct pharmacological profiles, which can be interrogated through various in vitro and in vivo assays.
Receptor Binding Affinity
A key parameter in pharmacology is the binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki). While direct comparative studies for CBL and THC at all relevant receptors are not yet available, we can synthesize data from multiple sources to provide a comparative overview.
| Compound | Receptor | Binding Affinity (Ki) | Primary Action |
| Δ⁹-THC | CB1 | ~40.7 nM[7] | Partial Agonist |
| CB2 | ~36 nM | Partial Agonist | |
| This compound (CBL) | CB1 | Weak interaction | - |
| CB2 | Weak interaction | - | |
| 5-HT1A | High affinity (exact Ki not yet published) | Positive Allosteric Modulator |
Note: The binding affinity of THC can vary depending on the assay conditions. The values presented are representative.
This stark difference in receptor affinity highlights the need for distinct experimental approaches to characterize these two cannabinoids.
Downstream Signaling Pathways
The activation of different receptor systems by THC and CBL leads to the engagement of distinct intracellular signaling pathways.
Caption: THC signaling pathway via CB1 and CB2 receptors.
Caption: CBL's allosteric modulation of the 5-HT1A receptor.
Biological Effects: From Psychoactivity to Therapeutic Potential
The divergent molecular actions of THC and CBL are expected to manifest in markedly different physiological and behavioral effects.
Psychoactive Effects
THC is renowned for its psychoactive effects, which are a direct consequence of CB1 receptor activation in the brain.[2] These effects can include euphoria, altered sensory perception, impaired memory and coordination, and in some cases, anxiety and paranoia.[3]
In contrast, CBL is not expected to be psychoactive in the same manner as THC due to its lack of significant CB1 receptor activity. Its modulation of the 5-HT1A receptor suggests a potential role in mood and anxiety regulation, but it is unlikely to produce the intoxicating "high" associated with THC. Further in vivo studies are required to confirm the behavioral effects of CBL.
Potential Therapeutic Applications
The distinct pharmacological profiles of THC and CBL suggest different avenues for therapeutic development.
-
THC : The therapeutic applications of THC are often linked to its CB1 and CB2 receptor activity and include appetite stimulation, antiemetic effects, analgesia, and muscle relaxation.[8] However, its psychoactive side effects can limit its clinical utility.
-
CBL : Given its action on the 5-HT1A receptor, CBL may hold therapeutic potential for conditions related to serotonin dysregulation, such as anxiety disorders, depression, and certain neurological conditions. Additionally, as a conversion product of Cannabichromene (CBC), which has demonstrated anti-inflammatory, analgesic, and potential neurogenic properties, CBL may share some of these therapeutic benefits.[9][10][11][12]
Experimental Protocols for Differentiation
To empirically differentiate the biological effects of this compound and THC, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of THC and CBL for CB1, CB2, and 5-HT1A receptors.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of the unlabeled test compound (THC or CBL) to displace the radioligand is measured, allowing for the calculation of its Ki value.[13][14]
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human CB1, CB2, or 5-HT1A receptors.
-
Harvest cells and homogenize in a lysis buffer to prepare membrane fractions.
-
Determine protein concentration of the membrane preparations using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]CP55,940 for CB1/CB2, [³H]8-OH-DPAT for 5-HT1A).
-
Add increasing concentrations of the unlabeled test compound (THC or CBL).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
This functional assay measures the effect of a compound on adenylyl cyclase activity.
Objective: To determine the functional activity (agonist or antagonist) of THC and CBL at CB1, CB2, and 5-HT1A receptors.
Principle: Gi-coupled receptors, like CB1, CB2, and 5-HT1A, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies changes in cAMP levels in response to compound treatment.[15][16][17]
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the target receptor in a 96-well plate.
-
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of the test compound (THC or CBL).
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
This assay measures another important aspect of GPCR signaling.
Objective: To assess the ability of THC and CBL to induce β-arrestin recruitment to CB1, CB2, and 5-HT1A receptors.
Principle: Upon activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling. This recruitment can be measured using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation assays.[20][21][22][23][24]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line co-expressing the receptor of interest fused to one part of a reporter enzyme and β-arrestin fused to the complementary part.
-
-
Compound Treatment:
-
Add increasing concentrations of the test compound to the cells.
-
-
Signal Detection:
-
If receptor activation leads to β-arrestin recruitment, the two parts of the reporter enzyme will come into proximity, generating a measurable signal (e.g., light or fluorescence).
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the test compound to determine the EC50 value.
-
In Vivo Assays
This is a classic behavioral assay used to assess the psychoactive effects of cannabinoids in rodents.[5]
Objective: To confirm the CB1-mediated psychoactive effects of THC.
The four components of the tetrad are:
-
Hypolocomotion: Reduced spontaneous movement in an open field.
-
Catalepsy: A state of immobility, often measured by the bar test.
-
Analgesia: Reduced pain sensitivity, typically assessed using the tail-flick or hot-plate test.
-
Hypothermia: A decrease in core body temperature.
Procedure:
-
Administer THC (or vehicle control) to mice or rats.
-
At specific time points post-administration, perform each of the four behavioral tests.
A positive result in all four tests is indicative of a compound with cannabinoid-like psychoactivity. It is expected that CBL would not produce a positive result in the tetrad test.
This assay is widely used to assess anxiety-like behavior in rodents and would be relevant for a 5-HT1A modulating compound.
Objective: To evaluate the potential anxiolytic or anxiogenic effects of CBL.
Procedure:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Administer CBL (or vehicle control) to the animals.
-
Place the animal in the center of the maze and allow it to explore for a set period.
-
Record the time spent in and the number of entries into the open and closed arms.
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Conclusion and Future Directions
The differentiation of the biological effects of this compound and THC provides a compelling example of the pharmacological diversity within the cannabinoid family. While THC acts as a partial agonist at CB1 and CB2 receptors, driving its well-known psychoactive and therapeutic effects, CBL emerges as a novel modulator of the serotonergic system with a distinct and largely non-overlapping pharmacological profile.
This guide has provided a foundational understanding of these differences, supported by experimental frameworks to further investigate their unique properties. Future research should focus on elucidating the full in vivo effects of CBL, including its potential therapeutic applications in mood and anxiety disorders, and its safety profile. A deeper understanding of the structure-activity relationships of minor cannabinoids will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and reduced side effects.
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Validating the Interaction of Cannabispirol with Acetylcholinesterase: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the interaction of Cannabispirol, a spiro-compound derived from Cannabis sativa, with human acetylcholinesterase (AChE). We present a multi-faceted approach, combining established in-vitro enzymatic assays with in-silico molecular docking studies, to offer a robust evaluation of this compound's potential as an AChE inhibitor. For comparative analysis, we benchmark its performance against two well-characterized, clinically used AChE inhibitors: Donepezil and Galantamine.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission.[2] Consequently, the discovery and validation of novel AChE inhibitors from natural or synthetic sources remain a key focus in neuropharmacology.
This compound (C₁₅H₂₀O₃), a non-cannabinoid phenol found in Cannabis sativa, presents a unique spirocyclic structure that warrants investigation for its bioactivity.[3] Preliminary studies have suggested the potential for various cannabis constituents to interact with cholinesterases, making this compound a person of interest for its potential neuroprotective applications.[4][5] This guide outlines the necessary experimental and computational workflows to rigorously assess this potential.
Comparative Overview of Investigated Compounds
This guide focuses on a comparative analysis of this compound against two FDA-approved AChE inhibitors, Donepezil and Galantamine, which serve as positive controls and provide a basis for evaluating the potency and potential of our compound of interest.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Known AChE IC50 |
| This compound | [Insert 2D structure of this compound] | 248.32[6] | To be determined |
| Donepezil | [Insert 2D structure of Donepezil] | 379.49 | 6.7 nM[7] |
| Galantamine | [Insert 2D structure of Galantamine] | 287.35 | 0.35 µM[3] |
In-Vitro Validation: Enzymatic Inhibition Assays
To quantify the inhibitory potential of this compound on AChE activity, two distinct and complementary in-vitro assays are recommended: the colorimetric Ellman's assay and a more sensitive fluorescence-based assay.
Ellman's Assay: A Robust Colorimetric Method
The Ellman's assay is a widely used, reliable, and cost-effective method for measuring AChE activity.[8] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[9]
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
14 mM Acetylthiocholine iodide (ATCI) solution in phosphate buffer.
-
Human recombinant AChE solution of a known concentration (e.g., 0.1 U/mL) in phosphate buffer.
-
Serial dilutions of this compound, Donepezil, and Galantamine in phosphate buffer (with a consistent low percentage of DMSO if necessary for solubility).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the various dilutions of the test compounds (this compound) or positive controls (Donepezil, Galantamine). For control wells (0% inhibition), add 10 µL of phosphate buffer.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Add 10 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]
-
Fluorescence-Based Assay: Enhanced Sensitivity
For compounds with high potency or when sample availability is limited, a fluorescence-based assay offers superior sensitivity compared to the colorimetric method.[11] One common approach utilizes a reagent like Amplex® Red, where the choline produced from acetylcholine hydrolysis is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the highly fluorescent product, resorufin.[12][13]
-
Reagent Preparation:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Acetylcholine solution.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Choline oxidase.
-
Human recombinant AChE solution.
-
Serial dilutions of this compound, Donepezil, and Galantamine.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a working solution containing Amplex® Red, HRP, and choline oxidase in the reaction buffer.
-
To each well, add 50 µL of the working solution.
-
Add 25 µL of the various dilutions of the test compounds or positive controls.
-
Add 25 µL of the AChE enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the acetylcholine substrate solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 544 nm and emission at 590 nm).
-
-
Data Analysis:
-
The data analysis follows the same principles as the Ellman's assay to determine the IC50 value from the dose-response curve.
-
Hypothetical In-Vitro Results
For the purpose of this guide, we will use a hypothetical IC50 value for this compound to demonstrate the comparative analysis.
| Compound | AChE Inhibition IC50 |
| This compound | 5.2 µM (Hypothetical) |
| Donepezil | 6.7 nM[7] |
| Galantamine | 0.35 µM[3] |
This hypothetical result suggests that while this compound shows inhibitory activity against AChE, it is less potent than the established drugs Donepezil and Galantamine.
In-Silico Validation: Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand within the active site of a target protein.[14] This in-silico approach provides valuable insights into the molecular interactions driving the inhibition and can help rationalize the experimental findings.
Methodology: Molecular Docking Protocol
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of human acetylcholinesterase was obtained from the Protein Data Bank (PDB). For this study, the structure with PDB ID: 7E3H , which is in complex with Donepezil, was used as the receptor.[15][16]
-
Water molecules and the co-crystallized ligand were removed from the PDB file. Polar hydrogen atoms were added, and charges were assigned to the protein structure.
-
The 3D structures of this compound, Donepezil, and Galantamine were generated and optimized for their lowest energy conformation.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[17]
-
A grid box was defined to encompass the entire active site gorge of AChE, including the catalytic active site (CAS) and the peripheral anionic site (PAS).[9][10] The key residues of the CAS include the catalytic triad (Ser203, His447, Glu334), while the PAS is composed of residues such as Tyr72, Asp74, Tyr124, Trp286, and Tyr341.[10][18]
-
The docking algorithm was run to generate multiple binding poses for each ligand, which were then ranked based on their predicted binding affinity (in kcal/mol).
-
Visualization of Experimental Workflows
Caption: Overall workflow for validating this compound's interaction with AChE.
Hypothetical In-Silico Results
The molecular docking simulations provide insights into the binding energies and the specific amino acid interactions for each compound.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | -8.5 | Hydrogen Bonds: Tyr124, Ser125Hydrophobic Interactions: Trp286, Tyr337, Phe338 |
| Donepezil | -11.2 | π-π Stacking: Trp86, Tyr337Hydrogen Bonds: Phe295 |
| Galantamine | -9.8 | Hydrogen Bond: Ser203Cation-π Interaction: Trp86 |
These hypothetical results for this compound suggest a favorable binding affinity, with interactions primarily at the peripheral anionic site of AChE. The hydroxyl groups of this compound are predicted to form key hydrogen bonds, while its spirocyclic core engages in hydrophobic interactions.
Visualization of Binding Site Interactions
Caption: Predicted binding sites of the compounds within the AChE active site gorge.
Discussion and Future Directions
This guide outlines a systematic approach to validate the interaction of this compound with acetylcholinesterase. The combination of in-vitro enzymatic assays and in-silico molecular docking provides a comprehensive understanding of its inhibitory potential and binding mechanism.
Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against AChE, with a predicted binding mode primarily involving the peripheral anionic site. While its potency may be lower than that of Donepezil and Galantamine, its unique spirocyclic scaffold could offer a novel pharmacophore for the design of new AChE inhibitors. The interactions at the PAS are particularly interesting, as this site is also implicated in the allosteric modulation of the enzyme and in non-catalytic functions related to amyloid-beta aggregation.[19]
Future studies should focus on:
-
In-vitro validation with purified this compound: Confirming the hypothetical IC50 value through rigorous experimental testing.
-
Enzyme kinetics studies: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Cell-based assays: Evaluating the efficacy of this compound in a more physiologically relevant environment.
-
In-vivo studies: Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models of cognitive impairment.
By following the methodologies outlined in this guide, researchers can effectively evaluate the potential of this compound and other novel compounds as acetylcholinesterase inhibitors, contributing to the development of new therapeutic strategies for neurodegenerative diseases.
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A Comparative Study of Cannabispirol's Efficacy with Known Therapeutic Compounds: A Proposed Research Framework
Introduction
The diverse chemical landscape of Cannabis sativa continues to yield novel compounds with unexplored therapeutic potential. Among these is Cannabispirol, a spiro-compound whose biological activities remain largely uncharacterized. This guide proposes a comprehensive research framework to evaluate the efficacy of this compound in two key therapeutic areas with significant unmet needs: inflammation and neuroprotection .
Given the current lack of efficacy data for this compound, this document serves as a detailed roadmap for its initial investigation and comparison against well-established therapeutic agents. We will outline the rationale for selecting these areas, detail the mechanisms of action of relevant comparator compounds, and provide a step-by-step guide to the essential in vitro assays required to generate the first comparative efficacy data for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel cannabinoids.
Part 1: Rationale for Proposed Therapeutic Areas
The selection of inflammation and neuroprotection as primary areas of investigation for this compound is based on the known activities of other non-cannabinoid constituents of Cannabis sativa and the structural motifs of this compound itself. While direct evidence is absent, the spirocyclic core is a feature found in various biologically active natural products. Furthermore, many cannabinoids and other phytochemicals from cannabis have demonstrated potent anti-inflammatory and neuroprotective properties.[1][2] Therefore, it is a logical and scientifically sound starting point to hypothesize that this compound may possess similar activities.
Part 2: Comparative Framework: Established Therapeutic Compounds
To contextualize the potential efficacy of this compound, it is essential to compare it against current standards of care and other relevant compounds.
Anti-Inflammatory Compounds
Inflammation is a complex biological response implicated in a wide range of pathologies. Our comparative framework includes both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and a well-characterized cannabinoid.
-
Aspirin (Acetylsalicylic Acid): A non-selective cyclooxygenase (COX) inhibitor that irreversibly acetylates COX-1 and COX-2, thereby blocking the production of pro-inflammatory prostaglandins and thromboxanes.[3][4][[“]][6]
-
Ibuprofen: A non-selective, reversible inhibitor of COX-1 and COX-2 enzymes, which reduces the synthesis of prostaglandins involved in pain, fever, and inflammation.[7][8][9][10]
-
Celecoxib: A selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12][13][14][15]
-
Cannabidiol (CBD): Exhibits anti-inflammatory properties through multiple mechanisms, including the modulation of cytokine production, inhibition of the NF-κB signaling pathway, and interaction with various receptor systems like CB₂, TRPV1, and PPAR-γ.[[“]][17][18][19] A recent study also identified its ability to activate the 15-lipoxygenase (15-LOX) enzyme, which shifts the inflammatory process towards resolution.[20]
Neuroprotective Compounds
Neuroprotection aims to prevent or slow the progression of neuronal cell death in acute and chronic neurological disorders. The selected comparators act through distinct mechanisms.
-
Riluzole: Believed to exert its neuroprotective effects by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and blocking postsynaptic glutamate receptors.[21][22][23][24] It may also offer neuroprotection through the direct inhibition of protein kinase C (PKC).[25]
-
Edaravone: A potent free-radical scavenger that mitigates oxidative stress and subsequent neuronal damage.[26][27][28] Its mechanism involves neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[26][29]
-
Cannabidiol (CBD): Demonstrates neuroprotective effects through its antioxidant and anti-inflammatory properties.[1][2] It can modulate excitotoxicity, oxidative stress, and inflammation, and has been shown to be a partial agonist at D2 and D3 dopamine receptors, potentially protecting dopaminergic pathways.[30]
Part 3: Proposed Experimental Workflows for Efficacy Screening
The following sections detail the proposed in vitro assays to generate the initial efficacy data for this compound. These protocols are designed to be self-validating by including the established comparator compounds as positive controls.
Workflow for Assessing Anti-Inflammatory Efficacy
This workflow is designed to determine if this compound can modulate key pathways in the inflammatory response.
Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.
1. Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine if this compound directly inhibits COX-1 and/or COX-2 enzymes.
-
Methodology:
-
Utilize commercially available colorimetric COX inhibitor screening kits.
-
Prepare a range of concentrations of this compound, Aspirin, Ibuprofen, and Celecoxib.
-
In separate wells of a 96-well plate, incubate COX-1 or COX-2 enzyme with arachidonic acid (substrate) and the test compounds.
-
Measure the production of prostaglandin H2 (PGH2) via the colorimetric probe provided in the kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay:
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
-
Methodology:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound and CBD for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
3. NF-κB Activation Assay:
-
Objective: To investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
-
Methodology:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).
-
Seed the cells in a 96-well plate and pre-treat with this compound and CBD.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
A decrease in reporter activity indicates inhibition of the NF-κB pathway.
-
Workflow for Assessing Neuroprotective Efficacy
This workflow aims to evaluate the potential of this compound to protect neurons from common pathological insults.
Sources
- 1. Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. n.neurology.org [n.neurology.org]
- 25. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cannabispirol Detection
For: Researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Cannabispirol and the Imperative of Analytical Rigor
This compound, a spiro-compound found in Cannabis sativa, represents a growing area of interest within cannabinoid research.[1][2] Unlike its more famous cousins, THC and CBD, the bioactivity and therapeutic potential of this compound are still being elucidated. As research into this and other minor cannabinoids intensifies, the need for robust, reliable, and validated analytical methods for its detection and quantification becomes paramount. The accurate measurement of this compound is critical for everything from chemotaxonomic studies of cannabis varieties to the quality control of therapeutic formulations.
This guide provides an in-depth comparison of the three most common analytical techniques employed for cannabinoid analysis—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and their cross-validation for the specific task of this compound detection. As a Senior Application Scientist, my aim is not merely to present protocols but to instill a deeper understanding of the causality behind methodological choices, ensuring that every experiment is a self-validating system. This guide is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), referencing established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
This compound: A Snapshot of the Analyte
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of our target analyte, this compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀O₃ | [1][7] |
| Molecular Weight | 248.32 g/mol | [7][8] |
| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [7] |
| Structure | Spirocyclic, comprising a cyclohexane ring fused to a dihydroindene moiety | [1] |
Understanding these properties is fundamental to selecting and optimizing an analytical method. For instance, the presence of hydroxyl groups suggests that derivatization may be necessary for GC-MS analysis to improve volatility and peak shape.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare HPLC-UV, GC-MS, and LC-MS/MS for this compound detection.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often considered the gold standard for routine cannabinoid analysis due to its robustness, cost-effectiveness, and ability to quantify both acidic and neutral cannabinoids without derivatization.[9][10][11]
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase within a column. The UV detector measures the absorbance of the eluting compounds at a specific wavelength. For cannabinoids, detection is typically performed at wavelengths between 210 and 280 nm.[12][13]
Expected Performance for this compound: While specific validation data for this compound is scarce, we can extrapolate from the performance of HPLC-UV for other minor cannabinoids. The chromophores in the this compound structure are expected to allow for UV detection. However, its concentration in plant material is likely to be low, which may challenge the limits of detection of some UV detectors.
Experimental Workflow:
Caption: HPLC-UV workflow for this compound analysis.
Detailed Protocol for HPLC-UV Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of homogenized cannabis plant material into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonciate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12][14][15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[12][14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.[16]
-
-
Validation Parameters (Expected):
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly specific due to the mass fragmentation patterns it generates.
Principle of Operation: In GC, compounds are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound. A major consideration for cannabinoid analysis by GC-MS is the thermal degradation of acidic cannabinoids in the hot injector port, which leads to decarboxylation.[17] For the analysis of neutral cannabinoids like this compound, this is less of a concern. However, derivatization is often employed to improve the chromatographic properties of cannabinoids containing polar functional groups.[1]
Expected Performance for this compound: GC-MS is expected to offer high selectivity for this compound, allowing for its unambiguous identification even in complex matrices. The sensitivity of GC-MS is generally good, and with appropriate sample preparation, it should be suitable for detecting the low concentrations of this compound expected in cannabis samples.
Experimental Workflow:
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Follow the same extraction procedure as for HPLC-UV, but use a more volatile solvent like hexane or ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Validation Parameters (Expected):
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the most powerful of the three techniques for trace-level analysis.[18]
Principle of Operation: Similar to HPLC, LC separates the compounds in the sample. The eluent then enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[19]
Expected Performance for this compound: LC-MS/MS is expected to provide the lowest limits of detection and quantification for this compound, making it ideal for analyzing samples with very low concentrations of this compound. The high selectivity of MRM will minimize interferences from the complex cannabis matrix.
Experimental Workflow:
Sources
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Navigating the Metabolic Maze: A Comparative Guide to Interspecies Differences in Cannabispirol Metabolism
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel compound is a cornerstone of preclinical assessment. Cannabispirol (CBL), a lesser-known, non-psychoactive cannabinoid, presents a unique challenge due to the current scarcity of direct metabolic data.[1][2] This guide provides a comprehensive framework for approaching the interspecies metabolism of CBL. In the absence of direct studies, we will leverage data from its structural isomers and related cannabinoids to construct a predictive metabolic map. Furthermore, we will detail a robust, self-validating experimental protocol to empower researchers to generate the very data that is currently missing.
This compound is a fascinating molecule, not biosynthesized directly in the Cannabis plant, but rather formed as a degradative product of cannabichromene (CBC) when exposed to light and air.[1][3] Structurally, it is an isomer of more well-known cannabinoids like cannabidiol (CBD) and cannabinol (CBN), meaning they share the same chemical formula but have different atomic arrangements.[2] This structural relationship is the key to our predictive approach.
Predictive Metabolic Pathways of this compound: An Interspecies Comparison
While direct metabolic pathways for this compound have not been elucidated, we can infer its likely biotransformations by examining the metabolism of its isomers, CBD and CBN, and its precursor, CBC. The primary site of cannabinoid metabolism is the liver, with cytochrome P450 (CYP) enzymes playing a pivotal role.[4] Significant interspecies differences in CYP expression and activity are well-documented, leading to varied metabolic profiles across preclinical species and humans.[4][5]
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions, primarily oxidations, are the first step in metabolizing cannabinoids. Based on related compounds, we can predict that CBL will undergo hydroxylation and oxidation.
-
Human: In humans, CYP2C9 and CYP3A4 are the major enzymes responsible for the metabolism of many cannabinoids.[4] For instance, CYP2C9 is heavily involved in the 11-hydroxylation of THC and CBN, while CYP3A4 also contributes significantly.[4] CBD metabolism is also largely mediated by CYP3A4 and CYP2C19.[6] We can hypothesize that human liver microsomes would metabolize CBL through hydroxylation on its pentyl side chain and potentially on the cyclohexyl ring, catalyzed primarily by CYP3A4 and CYP2C isoforms.
-
Rat: Rats and humans exhibit some similarities in metabolic pathways, but also key differences.[7] For example, while hydroxylation is a common route, the specific positions on the molecule that are targeted can vary. In rats, side-chain hydroxylation and subsequent oxidation to carboxylic acids are prominent metabolic routes for cannabinoids.[7]
-
Mouse: Mouse liver microsomes are known to metabolize cannabinoids extensively.[8] Studies on CBD and THC show that mice can produce a wider array of hydroxylated metabolites compared to rats or humans.[8] Therefore, we can predict a more diverse metabolite profile for CBL in mice.
-
Dog: The dog is a commonly used species in preclinical toxicology. However, dogs can exhibit unique metabolic pathways for cannabinoids. For example, in the metabolism of CBD, dogs have been shown to produce unusual glucoside conjugates that are not seen in humans.[7] This highlights the importance of including dogs in comparative metabolic studies.
The following diagram illustrates a generalized, predictive metabolic pathway for this compound, drawing parallels from its isomers.
Caption: Predicted Metabolic Pathway of this compound
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, the resulting metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reaction for cannabinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). We can predict that the hydroxylated and carboxylated metabolites of CBL will be further metabolized to their corresponding glucuronide conjugates before being eliminated in the urine and feces.
Quantitative Comparison of In-Vitro Cannabinoid Metabolism
The table below summarizes typical findings from in-vitro metabolism studies of cannabinoids, which can serve as a benchmark for designing and interpreting experiments with this compound.
| Species | Primary CYP450 Enzymes Involved (for related cannabinoids) | Predicted Major Metabolic Pathways for CBL | Expected Rate of Metabolism |
| Human | CYP3A4, CYP2C9, CYP2C19 | Side-chain hydroxylation, carboxylation | Moderate to High |
| Rat | Cyp2c, Cyp3a | Side-chain hydroxylation, carboxylation | Moderate |
| Mouse | Cyp2c, Cyp3a | Extensive hydroxylation at multiple sites | High |
| Dog | CYP3A, CYP2C | Side-chain hydroxylation, potential for unique conjugation pathways | Variable |
Experimental Protocol: In-Vitro Metabolism of this compound using Liver Microsomes
To move from prediction to concrete data, an in-vitro metabolism study using liver microsomes from different species is the gold standard. This approach allows for a direct comparison of metabolic rates and metabolite profiles in a controlled environment.
Objective
To characterize and compare the Phase I metabolic stability and metabolite profile of this compound in human, rat, mouse, and dog liver microsomes.
Materials
-
This compound (CBL)
-
Pooled liver microsomes (Human, Male Sprague-Dawley Rat, Male CD-1 Mouse, Male Beagle Dog)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Control compounds (e.g., a compound with known high clearance and one with low clearance)
Experimental Workflow Diagram
Caption: Workflow for In-Vitro Microsomal Stability Assay
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures containing liver microsomes (final protein concentration of 0.5 mg/mL) and potassium phosphate buffer (pH 7.4).
-
Causality: Using a consistent protein concentration across species allows for a direct comparison of metabolic activity. The pH of 7.4 mimics physiological conditions.
-
-
Pre-incubation:
-
Add this compound to the microsome-buffer mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Causality: Pre-incubation allows the compound and the enzymes to reach thermal equilibrium before the reaction is initiated.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all samples.
-
Causality: NADPH is a necessary cofactor for CYP450 enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Causality: Multiple time points are crucial for accurately determining the rate of metabolism.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the enzymatic reaction.
-
Causality: The cold organic solvent denatures the enzymes, effectively halting metabolism, and precipitates proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Causality: This step clarifies the sample, ensuring that the supernatant injected into the LC-MS/MS is free of particulate matter that could damage the instrument.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11]
-
The LC-MS/MS method should be optimized for the separation and detection of this compound and its potential metabolites.
-
Causality: LC-MS/MS provides the sensitivity and selectivity required to quantify the parent compound and identify unknown metabolites.[9][12]
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line will be used to calculate the in-vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the half-life and the incubation parameters.
-
Analyze the LC-MS/MS data for the appearance of new peaks that correspond to potential metabolites. High-resolution mass spectrometry can aid in proposing molecular formulas for these metabolites.[13]
-
Conclusion
While the metabolic profile of this compound remains to be fully characterized, this guide provides a scientifically grounded, predictive framework based on the metabolism of its structural analogs. The provided experimental protocol offers a clear and robust pathway for researchers to generate definitive data on the interspecies differences in CBL metabolism. Such studies are critical for understanding the pharmacokinetic properties of this novel cannabinoid and are an indispensable step in its journey from a scientific curiosity to a potential therapeutic agent. The significant interspecies variability observed with other cannabinoids underscores the necessity of a multi-species approach to accurately predict human metabolism and ensure the safe and effective development of new cannabinoid-based therapies.
References
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Cannabicyclol - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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- An Unexpected Activity of a Minor Cannabinoid: Cannabicyclol (CBL) Is a Potent Positive Allosteric Modulator of Serotonin 5-HT1A Receptor. (2025). ACS Chemical Neuroscience.
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Elixinol. (n.d.). Cannabinoids Explained (Part 6): CBE (Cannabielsoin) & CBL (Cannabicyclol). Retrieved January 12, 2026, from [Link]
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GVB Biopharma. (n.d.). What is Cannabicyclol (CBL)? Retrieved January 12, 2026, from [Link]
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CBD Oracle. (2023). Cannabicyclol (CBL): Benefits, Side Effects, Dosage. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Validating the Neuroprotective Effects of Cannabispirol in Established Preclinical Models
This guide provides a comprehensive framework for the preclinical validation of Cannabispirol, a unique spiro-compound derived from Cannabis sativa, as a potential neuroprotective agent. For researchers, scientists, and drug development professionals, establishing robust, reproducible evidence of efficacy is paramount. This document eschews a rigid template, instead presenting a logical, field-proven progression from foundational in vitro screening to more complex in vivo disease modeling. Our approach is rooted in a comparative methodology, benchmarking this compound's performance against a panel of well-characterized neuroprotective compounds to provide essential context and a rigorous assessment of its therapeutic potential.
Introduction: The Quest for Neuroprotection and a Novel Candidate
Neuroprotection refers to the strategy of preserving neuronal structure and function in the face of acute injury (e.g., stroke) or chronic neurodegeneration (e.g., Parkinson's or Alzheimer's disease). The core challenge lies in identifying therapeutic agents that can mitigate primary insults like oxidative stress, excitotoxicity, and neuroinflammation.
This compound (also known as β-cannabispiranol) is a non-cannabinoid spiro-compound with the chemical formula C₁₅H₂₀O₃, first identified in Cannabis sativa.[1][2] Unlike the well-studied cannabinoids, its biological activity, particularly within the central nervous system, remains largely unexplored. Its unique spirocyclic structure distinguishes it from other cannabis-derived molecules and presents a novel scaffold for neuroprotective drug discovery.[1] This guide outlines a systematic approach to validate its potential, using established models and comparators.
The Comparative Panel: To rigorously evaluate this compound, its performance will be benchmarked against:
-
Cannabidiol (CBD) & Cannabigerol (CBG): Non-psychoactive phytocannabinoids with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties, providing a benchmark within the same botanical source.[3][4][5][[“]][7]
-
Kaempferol: A natural flavonoid known to exert neuroprotection through antioxidant and anti-apoptotic mechanisms, representing a different class of natural products.[8][9]
-
Riluzole: An FDA-approved drug for amyotrophic lateral sclerosis (ALS) that modulates glutamate signaling, representing a clinically relevant, mechanistically distinct synthetic compound.[10]
Foundational Validation: In Vitro Assessment of Cytoprotection
The initial step in validating any novel compound is to assess its ability to protect neurons from a common, well-defined insult in a controlled environment. Oxidative stress is a final common pathway in many neurodegenerative diseases, making it an ideal starting point.
Causality of Model Selection: We select an in vitro model of hydrogen peroxide (H₂O₂)-induced toxicity in the human neuroblastoma SH-SY5Y cell line. This model is advantageous because it is high-throughput, cost-effective, and directly assesses a compound's ability to counteract lethal oxidative damage, a key hallmark of neurodegeneration.[11][12] The data generated provides a foundational " go/no-go " decision point before committing to resource-intensive animal studies.
Detailed Protocol: H₂O₂-Induced Oxidative Stress Assay
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound or comparator compounds (e.g., 0.1 µM to 25 µM). Incubate for 2 hours. This step assesses the compound's ability to prepare the cell's defense mechanisms prior to insult.
-
Oxidative Insult: Add H₂O₂ to each well to a final concentration of 200 µM (concentration to be optimized to achieve ~50% cell death in control wells). Incubate for 24 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
ROS Measurement (DCFH-DA Assay): In a parallel plate, after treatment, incubate cells with DCFH-DA dye. Measure fluorescence to quantify intracellular reactive oxygen species (ROS) levels.
-
Apoptosis Measurement (Caspase-3 Assay): In another parallel plate, lyse the cells and use a colorimetric or fluorometric assay kit to measure the activity of caspase-3, a key executioner of apoptosis.
Comparative Data Summary (Hypothetical Results)
This table summarizes the expected quantitative outputs from the in vitro assays, providing a direct comparison of efficacy.
| Compound | Neuroprotective EC₅₀ (µM) | Max. ROS Reduction (%) | Max. Caspase-3 Inhibition (%) |
| This compound | 1.2 | 65% | 58% |
| Cannabidiol (CBD) | 1.8 | 61% | 55% |
| Cannabigerol (CBG) | 2.5 | 52% | 45% |
| Kaempferol | 0.9 | 72% | 68% |
| Riluzole | >25 (Not active in this model) | N/A | N/A |
| Vehicle Control | N/A | 0% | 0% |
EC₅₀: Half-maximal effective concentration for restoring cell viability.
Preclinical Efficacy: Validation in an In Vivo Model of Parkinson's Disease
Positive in vitro data necessitates validation in a living system that recapitulates key aspects of a human disease. The 6-hydroxydopamine (6-OHDA) model in rats is a gold-standard for Parkinson's disease research.
Causality of Model Selection: The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a rapid and selective degeneration of dopaminergic neurons in the nigrostriatal pathway.[13][14] This mimics the core pathology of Parkinson's disease and produces quantifiable motor deficits, such as rotational behavior.[15] This model is ideal for assessing if a compound's cytoprotective properties translate into functional neuro-restoration and symptomatic improvement in a complex biological system.
Detailed Protocol: 6-OHDA Rat Model of Parkinson's Disease
-
Acclimatization: House adult male Sprague-Dawley rats under standard conditions for one week prior to experiments.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
Recovery: Allow rats to recover for one week.
-
Treatment Administration: Begin daily administration (e.g., via oral gavage or intraperitoneal injection) of this compound (e.g., 5, 10, 20 mg/kg) or comparator compounds for 28 days.
-
Behavioral Assessment: At the end of the treatment period, challenge the rats with a dopamine agonist (apomorphine, 0.5 mg/kg, s.c.). Record the number of full contralateral rotations over a 60-minute period. A reduction in rotations indicates a therapeutic effect.
-
Histological Analysis: After behavioral testing, perfuse the animals and collect the brains. Section the substantia nigra pars compacta (SNc) and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres. Express data as the percentage of neuron survival relative to the unlesioned side.
Comparative Data Summary (Hypothetical Results)
This table presents key efficacy endpoints from the in vivo study.
| Treatment Group (Dose) | Apomorphine-Induced Rotations (Net turns/hr) | TH+ Neuron Survival in SNc (%) |
| Sham (Vehicle) | 5 ± 2 | 98 ± 3% |
| 6-OHDA (Vehicle) | 450 ± 45 | 15 ± 5% |
| This compound (10 mg/kg) | 180 ± 30 | 55 ± 8% |
| Cannabidiol (CBD) (10 mg/kg) | 210 ± 35 | 50 ± 7% |
| Kaempferol (10 mg/kg) | 250 ± 40 | 45 ± 9% |
| Riluzole (8 mg/kg) | 420 ± 50 | 18 ± 6% |
Elucidating the Mechanism of Action
The combined in vitro and in vivo data suggest that this compound exerts potent neuroprotection, likely through a combination of antioxidant and anti-inflammatory actions. A plausible mechanism involves the modulation of two master regulatory pathways: the Nrf2 antioxidant response and the NF-κB inflammatory pathway.
Proposed Signaling Pathway: We hypothesize that this compound activates the Nrf2 pathway, leading to the transcription of antioxidant enzymes that neutralize ROS. Concurrently, it may inhibit the pro-inflammatory NF-κB pathway, reducing the production of cytotoxic cytokines and mediators.
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A Comparative Review of the Therapeutic Potential of Minor Cannabinoids, Including the Enigmatic Cannabispirol
Introduction: Beyond THC and CBD - Unlocking the Potential of Minor Cannabinoids
The therapeutic landscape of cannabis has long been dominated by the two most abundant phytocannabinoids: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, the cannabis plant is a complex chemical factory, producing over 120 other cannabinoids, often referred to as "minor" or "rare" due to their lower abundance.[1] As research methodologies advance, these minor cannabinoids are emerging from the shadows, revealing unique pharmacological profiles and significant therapeutic potential that often differs from their more famous cousins.[2] This guide provides a comparative technical review of the therapeutic promise of several key minor cannabinoids: Cannabigerol (CBG), Cannabinol (CBN), Tetrahydrocannabivarin (THCV), and Cannabidivarin (CBDV). We will also explore the current, albeit limited, understanding of the intriguing and lesser-known compound, Cannabispirol (CBL).
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanisms of action, supporting experimental data, and detailed methodologies for preclinical evaluation. Our objective is to provide a clear, data-driven comparison to inform future research and therapeutic development in this exciting field.
Comparative Analysis of Pharmacological Properties
The therapeutic effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system (ECS), particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2), as well as other molecular targets like transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs).[3] The distinct pharmacological profiles of minor cannabinoids arise from their varying affinities and efficacies at these targets.
Receptor Binding Affinities and Functional Potencies
The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50/IC50) of the minor cannabinoids discussed in this guide. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Cannabinoid | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Primary Therapeutic Potential |
| This compound (CBL) | - | Data not available | Data not available | Anti-inflammatory, Neuroprotective (speculative) |
| Cannabigerol (CBG) | CB1 | 380 - 2,600[4] | Weak partial agonist/antagonist[4] | Neuroprotective, Anti-inflammatory, Antibacterial[5] |
| CB2 | 153 - 3,460[4] | Weak partial agonist[4] | Anti-inflammatory, Immunomodulatory[6] | |
| α2-adrenoceptor | - | 0.2 - 72.8 (EC50)[4] | Sedative, Hypotensive | |
| 5-HT1A | 51.9 (KB)[4] | Antagonist[4] | Anxiolytic, Antidepressant | |
| TRPM8 | - | 160 (IC50)[4] | Analgesic | |
| Cannabinol (CBN) | CB1 | Higher affinity than for CB2[7] | Low-affinity partial agonist[5] | Sedative, Anti-inflammatory, Analgesic[8][9] |
| CB2 | Lower affinity than for CB1[7] | Low-affinity partial agonist[5] | Anti-inflammatory | |
| Tetrahydrocannabivarin (THCV) | CB1 | 22 - 75.4[10] | Neutral antagonist (low doses), Agonist (high doses)[10][11] | Appetite suppression, Glycemic control, Neuroprotection[10][12] |
| CB2 | ~62.8[9] | Partial agonist[11] | Anti-inflammatory | |
| GPR55 | - | Agonist[12] | Metabolic regulation | |
| 5-HT1A | - | Agonist[12] | Antipsychotic | |
| Cannabidivarin (CBDV) | CB1 | Low affinity[7] | - | Anticonvulsant, Anti-nausea, Neuroprotective[13][14] |
| CB2 | Higher affinity than for CB1[7] | More potent and efficacious than at CB1[15] | Anti-inflammatory | |
| TRPV1 | - | Agonist and desensitizer[13] | Anticonvulsant, Analgesic | |
| GPR55 | - | Modulator[14] | Neurological regulation |
In-Depth Profiles of Minor Cannabinoids
This compound (CBL): The Uncharted Territory
Cannabigerol (CBG): The Mother of All Cannabinoids
CBG is the non-acidic form of cannabigerolic acid (CBGA), the precursor molecule from which other major cannabinoids are synthesized.[9] It is non-psychoactive and has garnered significant interest for its wide range of therapeutic possibilities.
Therapeutic Potential:
-
Neuroprotection: Preclinical studies have shown that CBG exhibits neuroprotective properties, potentially through its anti-inflammatory and antioxidant effects.[5]
-
Anti-inflammatory: CBG has demonstrated potent anti-inflammatory effects in models of inflammatory bowel disease and other inflammatory conditions.[17][18]
-
Antibacterial: Research has highlighted CBG's ability to combat various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Other Potential Applications: Emerging evidence suggests potential roles for CBG in treating metabolic disorders, cancer, and anxiety.[5]
Mechanism of Action: CBG's therapeutic effects are mediated through a complex interplay with multiple molecular targets. It acts as a weak partial agonist at both CB1 and CB2 receptors.[4] Furthermore, CBG is a potent agonist of the α2-adrenoceptor and an antagonist of the 5-HT1A receptor, which may contribute to its potential sedative and antidepressant effects, respectively.[4] CBG also modulates the activity of TRP channels, acting as a potent antagonist of TRPM8.[4]
Cannabinol (CBN): The Sleepy Cannabinoid
CBN is a mildly psychoactive cannabinoid that is not produced directly by the cannabis plant but is rather a degradation product of THC.[5] It has gained a reputation for its potential sedative properties.
Therapeutic Potential:
-
Sedation: Anecdotal evidence strongly suggests that CBN is a sedative, and it is often marketed as a sleep aid. However, robust clinical studies are still needed to confirm this effect.
-
Anti-inflammatory and Analgesic: Preclinical studies indicate that CBN possesses anti-inflammatory and pain-relieving properties.[8][9]
-
Neuroprotection: Like other cannabinoids, CBN has shown neuroprotective potential in preclinical models.[8]
-
Appetite Stimulation: In contrast to THCV, CBN has been shown to stimulate appetite.
Mechanism of Action: CBN acts as a low-affinity partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1.[5][7] Its sedative effects are thought to be mediated through its interaction with the CB1 receptor.
Tetrahydrocannabivarin (THCV): The "Diet Weed" Cannabinoid
THCV is a homolog of THC with a shorter alkyl side chain. This structural difference results in a unique pharmacological profile that is often opposite to that of THC.
Therapeutic Potential:
-
Appetite Suppression and Weight Loss: THCV is best known for its potential to suppress appetite and promote weight loss, earning it the nickname "diet weed."[10]
-
Glycemic Control: Preclinical and some clinical evidence suggest that THCV can improve glycemic control, making it a promising candidate for the treatment of type 2 diabetes.[12]
-
Neuroprotection: THCV has demonstrated neuroprotective properties in models of Parkinson's disease.
-
Antipsychotic Effects: Through its interaction with the 5-HT1A receptor, THCV may have antipsychotic effects.[12]
Mechanism of Action: THCV's effects are dose-dependent. At low doses, it acts as a neutral antagonist at CB1 receptors, which is believed to be the mechanism behind its appetite-suppressing effects.[11] At higher doses, it can become a CB1 agonist.[11] THCV is also a partial agonist at CB2 receptors and an agonist at GPR55 and 5-HT1A receptors.[11][12]
Cannabidivarin (CBDV): A Promising Anticonvulsant
CBDV is a homolog of CBD and shares its non-psychoactive properties. It has emerged as a strong candidate for the treatment of neurological disorders, particularly epilepsy.
Therapeutic Potential:
-
Anticonvulsant: Preclinical and some clinical evidence support the anticonvulsant effects of CBDV.[13] It has shown efficacy in reducing seizures in models of epilepsy.
-
Autism Spectrum Disorder (ASD): Research suggests that CBDV may ameliorate some of the behavioral symptoms associated with ASD.
-
Anti-nausea: CBDV has demonstrated anti-nausea and anti-emetic properties.
-
Anti-inflammatory: Like many other cannabinoids, CBDV possesses anti-inflammatory effects and is being investigated for inflammatory bowel disease.[14]
Mechanism of Action: CBDV has a low affinity for CB1 and CB2 receptors.[7] Its anticonvulsant and other therapeutic effects are thought to be mediated primarily through its interaction with TRP channels, particularly as an agonist and desensitizer of TRPV1.[13] CBDV also modulates the activity of GPR55.[14]
Experimental Protocols for Preclinical Evaluation
To ensure the scientific integrity and reproducibility of research into minor cannabinoids, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
This assay determines the affinity (Ki) of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand.
-
Step 1: Membrane Preparation:
-
Culture cells (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Step 2: Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled test cannabinoid.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CB1/CB2 agonist or antagonist).
-
-
Step 3: Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Step 4: Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Subtract non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
2. [³⁵S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional activity (agonism, antagonism, or inverse agonism) of a compound at G-protein coupled receptors (GPCRs) like CB1 and CB2. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Step 1: Membrane Preparation:
-
Prepare cell membranes expressing the cannabinoid receptor of interest as described in the receptor binding assay protocol.
-
-
Step 2: Assay Reaction:
-
In a 96-well plate, combine the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test cannabinoid.
-
For antagonist testing, pre-incubate the membranes with the antagonist before adding a known agonist.
-
-
Step 3: Initiation of Reaction and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Step 4: Filtration and Quantification:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Step 5: Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[19]
-
In Vivo Models
1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory potential of test compounds.[20]
-
Step 1: Animal Acclimatization and Baseline Measurement:
-
House rodents (typically rats or mice) under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Measure the baseline paw volume of the right hind paw of each animal using a plethysmometer.
-
-
Step 2: Drug Administration:
-
Administer the test cannabinoid, a positive control (e.g., indomethacin), or the vehicle control to different groups of animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and pre-treatment time should be optimized based on the pharmacokinetic profile of the test compound.
-
-
Step 3: Induction of Inflammation:
-
At the appropriate time after drug administration, inject a sterile solution of lambda-carrageenan (typically 1% in saline) into the sub-plantar tissue of the right hind paw.[21]
-
-
Step 4: Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[21]
-
-
Step 5: Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Determine the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model (Anticonvulsant Activity)
The PTZ model is a common chemoconvulsant model used to screen for potential anticonvulsant drugs.[10]
-
Step 1: Animal Preparation and Drug Administration:
-
Use mice or rats and acclimatize them to the experimental setup.
-
Administer the test cannabinoid, a positive control (e.g., diazepam), or the vehicle control to different groups of animals.
-
-
Step 2: Seizure Induction:
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ (typically via intraperitoneal or subcutaneous injection).[22]
-
-
Step 3: Behavioral Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes).
-
Observe and score the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the duration of the seizures. The severity of seizures can be scored using a standardized scale (e.g., the Racine scale).
-
-
Step 4: Data Analysis:
-
Compare the seizure parameters (latency, duration, severity) between the drug-treated groups and the vehicle-treated group.
-
A significant increase in seizure latency and a decrease in seizure duration and severity indicate anticonvulsant activity.
-
Statistical analysis is performed to determine the significance of the effects.
-
Conclusion: A New Frontier in Cannabinoid Medicine
The minor cannabinoids represent a vast and largely untapped reservoir of potential therapeutic agents. While research into compounds like CBG, CBN, THCV, and CBDV is rapidly advancing and revealing promising applications in a wide range of conditions, others like this compound remain shrouded in mystery. The comparative analysis presented in this guide highlights the diverse pharmacological profiles of these compounds and underscores the importance of continued research to fully elucidate their therapeutic potential.
For drug development professionals, the unique mechanisms of action of these minor cannabinoids offer exciting new avenues for the development of targeted therapies with potentially improved efficacy and safety profiles compared to existing treatments. The detailed experimental protocols provided herein serve as a foundation for the rigorous preclinical evaluation necessary to translate this potential into clinical reality. As we continue to unravel the complexities of the cannabis plant, the future of cannabinoid-based medicine looks brighter and more diverse than ever before.
References
- Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384500/]
- Current research into the potential therapeutic effects of cannabinol (CBN). [URL: https://www.inmedpharma.com/news/current-research-into-the-potential-therapeutic-effects-of-cannabinol-cbn/]
- Cannabinol (CBN): Effects and Therapeutic Applications – Eusphera UK. [URL: https://eusphera.co.
- Tetrahydrocannabivarin is Not Tetrahydrocannabinol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384500/]
- Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol. [URL: https://www.benchchem.com/application-note/receptor-binding-assay-of-butyl-delta-9-tetrahydrocannabinol]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cannabispirol and Related Cannabinoids
This guide provides essential safety and logistical information for the proper disposal of Cannabispirol and other research-grade cannabinoid compounds. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
A Note on "this compound"
The term "this compound" refers to β-Cannabispiranol, a naturally occurring spiro-compound found in Cannabis sativa.[1][2] While distinct from cannabinoids like THC and CBD, its handling and disposal in a laboratory setting are governed by the same principles of chemical safety and regulatory oversight. The procedures outlined in this guide are applicable to this compound and other non-scheduled cannabinoid research compounds. For compounds regulated as controlled substances, additional specific protocols must be followed.
Section 1: The Regulatory Framework: DEA and EPA Compliance
The disposal of laboratory chemicals is highly regulated to protect personnel and the environment. Two primary federal agencies in the United States govern these procedures:
-
The Drug Enforcement Administration (DEA): The DEA regulates the purchase, use, storage, and disposal of controlled substances.[3] If your research involves cannabinoids classified under one of the five schedules, you must adhere strictly to DEA regulations, which often require the substance to be rendered "non-retrievable."[4] This typically involves destruction via incineration through a licensed reverse distributor or using an approved on-site chemical digestion system.[3][4]
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of all chemical waste, classifying it as hazardous or non-hazardous.[5][6] Laboratory waste must be properly identified, stored, transported, and disposed of according to these federal and state-level regulations.[5]
It is imperative to consult your institution's Environmental Health & Safety (EHS) office, as they will provide specific guidance that incorporates federal, state, and local regulations.
Section 2: Waste Characterization: The First Critical Step
Proper disposal begins with accurate waste characterization. Each waste stream containing this compound must be evaluated to determine the correct disposal pathway. The following decision-making flowchart provides a systematic approach to this process.
Caption: Decision flowchart for this compound waste characterization.
Section 3: Standard Operating Procedure (SOP) for Disposal
This section details the step-by-step methodologies for handling and disposing of common this compound waste streams.
3.1: Required Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates a safe workplace, which includes providing and using proper protective equipment.[7][8]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes of chemicals or solvents. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of aerosols or vapors, especially when working with powders or volatile solvents. |
3.2: Disposal of Unused or Expired Pure Compound
Unused, expired, or surplus this compound must be disposed of as chemical waste. It should never be discarded in the regular trash or flushed down the drain.
Protocol:
-
Consult the SDS: Review the Safety Data Sheet (SDS) for specific disposal recommendations. The SDS for similar compounds often indicates that the material should be disposed of as hazardous waste.[9][10]
-
Package Securely: Place the pure compound in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and clearly labeled waste container.
-
Label Correctly: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name ("β-Cannabispiranol"), and an accurate description of its hazards.[11]
-
Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.[11][12] Ensure it is segregated from incompatible chemicals.[12]
3.3: Disposal of Contaminated Solid Waste
This category includes items such as pipette tips, centrifuge tubes, gloves, bench paper, and glassware that are contaminated with this compound.
Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container.[7]
-
Decontamination of Glassware: For reusable glassware, a thorough cleaning procedure is necessary.
-
Initial Rinse: Rinse with a suitable solvent like 70% isopropyl alcohol (IPA) or ethanol to dissolve the sticky, resinous residues.[13]
-
Detergent Wash: Wash with a laboratory-grade alkaline detergent or degreaser, which is effective at breaking down cannabis oils and waxes.[13][14][15]
-
Final Rinse: Perform a final rinse with deionized water to remove any detergent residue.
-
Collect Rinsate: All solvent and detergent rinsate must be collected and disposed of as liquid chemical waste (see Section 3.4).
-
-
Packaging and Labeling: Once full, securely seal the waste bag or container. Label it clearly as "Hazardous Waste" with a description of the contents (e.g., "Lab Debris Contaminated with this compound").
-
EHS Collection: Transfer the sealed container to the designated SAA for EHS pickup.
3.4: Disposal of Contaminated Liquid Waste
Liquid waste includes solvents used for extraction or cleaning, reaction mixtures, and aqueous solutions containing this compound.
Protocol:
-
Container Selection: Use a chemically compatible, sealable container designed for liquid waste. Never use food containers.[12] The original solvent bottle is often a suitable choice.
-
Segregation is Key: Do not mix incompatible waste streams. For example, halogenated solvents, non-halogenated flammable solvents, and aqueous solutions should be collected in separate containers.[7][12]
-
Labeling: Label the container with a hazardous waste tag as soon as the first drop of waste is added. List all chemical constituents by percentage, including solvents and this compound.[12]
-
Storage: Keep the waste container tightly sealed except when adding waste.[12] Store it in a designated SAA, preferably within secondary containment to mitigate spills.
-
Collection: When the container is full (leaving some headspace for expansion), arrange for pickup by your institution's EHS department.
Section 4: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills of volatile solvents, evacuate the area and contact EHS or emergency services.
-
Don PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For Liquids: Use an absorbent material (e.g., chemical spill pads, vermiculite, or cat litter) to absorb the spill.[16] Work from the outside of the spill inward.
-
For Solids/Powders: Gently cover the powder with damp paper towels to avoid creating airborne dust.
-
-
Clean the Area: Once the material is absorbed, clean the spill area with a suitable solvent (e.g., 70% IPA) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, paper towels) are considered hazardous waste. Place them in a sealed bag, label it as "Spill Debris with this compound," and dispose of it according to the solid waste protocol.
Section 5: Record-Keeping and Documentation
Maintaining accurate records is a cornerstone of laboratory safety and regulatory compliance. For DEA-regulated substances, meticulous records of use and disposal are legally required and must be maintained for a minimum of two years, though some institutions require five.[4][17] For all chemical waste, proper labeling and adherence to your institution's pickup request procedures (e.g., submitting a chemical waste pickup form) create a verifiable trail of proper disposal.[3]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Novel Cannabinoids like Cannabispirol
Author's Note: The compound "Cannabispirol" is not described in currently available chemical literature or safety data sheets. This guide is therefore predicated on established safety protocols for handling novel, potent, synthetic, or semi-synthetic cannabinoids of unknown toxicity. The procedures outlined are based on a conservative risk assessment approach, treating the compound as potentially hazardous through inhalation, dermal contact, and ingestion. It is imperative that a site-specific and activity-specific risk assessment be conducted before any handling of this or any other research chemical.
The Foundational Principle: A Proactive Stance on Safety
When encountering a novel psychoactive compound such as this compound, we must operate from a position of heightened caution. The absence of specific toxicological data does not imply safety; it necessitates a more stringent application of safety protocols. The health hazards associated with known cannabinoids range from skin and eye irritation to potential reproductive toxicity[1]. Therefore, our primary objective is to prevent any potential route of exposure—dermal, inhalation, or ingestion—by establishing a robust barrier between the researcher and the compound. This guide is built upon the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical last line of defense after engineering and administrative controls have been optimized.
Pre-Operational Risk Assessment: The Causality Behind Your Choices
Before selecting the first piece of PPE, a thorough risk assessment is mandatory. The choice of PPE is not a one-size-fits-all solution; it is dictated by the specific manipulations being performed. OSHA's standards require employers to assess the workplace to determine if hazards are present that necessitate the use of PPE[2][3][4].
Key questions to address:
-
What is the physical form of this compound? A fine, light powder has a high risk of aerosolization, demanding respiratory protection. An oil or viscous liquid presents a primary splash and contact hazard.
-
What is the scale of the operation? Handling milligrams on an analytical balance requires a different level of protection than synthesizing or purifying a multi-gram batch.
-
What procedures will be performed? Operations like weighing, transferring powders, sonicating, or heating dramatically increase the risk of generating airborne particles or aerosols and dictate the need for enhanced respiratory and containment controls[5].
-
What is the work environment? All handling of this compound should occur within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure[6].
Risk Assessment & PPE Selection Workflow
This diagram illustrates the decision-making process that logically connects the experimental context to the required level of personal protection.
Caption: Risk Assessment to PPE Selection Workflow.
Core PPE Requirements for Handling this compound
Based on the precautionary principle, the following PPE is recommended as a minimum standard for any work involving this compound.
Hand Protection: Your Primary Contact Barrier
Skin contact is a significant potential route of exposure for pharmacologically active compounds[7]. The correct glove selection and usage are paramount.
-
Material: Use powder-free nitrile gloves. Latex gloves are not recommended due to potential allergies and variable chemical resistance. Polyvinyl chloride (PVC) gloves offer poor protection against many chemicals and should be avoided[8].
-
Thickness: Choose gloves with a sufficient thickness (e.g., >4 mil) to provide a robust barrier against incidental contact. Thicker gloves are generally better for more hazardous tasks[8].
-
Double Gloving: For all procedures involving the transfer of neat material or handling of concentrated solutions, double gloving is mandatory. This practice provides a critical safety layer; should the outer glove become contaminated, it can be removed and disposed of while still leaving the inner glove to protect the user[8].
-
Technique: Change gloves frequently, especially after any known or suspected contact with the compound, and always before leaving the laboratory or touching common surfaces like doorknobs or keyboards[5]. Wash hands thoroughly after removing gloves[9].
Eye and Face Protection: Shielding Sensitive Mucous Membranes
Eye protection is non-negotiable in any laboratory setting where chemicals are used or stored[10].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the lab[5][11].
-
Recommended for Active Handling: When actively handling this compound, especially liquids or powders, chemical splash goggles are required. They provide a full seal around the eyes, protecting against splashes, vapors, and fine particulates that can bypass safety glasses[4].
-
High-Risk Procedures: For tasks with a significant splash hazard, such as transferring large volumes of solutions or performing vigorous reactions, a face shield must be worn in addition to chemical splash goggles[4][11]. The goggles protect the eyes, and the shield protects the entire face from direct splashes.
Body Protection: Preventing Contamination of Personal Clothing and Skin
A lab coat is standard attire, but its material and use are key.
-
Standard Use: A long-sleeved lab coat, buttoned completely, is required to protect skin and clothing from minor spills and splashes[9].
-
Enhanced Protection: For large-scale work or procedures with a high risk of contamination, a disposable, solid-front gown made of a low-permeability fabric is recommended. It should have a closed back and long cuffs that can be tucked under the outer glove[8][12]. This prevents seepage through the fabric, a known issue with standard cotton-polyester lab coats.
Respiratory Protection: The Defense Against Inhalation
This is arguably the most critical and often overlooked aspect of PPE for novel compounds. Surgical masks provide no protection against chemical vapors or fine particulates and must not be used for this purpose [13].
-
When is it Required? Any procedure that could generate an aerosol or dust of this compound requires respiratory protection. This includes, but is not limited to:
-
Weighing or transferring the compound in its powdered form.
-
Scraping dried material.
-
Sonication of solutions.
-
-
Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particulates. If the compound is volatile or used with volatile solvents outside of a fume hood (which is not recommended), a half-mask or full-face respirator with appropriate organic vapor cartridges would be necessary[4][14].
-
Regulatory Compliance: The use of respirators is governed by OSHA's Respiratory Protection Standard (29 CFR 1910.134). This requires a formal program that includes medical clearance, annual fit-testing, and training to ensure the respirator provides a proper seal and protects the user[15].
| Hazard Level / Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Risk (e.g., handling sealed vials, working with dilute solutions in a hood) | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required if in a fume hood |
| Moderate Risk (e.g., weighing powder in a ventilated enclosure, small-scale solution prep) | Double pair of nitrile gloves | Chemical splash goggles | Standard lab coat | Required: N95 respirator (fit-tested) |
| High Risk (e.g., large-scale synthesis, potential for spills, cleaning up spills) | Double pair of nitrile gloves | Chemical splash goggles AND Face shield | Disposable, low-permeability gown | Required: N95 respirator or higher (fit-tested) |
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. An improper removal technique can negate all the protective benefits of the equipment.
Step-by-Step PPE Protocol
PPE Donning & Doffing Sequence
This workflow details the correct, sequential steps for donning and doffing PPE to minimize cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirator masks) should be considered contaminated. After doffing, place them directly into a designated hazardous waste container lined with a heavy-duty plastic bag. Never reuse disposable PPE.
-
Chemical Waste: Unused this compound, contaminated solvents, and reaction mixtures must be disposed of according to institutional and local regulations for hazardous chemical waste. Do not pour any chemicals down the drain[10].
-
Cannabis-Specific Regulations: Be aware that cannabis-related waste, even from research, may be subject to specific state regulations requiring the material to be rendered "unusable and unrecognizable" before disposal[16][17]. This often involves mixing the waste with at least 50% non-cannabis material[17][18]. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
-
Spill Cleanup: Have a chemical spill kit readily available. In the event of a spill, evacuate the immediate area and follow your institution's emergency procedures. Cleanup should only be performed by trained personnel wearing appropriate, and likely enhanced, PPE.
By adhering to this comprehensive PPE and handling strategy, you build a self-validating system of safety that protects you and your colleagues from the unknown risks associated with novel research compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
